molecular formula C12H10O4S2 B077466 Diphenyl disulfone CAS No. 10409-06-0

Diphenyl disulfone

Cat. No.: B077466
CAS No.: 10409-06-0
M. Wt: 282.3 g/mol
InChI Key: CXJVMJWCNFOERL-UHFFFAOYSA-N
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Description

Diphenyl disulfone is a high-value synthetic building block and versatile scaffold prominently used in organic chemistry and materials science research. Its core structure, featuring two phenyl rings linked by a disulfone bridge, confers significant rigidity and electron-withdrawing properties, making it an excellent monomer for the synthesis of high-performance polymers. Researchers utilize diphenyl disulfone to create poly(ether sulfone)s (PES) and polysulfones, a class of engineering plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, which are critical for applications in membranes, aerospace components, and medical devices. Beyond polymerization, its robust and constrained geometry is exploited in the development of porous materials, such as Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs), where it acts as a rigid linker to enhance structural integrity and porosity. Furthermore, diphenyl disulfone serves as a pivotal precursor in pharmaceutical and agrochemical research for the construction of complex molecules containing the sulfone functional group, which can influence the bioactivity and metabolic stability of target compounds. Its mechanism of action in synthesis often involves participation in nucleophilic aromatic substitution reactions, facilitated by the strong electron-withdrawing nature of the sulfone groups, which activates the aromatic rings towards substitution. This reagent is essential for advancing studies in polymer chemistry, supramolecular assembly, and medicinal chemistry, providing researchers with a critical tool for designing next-generation materials and bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S2/c13-17(14,11-7-3-1-4-8-11)18(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJVMJWCNFOERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146273
Record name Diphenyl disulfone
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Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-06-0
Record name Diphenyl disulfone
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Record name Diphenyl disulfone
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Record name Diphenyl disulfone
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Record name DIPHENYL DISULFONE
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Foundational & Exploratory

Precision Synthesis of Diphenyl Disulfone from Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Diphenyl Disulfone (


-disulfone, 

) from Benzenesulfonyl Chloride . This specific disulfone moiety is structurally distinct from diphenyl sulfone (

) and diphenyl thiosulfonate (

), requiring precise oxidative coupling strategies to establish the S(VI)–S(VI) bond.

Executive Summary

Diphenyl disulfone (Bis(phenylsulfonyl),


) is a high-melting (

)

-disulfone used as a photoacid generator and a radical source in polymer chemistry. Unlike the common diphenyl sulfone, the disulfone contains a labile S–S bond between two hexavalent sulfur atoms.

Direct synthesis from benzenesulfonyl chloride is best achieved via a two-step hydrazide oxidation protocol . This method avoids the formation of thiosulfonates (S–S bond between S(VI) and S(II)) which are common byproducts in reductive coupling methods. The pathway involves the formation of 1,2-bis(benzenesulfonyl)hydrazine followed by oxidative denitrogenation.

CompoundStructureOxidation StatesMelting Point
Diphenyl Disulfone

S(VI) – S(VI)193–196 °C
Diphenyl Thiosulfonate

S(VI) – S(II)~45 °C
Diphenyl Sulfone

S(VI)125–129 °C

Mechanistic Foundation

The synthesis relies on the Azo-Sulfone Denitrogenation mechanism. Benzenesulfonyl chloride is first converted to a stable hydrazine intermediate. Subsequent oxidation generates a transient azo-disulfone species, which rapidly extrudes nitrogen gas to couple the two sulfonyl radicals.

Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Substitution : Benzenesulfonyl chloride reacts with hydrazine to form 1,2-bis(benzenesulfonyl)hydrazine.

  • Oxidative Dehydrogenation : Nitric acid oxidizes the hydrazine linkage to an azo linkage (

    
    ).
    
  • Radical Coupling : The azo species decomposes, releasing

    
     and allowing the recombination of two phenylsulfonyl radicals (
    
    
    
    ) to form the S–S bond.

Mechanism BSC Benzenesulfonyl Chloride (Ph-SO2-Cl) BisHydrazine 1,2-Bis(benzenesulfonyl)hydrazine (Ph-SO2-NH-NH-SO2-Ph) BSC->BisHydrazine Nucleophilic Attack (-HCl) Hydrazine Hydrazine (N2H4) Hydrazine->BisHydrazine Azo Azo-disulfone Intermediate (Ph-SO2-N=N-SO2-Ph) BisHydrazine->Azo Oxidation (HNO3) (-2H) Radicals Sulfonyl Radicals 2 [Ph-SO2•] + N2↑ Azo->Radicals Denitrogenation (-N2) Product Diphenyl Disulfone (Ph-SO2-SO2-Ph) Radicals->Product Dimerization

Figure 1: Mechanistic pathway from sulfonyl chloride to disulfone via azo extrusion.

Experimental Protocol: The Hydrazine-Nitric Acid Route

This protocol is preferred for its specificity toward the


-disulfone structure, minimizing thiosulfonate contamination.
Phase 1: Synthesis of 1,2-Bis(benzenesulfonyl)hydrazine

Reagents:

  • Benzenesulfonyl chloride (20 mmol, 3.53 g)

  • Hydrazine hydrate (80%, 10 mmol, ~0.63 g) or Hydrazine sulfate

  • Sodium carbonate (

    
    ) (if using hydrazine sulfate to neutralize acid)
    
  • Ethanol (Solvent)[1]

Procedure:

  • Preparation : Dissolve 10 mmol of hydrazine hydrate in 20 mL of ethanol in a round-bottom flask.

  • Addition : Cool the solution to 0–5°C. Add benzenesulfonyl chloride (20 mmol) dropwise over 30 minutes with vigorous stirring. The stoichiometry (2:1 Chloride:Hydrazine) is critical to favor the bis-substituted product over the mono-hydrazide.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–3 hours. A white precipitate of 1,2-bis(benzenesulfonyl)hydrazine will form.

  • Isolation : Filter the solid, wash thoroughly with cold water (to remove hydrazine salts) and cold ethanol.

  • Drying : Dry the intermediate in a vacuum oven at 60°C.

    • Checkpoint: The intermediate should have a melting point of ~226–229°C (dec).

Phase 2: Oxidative Conversion to Diphenyl Disulfone

Reagents:

  • 1,2-Bis(benzenesulfonyl)hydrazine (from Phase 1)

  • Concentrated Nitric Acid (

    
    , 65–68%)
    
  • Glacial Acetic Acid (optional, as co-solvent)

Procedure:

  • Setup : Place the dry hydrazine intermediate in a reaction vessel.

  • Oxidation : Add concentrated nitric acid (excess, approx. 5 mL per gram of solid) slowly. Caution: Evolution of nitrogen gas and heat.

  • Heating : Heat the mixture gently to 90–100°C for 1 hour to ensure complete denitrogenation and coupling. The suspension typically clears or changes texture as the disulfone forms.

  • Quenching : Pour the reaction mixture into crushed ice/water (100 mL).

  • Filtration : Collect the precipitate (crude diphenyl disulfone).

  • Purification : Recrystallize from benzene, acetic acid, or acetone/ethanol mixture.

  • Final Product : White crystalline solid.

Data Summary Table
ParameterSpecification
Starting Material Benzenesulfonyl Chloride
Intermediate 1,2-Bis(benzenesulfonyl)hydrazine
Oxidant Conc.

Yield (Typical) 60–75%
Product MP 193–196 °C
Key Impurity Diphenyl Thiosulfonate (remove via recrystallization)

Alternative Method: Electrochemical Oxidation of Sulfinates

For laboratories equipped with electrochemistry setups, this method offers a "greener" route by avoiding hydrazine.

  • Sulfinate Formation : Convert benzenesulfonyl chloride to sodium benzenesulfinate (

    
    ) using sodium sulfite (
    
    
    
    ) and sodium bicarbonate.
  • Electrolysis :

    • Anode : Platinum or Glassy Carbon.

    • Electrolyte :

      
       in Acetonitrile.
      
    • Conditions : Constant current electrolysis results in the anodic oxidation of sulfinate anions (

      
      ) to sulfonyl radicals (
      
      
      
      ), which dimerize to form
      
      
      .

Workflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Oxidation Step1 Mix PhSO2Cl + Hydrazine (2:1) in Ethanol at 0°C Step2 Stir 3h at RT Precipitate Forms Step1->Step2 Step3 Filter & Dry Yields Bis-hydrazine Step2->Step3 Step4 Treat Intermediate with Conc. HNO3 Step3->Step4 Transfer Solid Step5 Heat to 100°C (N2 Gas Evolution) Step4->Step5 Step6 Quench in Ice Water Filter Solid Step5->Step6 Final Final Step6->Final Recrystallize (Benzene/Acetone)

Figure 2: Operational workflow for the chemical synthesis of diphenyl disulfone.

Safety & Handling

  • Benzenesulfonyl Chloride : Lachrymator and corrosive. Reacts violently with water to release HCl. Handle in a fume hood.

  • Hydrazine : Highly toxic, potential carcinogen, and unstable. Use hydrazine hydrate (liquid) rather than anhydrous hydrazine to reduce explosion risk. Avoid contact with metal oxides.

  • Nitric Acid : Strong oxidizer. The reaction with hydrazines generates gas (

    
    ) rapidly; ensure open vessels or pressure relief to prevent over-pressurization.
    

References

  • Guo, D., Liu, J., & Wang, L. (2011). Study on a few α-disulfone compounds as photoacid generators. Proceedings of SPIE, 7993. Link

    • Describes the nitric acid oxidation of disulfonylhydrazines to prepare alpha-disulfones.
  • Yadav, D. K., et al. (2017). Electrochemical Oxidation of Sulfinic Acids: Efficient Oxidative Synthesis of Diaryl Disulfones. Journal of The Electrochemical Society, 164(4), H334. Link

    • Provides the electrochemical dimerization mechanism and characterization d
  • Kice, J. L. (1981). The Synthesis and Reactivity of Diallenyl α-Disulfones. Journal of Organic Chemistry. Link

    • Fundamental reference for the stability and reactivity of the S(VI)-S(VI) bond.
  • Organic Syntheses . Benzenesulfonyl chloride.[2][1][3][4][5][6][7] Org. Synth. 1921, 1, 21. Link

    • Standard preparation and handling of the starting m

Sources

Spectroscopic Characterization of Diphenyl Disulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of Diphenyl Disulfone (


-disulfone, 

), a compound frequently confused with its more stable relatives, diphenyl sulfone and diphenyl thiosulfonate.

-Disulfones

Executive Summary & Structural Context

Diphenyl disulfone (CAS: 19403-20-4) is an


-disulfone consisting of two phenylsulfonyl groups linked directly by a sulfur-sulfur bond. Unlike the chemically inert diphenyl sulfone (

), the disulfone is a thermally and photochemically active species, often used as a source of phenylsulfonyl radicals (

).

Critical Distinction: In synthetic workflows involving benzenesulfinic acid or benzenesulfonyl chloride, three structurally related byproducts often co-elute. Correct characterization relies on distinguishing these motifs:

CompoundStructureStabilityKey Differentiator
Diphenyl Disulfone

Labile (Radical source)Sym.

stretches; High freq.
Diphenyl Thiosulfonate

ModerateS-S-O linkage (asymmetric)
Diphenyl Sulfone

Very StableNo S-S bond; chemically inert
Characterization Workflow

The following decision tree illustrates the logic for confirming the disulfone structure against common impurities.

CharacterizationLogic Start Crude Product Analysis IR_Step Step 1: FTIR Analysis (Focus: SO2 Region) Start->IR_Step Sym_Check Symmetry Check (NMR) IR_Step->Sym_Check Strong SO2 bands (>1340 cm-1) Sulfone Impurity: Monosulfone (Ph-SO2-Ph) IR_Step->Sulfone Standard SO2 bands (1300/1150 cm-1) No S-S Raman Disulfone CONFIRMED: Diphenyl Disulfone (Ph-SO2-SO2-Ph) Sym_Check->Disulfone Equivalent Phenyl Groups (Simple Pattern) Thiosulfonate Impurity: Thiosulfonate (Ph-SO2-S-Ph) Sym_Check->Thiosulfonate Non-Equivalent Phenyls (Complex Pattern)

Figure 1: Logic flow for distinguishing Diphenyl Disulfone from sulfonyl byproducts.

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is the primary tool for assessing the oxidation state of the sulfur linkage.

Infrared (FTIR)

The sulfonyl group (


) exhibits strong characteristic stretching vibrations. In disulfones, the mutual electron-withdrawing effect of the adjacent sulfonyl groups shifts these bands to higher wavenumbers compared to monosulfones.
  • Protocol: ATR-FTIR (Diamond crystal) is recommended to avoid KBr hygroscopy, which can broaden

    
     bands.
    
  • Key Assignments:

    • 
      : 
      
      
      
      (Very Strong). Note: This is ~20-30
      
      
      higher than diphenyl sulfone.
    • 
      : 
      
      
      
      (Strong).
    • Absence of Thiosulfonate: Ensure there is no band corresponding to the S-S-O linkage (often a complex set of bands in the

      
       region interfering with the symmetric 
      
      
      
      ).
Raman Spectroscopy

Raman is definitive for proving the existence of the S-S bond, which is often IR inactive or weak in symmetric molecules.

  • Target Feature: The S-S stretching vibration (

    
    ).
    
  • Expected Shift:

    
    .
    
    • Insight: In diphenyl disulfide (

      
      ), this band is near 
      
      
      
      . The presence of four oxygen atoms in the disulfone weakens and lengthens the S-S bond (approx
      
      
      ), shifting the Raman peak to a lower frequency.

Nuclear Magnetic Resonance (NMR)

NMR confirms the symmetry of the molecule. Diphenyl disulfone possesses a center of inversion (in the trans-conformation), making the two phenyl rings chemically equivalent.

NMR (400 MHz, )

Unlike the thiosulfonate (


), which shows two distinct aromatic environments (one attached to 

, one to S), the disulfone shows a single set of phenyl signals.
  • Ortho Protons:

    
     (Doublet/Multiplet). Deshielded significantly by the 
    
    
    
    -sulfonyl group.
  • Meta/Para Protons:

    
     (Multiplet).
    
  • Diagnostic Value: If you observe two sets of ortho protons (e.g., one at 7.9 ppm and another at 7.6 ppm), your sample is contaminated with thiosulfonate.

NMR

Expect only four unique carbon signals for the entire molecule due to symmetry:

  • C-ipso:

    
     (Quaternary).
    
  • C-para:

    
    .
    
  • C-ortho:

    
    .
    
  • C-meta:

    
    .
    

Electronic Spectroscopy & Photochemistry

Diphenyl disulfone is a photoinitiator. Its UV absorption profile is critical for understanding its stability and reactivity.

  • UV-Vis (

    
    ): 
    
    • 
       (
      
      
      
      ).
    • Shoulder extends into the near-UV (

      
      ), corresponding to the 
      
      
      
      transition of the S-S bond.
  • Photolysis Pathway: Upon irradiation (

    
    ), the S-S bond undergoes homolysis. This is a self-validating test: irradiation in benzene should yield diphenyl sulfone and biphenyl over time.
    

Photolysis Disulfone Diphenyl Disulfone (Ph-SO2-SO2-Ph) Radical 2x Phenylsulfonyl Radicals (Ph-SO2•) Disulfone->Radical UV (hv) PhenylRad Phenyl Radical (Ph•) + SO2 Radical->PhenylRad -SO2 (Desulfonylation) Products Biphenyl / Diphenyl Sulfone PhenylRad->Products Recombination/Attack

Figure 2: Photolytic degradation pathway of Diphenyl Disulfone.

X-Ray Crystallography (XRD)

For absolute confirmation, single-crystal XRD provides the definitive bond metrics.

  • Space Group: Typically Monoclinic (

    
    ).
    
  • S-S Bond Length:

    
    . This is significantly longer than a typical disulfide bond (
    
    
    
    ), explaining the lability of the molecule toward radical homolysis.
  • Conformation: The molecule adopts a trans conformation around the S-S bond to minimize repulsion between the oxygen atoms.

References

  • NIST Chemistry WebBook. Diphenyl Sulfone (Standard Reference Data). National Institute of Standards and Technology. [Link](Note: Used for comparative exclusion of the monosulfone).

  • Kice, J. L. (1980). Mechanisms of reactions of organic sulfur compounds. In Advances in Physical Organic Chemistry (Vol. 17, pp. 65-181). Academic Press. (Foundational text on -disulfone reactivity).
  • Freeman, F. (1984). Properties and reactions of ylides, sulfoximides, and related compounds. Chemical Reviews. (Discusses S-S bond lability).
  • SDBS Spectral Database for Organic Compounds. Diphenyl Disulfide Spectra. AIST Japan. [Link](Reference for the disulfide precursor).

Technical Guide: Solubility Profiling and Solvent Selection for Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Diphenyl disulfone (


), also known as bis(benzenesulfonyl) or 

-disulfone, represents a distinct class of organosulfur compounds often confused with its mono-sulfonyl analog, diphenyl sulfone (

).[1][2][3][4]

This guide addresses the solubility challenges associated with diphenyl disulfone. Unlike the mono-sulfone, the disulfone moiety introduces significant lattice stability and polarity, drastically altering its dissolution profile.[1][2][3] This document provides a self-validating framework for solvent selection, experimental solubility determination, and recrystallization strategies, grounded in physicochemical principles.[1][2][3]

Key Technical Insight: The presence of the contiguous sulfonyl groups ($ -SO_2-SO_2- $) creates a rigid, electron-deficient core that enhances crystal lattice energy, generally reducing solubility in non-polar solvents compared to diphenyl sulfone.[2][3][4]

Physicochemical Basis of Solubility[2][3]

To predict and manipulate the solubility of diphenyl disulfone, one must understand the molecular forces at play.[1][2]

Structural Distinction[1][2][4]
  • Diphenyl Sulfone (

    
    ):  Melts at ~125-129°C. Soluble in common organic solvents (Acetone, DCM).[1][2][3][4]
    
  • Diphenyl Disulfone (

    
    ):  Melts at ~193-194°C. The higher melting point indicates higher lattice energy, requiring solvents with higher interaction potential (dipole-dipole or H-bond accepting capability) to overcome the crystal packing forces.[1][2][3][4]
    
Solubility Parameters (Hansen Theory)

The solubility behavior can be rationalized using Hansen Solubility Parameters (HSP).[1][2][3][4] Diphenyl disulfone is a polar, aprotic solid.[1][2][3]

ParameterDescriptionRelevance to Diphenyl Disulfone

(Dispersion)
Van der Waals forcesModerate.[2][3][4] Similar to benzene rings.[2][3][4][5] Soluble in aromatics (Benzene, Toluene) only at elevated temperatures.[1][2][3]

(Polarity)
Dipole-DipoleHigh. The

core is highly polar.[2][3][4] Requires polar aprotic solvents (DMSO, DMF, Acetonitrile) for high loading.[1][2][3]

(H-Bonding)
Hydrogen BondingLow/Acceptor Only. It has no H-bond donors.[2][3][4] It accepts H-bonds from protic solvents like Acetic Acid (excellent for recrystallization).[2][3][4]

Solubility Profile & Solvent Selection

The following data summarizes the qualitative and semi-quantitative solubility behavior of diphenyl disulfone.

Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility Rating (25°C)Application Context
Chlorinated Chloroform (

), DCM
Good Primary extraction solvent.[2][3][4] Used for product isolation after synthesis [1].[2][3][4]
Polar Aprotic DMSO, DMFHigh Reaction medium for nucleophilic substitutions or radical dimerizations [2].[1][2][3]
Carboxylic Acids Glacial Acetic AcidModerate (Hot) Gold Standard for recrystallization.[2][3][4] Poor solubility cold; high solubility hot.[2][3][4]
Alcohols Ethanol, MethanolLow Anti-solvent.[1][2][3] Used to precipitate the disulfone from reaction mixtures [3].[2][3][4]
Aromatics Benzene, TolueneLow-Moderate Soluble at reflux; poor at RT.[2][3] Useful for specific purification steps.
Alkanes Hexane, HeptaneInsoluble Wash solvent to remove non-polar impurities.[1][2][3]
Water

Insoluble Universal anti-solvent for precipitation.[2][3][4]
Critical Observations
  • Recrystallization: The classic protocol involves dissolving the crude solid in boiling glacial acetic acid or boiling ethanol/benzene mixtures .[2][3][4] Upon cooling, the disulfone crystallizes as colorless prisms [4].[1][2][3]

  • Reaction Media: For reactions involving sulfinic acid oxidation (which yields disulfone), aqueous acetonitrile (e.g., 97%

    
     / 3% 
    
    
    
    ) is often used.[1][2][3][6] The disulfone product precipitates out due to low solubility in the aqueous phase, driving the reaction equilibrium forward [5].[1][2]

Experimental Protocol: Saturation Shake-Flask Method

Since specific quantitative values (


) can vary by crystal polymorph and purity, researchers must validate solubility experimentally.[1][2][3][4] This protocol ensures reproducible data generation.[2][3][4]
Workflow Overview

SolubilityWorkflow Start Start: Solid Sample Prep 1. Excess Solid Addition (Add solid to solvent until undissolved) Start->Prep Equilib 2. Equilibration (Shake at const. Temp for 24-48h) Prep->Equilib Agitation Filter 3. Phase Separation (Syringe Filter 0.45 µm PTFE) Equilib->Filter Saturated Solution Dilute 4. Dilution (Dilute filtrate into Mobile Phase) Filter->Dilute Clear Filtrate Analyze 5. Quantification (HPLC-UV @ 254 nm) Dilute->Analyze Calc 6. Data Calculation (Conc = Peak Area / Response Factor) Analyze->Calc

Figure 1: Standardized Saturation Shake-Flask Workflow for Solubility Determination.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of Diphenyl Disulfone into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Chloroform, DMSO).[1][2][3]

  • Saturation: Cap tightly. Vortex for 1 minute. If the solid dissolves completely, add more solid until a visible precipitate remains.[1][2][3]

  • Equilibration: Place the vial in a thermostatic shaker at 25°C (±0.1°C) for 24 hours.

  • Sampling:

    • Allow the suspension to settle for 1 hour.

    • Withdraw 0.5 mL of the supernatant using a glass syringe.[2][3][4]

    • Filter through a 0.45 µm PTFE syringe filter (PTFE is chemically resistant to DMSO/Chloroform).[1][2][3][4]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1][2][3]

    • Mobile Phase: Acetonitrile : Water (60:40 v/v).[1][2][3][4]

    • Detection: UV at 254 nm (aromatic absorption).[1][2][3][4]

    • Standard Curve: Prepare a stock solution of Diphenyl Disulfone in Acetonitrile (0.1 mg/mL) to generate a calibration curve.

Applications in Synthesis & Purification[2]

Understanding the solubility differential is crucial for isolating Diphenyl Disulfone from reaction mixtures.[2][3][4]

Synthesis via Oxidation

A common route is the oxidation of benzenesulfinic acid or the electrochemical dimerization of sulfonyl radicals.[2][3][4]

  • Solvent System: Aqueous buffers or Acetonitrile/Water mixtures.[2][3][4]

  • Mechanism: The reactants (sulfinates) are soluble in water.[1][2][3][4][6] The product (disulfone) is insoluble in water.[1][2][3][4]

  • Outcome: Spontaneous precipitation facilitates easy filtration, avoiding complex extraction steps [5].[1][2][3]

Recrystallization Strategy

To obtain high-purity crystals (e.g., for X-ray diffraction):

  • Dissolve crude disulfone in boiling Glacial Acetic Acid .

  • Hot Filtration (optional) to remove insoluble particulates.[2][3][4]

  • Slow Cooling to room temperature allows the formation of large, prismatic crystals.[2][3][4]

  • Wash the collected crystals with cold ethanol or hexane to remove residual acid.[2][3][4]

References

  • Jetir.org. (2024).[2][3][4] Mechanistic Study of Electron Transfer Reactions in Oxidation of Phenylsulfinylacetic Acids. Retrieved from [Link]

    • Citation Context: Identifies Diphenyl Disulfone as a product isolated after removal of chloroform, confirming solubility in chlorinated solvents.[1][2][3]

  • Chemistry-Chemists. (2023).[2][3][4] The Nitro Group in Organic Synthesis: Sulfone Reactivity. Retrieved from [Link]

    • Citation Context: Discusses sulfone/disulfone reactivity in polar aprotic solvents like DMSO vs DMF.
  • Organic Syntheses. (1980).[2][3][4] General procedures for disulfide/sulfone handling. Retrieved from [Link][1][3][4]

    • Citation Context: Provides general solubility rules for sulfur-dimers (disulfides/disulfones) in ethanol and trifluoroethanol.
  • MDPI. (2021). Data Resource for Prediction of Gas-Phase Thermodynamic Properties.[2][3][4] Retrieved from [Link][1][3][4]

    • Citation Context: Discusses thermodynamic modeling of Diphenyl Disulfone and discrepancies in experimental enthalpy, highlighting the importance of solid-st
  • ResearchGate. (2025). Electrochemical Oxidation of Sulfinic Acids. Retrieved from [Link]

    • Citation Context: Describes the precipitation of disulfone derivatives from aqueous/acetonitrile media due to low solubility.[2][3][4]

Sources

A Technical Guide to the Quantum Chemical Calculation of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on diphenyl disulfone. It is designed to equip researchers with the necessary theoretical understanding and practical protocols to investigate the electronic structure, molecular properties, and reactivity of this and similar sulfur-containing compounds. This document emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Scientific Imperative for Studying Diphenyl Disulfone

Diphenyl disulfone holds a significant position in various scientific domains, including medicinal chemistry and materials science. Its biological activities and material properties are intrinsically linked to the conformational flexibility of the S-S bond and the overall electronic architecture of the molecule. Quantum chemical calculations offer a powerful, non-invasive toolkit to elucidate these fundamental characteristics at the atomic level, providing insights that are often challenging to obtain through experimental means alone. A precise understanding of its three-dimensional structure, electronic properties, and vibrational spectra is crucial for the rational design of novel therapeutic agents and advanced materials.

PART 1: CORE THEORETICAL FRAMEWORK AND METHODOLOGICAL SELECTION

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. This section details the considerations for choosing a computational approach that balances accuracy with computational feasibility for a molecule of diphenyl disulfone's size and complexity.

The Hierarchy of Quantum Chemical Methods: Choosing the Right Tool

The diverse landscape of quantum chemical methods offers a range of options, each with its own strengths and computational costs. For diphenyl disulfone, a molecule with multiple rotational degrees of freedom and the presence of heavy atoms like sulfur, the choice of method is critical.

  • Density Functional Theory (DFT): DFT has become the cornerstone of computational chemistry for medium-to-large sized molecules, offering a favorable balance between accuracy and computational expense. For sulfur-containing compounds, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often recommended. The B3LYP functional is a widely used and well-benchmarked choice for organic molecules. For studies where non-covalent interactions, such as those influencing crystal packing, are of interest, dispersion-corrected functionals like ωB97X-D are a superior choice.

  • Post-Hartree-Fock Methods: For achieving higher accuracy, particularly for electronic properties and reaction energetics, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are the gold standard. While computationally more demanding, they provide a more rigorous treatment of electron correlation. A common and efficient strategy for molecules like diphenyl disulfone is to perform geometry optimizations and frequency calculations at a DFT level, followed by single-point energy calculations using a more sophisticated post-Hartree-Fock method to refine the electronic energy.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. An appropriate basis set is essential for accurately describing the electronic distribution, especially around the sulfur atoms.

  • Pople-Style Basis Sets: Basis sets such as 6-31G(d) serve as a good starting point for initial geometry optimizations. The inclusion of polarization functions, denoted by (d), on heavy atoms is crucial for accurately describing the bonding environment around sulfur. For more reliable results, the 6-311+G(d,p) basis set is recommended. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and anions, while the "(d,p)" notation signifies the addition of polarization functions to both heavy atoms and hydrogen atoms.

  • Correlation-Consistent Basis Sets: For high-accuracy energy calculations, particularly when using post-Hartree-Fock methods, the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) are highly recommended. The "aug-" prefix denotes the addition of diffuse functions. These basis sets are designed to systematically converge towards the complete basis set limit, allowing for a more controlled and reliable assessment of the calculated properties.

Workflow for Method and Basis Set Selection

G cluster_0 Initial Screening & Geometry Optimization cluster_1 High-Accuracy Energy Refinement cluster_2 Property Calculations cluster_3 Validation & Analysis start Define Molecular System (Diphenyl Disulfone) dft Select DFT Functional (e.g., B3LYP, ωB97X-D) start->dft basis_pople Select Pople Basis Set (e.g., 6-31G(d) or 6-311+G(d,p)) dft->basis_pople geom_opt Perform Geometry Optimization basis_pople->geom_opt freq_calc Perform Frequency Calculation geom_opt->freq_calc post_hf Select Post-HF Method (e.g., MP2, CCSD(T)) geom_opt->post_hf Use Optimized Geometry properties Calculate Properties: - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential - Vibrational Spectra (IR/Raman) - NMR Chemical Shifts geom_opt->properties sp_energy Perform Single-Point Energy Calculation freq_calc->sp_energy Use Optimized Geometry basis_cc Select Correlation-Consistent Basis Set (e.g., aug-cc-pVTZ) post_hf->basis_cc basis_cc->sp_energy validation Compare with Experimental Data (if available) sp_energy->validation properties->validation analysis Analyze Results & Draw Conclusions validation->analysis G HOMO Highest Occupied Molecular Orbital (HOMO) EnergyGap HOMO-LUMO Gap HOMO->EnergyGap LUMO Lowest Unoccupied Molecular Orbital (LUMO) LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity inversely proportional to kinetic stability ESP Electrostatic Potential (ESP) Nucleophilic Nucleophilic Sites (Electron Rich) ESP->Nucleophilic identifies Electrophilic Electrophilic Sites (Electron Poor) ESP->Electrophilic identifies Nucleophilic->Reactivity Electrophilic->Reactivity

Diphenyl Disulfone & Diphenyl Sulfone: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical specifications, synthesis, and applications of Diphenyl Disulfone (Bis(benzenesulfonyl)), while critically distinguishing it from its ubiquitous industrial analog, Diphenyl Sulfone .

Executive Summary: Nomenclature & Structural Distinction

Critical Note for Researchers: The term "Diphenyl disulfone" is frequently encountered in two contexts:

  • Colloquial/Misnomer: Referring to Diphenyl Sulfone (CAS 127-63-9), the standard high-temperature solvent and pharmaceutical intermediate.

  • Technical/IUPAC: Referring to Bis(benzenesulfonyl) (

    
    ), a specialized radical initiator and sulfonylation reagent.
    

This guide primarily details the Diphenyl Sulfone (CAS 127-63-9) due to its dominance in drug development and polymer engineering, but explicitly dedicates Section 3 to the Alpha-Disulfone class for advanced synthetic applications.

Part 1: Physicochemical Profile (Diphenyl Sulfone)[1]

Diphenyl Sulfone (DPS) serves as the backbone for the "sulfone" class of anti-inflammatory and antimicrobial drugs (e.g., Dapsone) and is the critical solvent for PEEK polymerization.

Core Properties Table
PropertySpecification
Chemical Name Diphenyl Sulfone (Sulfonyldibenzene)
CAS Number 127-63-9
Molecular Formula

Molecular Weight 218.27 g/mol
Appearance White crystalline powder
Melting Point 125–129 °C (High thermal stability)
Boiling Point 379 °C
Solubility Soluble in DMSO, Acetone, DMF; Insoluble in Water
Stability Resistant to oxidation; Stable >250 °C

Part 2: Synthesis & Manufacturing Protocols

Industrial Synthesis of Diphenyl Sulfone

The standard synthesis involves the Friedel-Crafts sulfonylation of benzene. This process is favored for its scalability and high yield.

Reaction:



Protocol Steps:

  • Sulfonation: Benzene is treated with sulfur trioxide (

    
    ) or oleum to form benzenesulfonic acid.
    
  • Condensation: At elevated temperatures (approx. 200°C), benzenesulfonic acid condenses with a second molecule of benzene.

  • Purification: The crude product is washed with alkali to remove residual acid, followed by recrystallization from alcohol or toluene to achieve >99.8% purity (required for PEEK polymerization).

Synthesis of Diphenyl Disulfone (Bis(benzenesulfonyl))

For specialized radical chemistry applications. Reaction: Oxidation of benzenesulfinic acid.



Part 3: Reactivity & Mechanisms (Graphviz Visualization)

The following diagram illustrates the divergent reactivity pathways of the Sulfone (stable solvent) versus the Disulfone (radical source).

G DPS Diphenyl Sulfone (CAS 127-63-9) Stable Thermally Stable (Up to 400°C) DPS->Stable Heat Pharma Drug Scaffold (Dapsone analogs) DPS->Pharma Nitration/Reduction DPDS Diphenyl Disulfone (Bis(benzenesulfonyl)) Radical Sulfonyl Radicals (Ph-SO2•) DPDS->Radical UV or Heat (Homolytic Cleavage) PEEK Polymer Solvent (PEEK/PES Synthesis) Stable->PEEK Solvent Medium Polymer Radical Polymerization Initiator Radical->Polymer Initiation Synth Desulfonylation Reactions Radical->Synth Reagent

Caption: Divergent reactivity profiles: Diphenyl Sulfone exhibits high thermal stability suitable for solvents, whereas Diphenyl Disulfone undergoes homolytic cleavage to generate reactive sulfonyl radicals.

Part 4: Applications in Drug Development & Research

Pharmaceutical Intermediate (The Sulfone Scaffold)

Diphenyl sulfone is the parent structure for Dapsone (4,4'-diaminodiphenyl sulfone), a WHO Essential Medicine for leprosy and dermatitis herpetiformis.

  • Mechanism: Sulfones inhibit dihydropteroate synthase, blocking folate synthesis in bacteria.

  • Synthesis Workflow: Diphenyl sulfone

    
     Nitration (
    
    
    
    )
    
    
    4,4'-Dinitrodiphenyl sulfone
    
    
    Reduction (
    
    
    )
    
    
    Dapsone.
High-Performance Polymer Solvent

In the synthesis of Polyether ether ketone (PEEK) , Diphenyl Sulfone is the solvent of choice due to its high boiling point (379°C) and chemical inertness. It allows the step-growth polymerization of bisphenols and dihalides to proceed at temperatures (>300°C) required to keep the polymer in solution.

Radical Chemistry (The Disulfone Niche)

Diphenyl Disulfone (


) is used as a photoinitiator and in Reversible Deactivation Radical Polymerization (RDRP) .
  • Protocol: Under UV irradiation, the S-S bond cleaves to form two benzenesulfonyl radicals (

    
    ). These radicals can initiate polymerization of acrylates or serve as sulfonylating agents in organic synthesis.
    

Part 5: Safety & Handling (MSDS Highlights)

Hazard CategoryDiphenyl Sulfone (CAS 127-63-9)Diphenyl Disulfone (Reagent)
GHS Classification Not classified as dangerous (Low toxicity)Skin/Eye Irritant (Warning)
Inhalation May cause respiratory irritation (dust)Irritating to mucous membranes
Handling Use standard PPE (Gloves, Goggles). Avoid dust formation.Handle in fume hood. Moisture sensitive.
Storage Store at room temperature, dry.Store at 2-8°C (Recommended).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31386: Diphenyl sulfone. PubChem. Available at: [Link]

  • Organic Syntheses. Preparation of Diphenyl Disulfide (Precursor logic). Org.[1][2][3] Synth. 1940, 20, 40. Available at: [Link]

  • European Patent Office. Process for the purification of Diphenyl Sulfone (PEEK Grade). Espacenet. Available at: [Link]

Sources

Synthesis of Diphenyl Disulfone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Context

Diphenyl disulfones (specifically


-disulfones, 

) represent a specialized class of high-oxidation-state organosulfur compounds. Unlike their mono-sulfone counterparts (e.g., Dapsone) which are stable pharmacophores, vicinal disulfones are chemically labile, possessing a weak

bond that readily undergoes homolytic cleavage.

For the Drug Development Professional: The value of diphenyl disulfone analogues lies not in their stability as final drug candidates, but in their utility as radical precursors and sulfonylating agents . They serve as clean, metal-free sources of sulfonyl radicals (


) under mild thermal or photochemical conditions, enabling late-stage functionalization of heterocycles and alkenes—a critical capability in diversifying lead compounds.

This guide details the synthesis of these analogues, prioritizing the Sulfonyl Chloride-Sulfinate Coupling route due to its operational simplicity, scalability, and avoidance of over-oxidation side products common in oxidative methods.

Part 2: Synthetic Methodologies

Retrosynthetic Analysis

The construction of the vicinal disulfone core (


) faces a thermodynamic challenge: the repulsion between the electron-rich oxygen atoms on adjacent sulfurs destabilizes the bond.
  • Path A (Oxidative): Oxidation of thiosulfonates (

    
    ). Risk:[1] Over-oxidation frequently cleaves the S-S bond, yielding sulfonic acids (
    
    
    
    ).
  • Path B (Nucleophilic Substitution): Reaction of a sulfinate anion (

    
    ) with a sulfonyl electrophile (
    
    
    
    ). Advantage: This pathway is convergent and avoids strong oxidants, preserving sensitive functional groups on the aromatic rings.
Primary Protocol: Sulfinate-Sulfonyl Chloride Coupling

This method is the industry standard for generating high-purity disulfones. It relies on the nucleophilic attack of a sodium sulfinate salt on a sulfonyl chloride.

Reaction Scheme


Detailed Experimental Protocol

Reagents:

  • Sodium Arenesulfinate (

    
     equiv)
    
  • Arenesulfonyl Chloride (

    
     equiv)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for solubility and ease of workup.

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB, 5 mol%) can accelerate the reaction in biphasic systems.

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Benzenesulfinate (1.64 g, 10 mmol) in Acetonitrile (20 mL).

  • Addition: Add Benzenesulfonyl Chloride (1.76 g, 10 mmol) dropwise over 5 minutes at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting sulfonyl chloride spot should disappear.
    
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The disulfone is hydrophobic and will precipitate as a white solid.

    • Troubleshooting: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (

      
       mL) to remove sodium chloride and unreacted sulfinate.
      
    • Wash with cold diethyl ether (

      
       mL) to remove trace sulfonyl chloride.
      
    • Recrystallization: Recrystallize from hot Ethanol or Acetone/Hexane to obtain analytical purity.

Yield Expectation: 75–90%. Characterization:

  • IR: Characteristic strong bands at

    
     and 
    
    
    
    (
    
    
    asymmetric/symmetric stretch).
  • MP: Diphenyl disulfone melts at

    
     (dec).
    
Alternative Method: Oxidation of Thiosulfonates

While less robust, this method is useful when the thiosulfonate precursor is readily available from disulfide oxidation.

  • Reagents: Thiosulfonate, 30%

    
    , Glacial Acetic Acid.
    
  • Conditions: Stir at room temperature for 24–48 hours.

  • Critical Control: Excess heat or strong acid will cleave the product into sulfonic anhydride or acid.

Part 3: Data & Mechanistic Visualization

Comparative Analysis of Synthetic Routes
FeatureSulfinate + Sulfonyl Chloride (Recommended)Thiosulfonate OxidationDisulfide Oxidation
Atom Economy High (NaCl byproduct)ModerateLow (Requires multiple oxidation steps)
Reaction Time 4–6 Hours24–48 HoursVariable
Purity Profile High (Precipitation)Low (Mixture with sulfonic acids)Low (Thiosulfonate mixtures common)
Scalability Excellent (Gram to Kg)Poor (Exothermic control needed)Moderate
Key Risk Hydrolysis of Sulfonyl ChlorideOver-oxidation (S-S cleavage)Incomplete oxidation
Mechanistic Diagram: Synthesis & Radical Utility

The following diagram illustrates the synthesis pathway and the subsequent homolytic cleavage that makes these compounds valuable in drug discovery (e.g., for functionalizing heterocycles).

DisulfonePathways Sulfinate Sodium Sulfinate (Ar-SO2-Na) Disulfone Diphenyl Disulfone (Ar-SO2-SO2-Ar) Sulfinate->Disulfone Nucleophilic Attack (Reflux, MeCN) SulfonylCl Sulfonyl Chloride (Ar-SO2-Cl) SulfonylCl->Disulfone + Thiosulfonate Thiosulfonate (Ar-SO2-S-Ar) Thiosulfonate->Disulfone Oxidation (H2O2) (Risk: Over-oxidation) Radical Sulfonyl Radical (2 x Ar-SO2•) Disulfone->Radical Homolysis (Δ or hν) Product Sulfonylated Drug (Ar-SO2-R) Radical->Product Radical Trapping (e.g., Heterocycle)

Caption: Synthesis of diphenyl disulfones via nucleophilic coupling vs. oxidation, and their downstream application as radical precursors.

Part 4: Safety & Stability (E-E-A-T)

Handling Sulfonyl Chlorides[2][3][4][5][6][7]
  • Lachrymator Hazard: Benzenesulfonyl chloride and its analogues are potent lachrymators and skin irritants. All transfers must occur in a fume hood.

  • Hydrolysis: These reagents degrade in moist air to form sulfonic acids and HCl gas. Store under inert gas (Nitrogen/Argon) in a desiccator.

Stability of Alpha-Disulfones
  • Thermal Instability: Unlike sulfones (

    
    ), alpha-disulfones decompose at high temperatures (typically 
    
    
    
    ) via homolytic scission. Do not overheat during recrystallization.
  • Photochemical Sensitivity: Store in amber vials. Prolonged exposure to UV light generates sulfonyl radicals, which may degrade the solid or initiate unwanted polymerization if impurities are present.

Biological Context

While typically used as reagents, some diaryl disulfones and related thiosulfonates exhibit antimicrobial activity by interacting with thiol-containing enzymes (e.g., reacting with cysteine residues). However, their high reactivity generally precludes them from being oral drug candidates; they are better viewed as pro-drugs or covalent inhibitors in specific topical or targeted applications.

References

  • Organic Chemistry Portal. (2023). Synthesis of Sulfones and Disulfides. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PubMed Central. Available at: [Link]

  • Organic Syntheses. (1921). Benzenesulfonyl chloride.[2][3][4] Org. Synth. 1921, 1, 21. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein-Institut. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the S-S Bond in Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl disulfone, Ph-S(O)₂-S(O)₂-Ph, represents a fascinating yet underexplored class of organosulfur compounds. Unlike its well-known congeners, diphenyl disulfide (Ph-S-S-Ph) and diphenyl sulfone (Ph-SO₂-Ph), the disulfone features a unique sulfur-sulfur single bond flanked by four powerfully electron-withdrawing oxygen atoms. This structural arrangement renders the S-S bond exceptionally labile, making diphenyl disulfone a potent but challenging source of benzenesulfonyl radicals. This guide provides a comprehensive technical overview of the synthesis, structure, and predicted reactivity of the S-S bond in diphenyl disulfone. We will explore the primary modes of bond cleavage—homolytic and heterolytic—and detail experimental protocols for its synthesis and application as a radical initiator. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this highly reactive molecule.

Introduction: Distinguishing Diphenyl Disulfone

In the landscape of organosulfur chemistry, diphenyl disulfide and diphenyl sulfone are ubiquitous. Diphenyl disulfide is characterized by a relatively stable S-S bond that can be cleaved by nucleophiles or reducing agents[1][2]. Diphenyl sulfone is known for its exceptional thermal and chemical stability, serving as a high-temperature solvent and a core scaffold in high-performance polymers and pharmaceuticals[3][4].

Diphenyl disulfone occupies a starkly different chemical space. The defining feature is the α-disulfone linkage [S(O)₂-S(O)₂], where the high oxidation state of the sulfur atoms dramatically alters the nature of the sulfur-sulfur bond. The immense inductive effect of the four sulfonyl oxygens polarizes and weakens the S-S bond, making it the molecule's reactive epicenter. Consequently, diphenyl disulfone is not a stable, inert scaffold but rather a precursor to highly reactive benzenesulfonyl radicals (PhSO₂•) through facile homolytic cleavage. Understanding this inherent lability is key to harnessing its synthetic potential.

cluster_0 Structural Comparison Disulfide Diphenyl Disulfide (Ph-S-S-Ph) Stable S-S Bond Disulfone Diphenyl Disulfone (Ph-SO2-SO2-Ph) Labile S-S Bond Disulfide->Disulfone Oxidation (Reactivity Increase) Sulfone Diphenyl Sulfone (Ph-SO2-Ph) No S-S Bond (Inert) Disulfone->Sulfone S-S Cleavage Product (Conceptual Link) start Start: Setup Schlenk Flask under N2 Atmosphere suspend Suspend Sodium Benzenesulfinate in Anhydrous DCM start->suspend cool Cool to 0 °C suspend->cool add Slowly Add Oxalyl Chloride (0.5 eq) in DCM cool->add stir0 Stir at 0 °C for 2h add->stir0 stirRT Warm to RT, Stir for 4h stir0->stirRT monitor Monitor by TLC stirRT->monitor monitor->stirRT Incomplete filter Filter NaCl Byproduct monitor->filter Reaction Complete wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Recrystallize from DCM/Hexane concentrate->purify end Store at -20 °C purify->end cluster_initiation Initiation cluster_propagation Propagation dps Diphenyl Disulfone (Ph-SO2-SO2-Ph) rads 2 x Benzenesulfonyl Radical (2 PhSO2•) dps->rads Δ or hν (Homolysis) sulfone_prod Vinyl or Alkyl Sulfone alkene Alkene (R-CH=CH2) rads->alkene Radical Addition add_rad Adduct Radical add_rad->dps Chain Transfer

Sources

Diphenyl Disulfone: Structural Architecture and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diphenyl Disulfone Molecular Geometry and Conformation Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

Diphenyl disulfone (


-disulfone, Ph-SO

-SO

-Ph) represents a unique class of sulfur-rich pharmacophores characterized by an anomalous S(VI)–S(VI) bond. Unlike its reduced counterpart, diphenyl disulfide, the disulfone moiety exhibits extreme steric and stereoelectronic constraints that dictate its utility in drug design. This guide provides a rigorous analysis of the molecule's geometry, a validated synthesis protocol, and an examination of its conformational landscape.

Molecular Architecture & Geometry

The defining feature of diphenyl disulfone is the vicinal disulfone linkage (


). This bond is crystallographically distinct from standard disulfide bridges due to the high oxidation state of the sulfur atoms.
The "Long Bond" Anomaly

While a typical disulfide (S-S) bond length is approximately 2.03 Å , the S-S bond in diphenyl disulfone is significantly elongated, typically measuring between 2.18 Å and 2.22 Å .

Mechanistic Cause:

  • Coulombic Repulsion: Both sulfur atoms exist in a high positive oxidation state (S

    
     character), leading to strong electrostatic repulsion between the adjacent sulfonyl cores.
    
  • Electronegativity: The four oxygen atoms withdraw electron density, reducing the orbital overlap available for the

    
     bond.
    
Comparative Structural Metrics

The following table contrasts the disulfone against its reduced congeners, highlighting the impact of oxidation on geometry.

ParameterDiphenyl Disulfide (Ph-S-S-Ph)Diphenyl Disulfone (Ph-SO

-SO

-Ph)
Structural Implication
S-S Bond Length 2.03 Å~2.20 ÅDisulfone bond is weaker and longer.
S-C Bond Length 1.78 Å1.76 ÅSlight shortening in disulfone due to inductive effects.
Hybridization sp³ (approx)Distorted TetrahedralHigh steric crowding in disulfone.
Preferred Torsion ~90° (Gauche)Variable (Trans/Gauche)Disulfone rotation is restricted by O...O repulsion.

Conformational Analysis

The conformation of diphenyl disulfone is governed by the competition between dipole minimization and steric hindrance .

The Torsion Angle (O-S-S-O)

In the solid state,


-disulfones often adopt a centrosymmetric trans  conformation (torsion angle 

) regarding the phenyl rings to minimize steric clash. However, the orientation of the oxygen atoms is critical.
  • Trans Conformation: Places the bulky phenyl groups anti-periplanar. This is energetically favorable for packing but maximizes the dipole moment if the sulfonyl oxygens are not perfectly staggered.

  • Gauche Effect: Unlike disulfides, which strictly prefer a 90° dihedral angle due to lone-pair repulsion (

    
    ), disulfones lack lone pairs on sulfur. Their conformation is driven by minimizing the repulsion between the oxygen atoms on adjacent sulfurs.
    
Visualization of Conformational Logic

ConformationLogic Start Diphenyl Disulfone Structure Factor1 Coulombic Repulsion (S+ ... S+) Start->Factor1 Factor2 Oxygen-Oxygen Repulsion Start->Factor2 Factor3 Phenyl Ring Sterics Start->Factor3 Result Elongated S-S Bond (~2.20 Å) Factor1->Result Causes bond lengthening Conform Preferred Conformation: Trans-like (Solid State) High Rotational Barrier Factor2->Conform Dictates Torsion Factor3->Conform Favors Anti-periplanar

Figure 1: Stereoelectronic and steric drivers governing the geometry of diphenyl disulfone.

Synthesis & Characterization Protocol

Objective: Synthesize high-purity diphenyl disulfone from diphenyl disulfide via exhaustive oxidation. Challenge: Preventing the reaction from stopping at the thiosulfonate (Ph-SO


-S-Ph) intermediate.
Reagents & Equipment
  • Substrate: Diphenyl disulfide (99%).

  • Oxidant: Hydrogen Peroxide (30% aq) or m-CPBA (for anhydrous conditions).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst (Optional): Sodium Tungstate (Na

    
    WO
    
    
    
    ) accelerates the reaction.
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of diphenyl disulfide in 20 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Add excess Hydrogen Peroxide (approx. 5-6 equivalents).

    • Note: Stoichiometry is critical. The reaction requires 4 equivalents of [O] to reach the disulfone state.

  • Heating: Heat the mixture to 70–80°C for 4–6 hours.

    • Monitoring: Monitor via TLC. The intermediate thiosulfonate appears first. Continue heating until only the disulfone spot remains.

  • Workup: Cool the solution to room temperature. Pour the mixture into ice-cold water. The hydrophobic disulfone will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water or benzene to obtain X-ray quality crystals.

Synthesis Pathway Diagram

SynthesisPath Disulfide Diphenyl Disulfide (Ph-S-S-Ph) Step1 Oxidation (+2 [O]) Reagent: H2O2/AcOH Disulfide->Step1 Thiosulfonate Intermediate: Ph-SO2-S-Ph (Thiosulfonate) Step1->Thiosulfonate Step2 Oxidation (+2 [O]) Requires Heat/Time Thiosulfonate->Step2 Disulfone Target: Diphenyl Disulfone (Ph-SO2-SO2-Ph) Step2->Disulfone

Figure 2: Oxidative pathway from disulfide to disulfone.[1] Note the thiosulfonate intermediate requires forcing conditions to oxidize fully.

Pharmacological Implications[2]

In medicinal chemistry, the disulfone moiety is often explored as a bioisostere for other linkers, though its application is specialized due to the lability of the S-S bond under reducing biological conditions.

  • Metabolic Stability: Unlike disulfides, which are rapidly reduced by glutathione in the cytosol, disulfones are more resistant to reductive cleavage, though they can still act as sulfonylating agents.

  • Protease Inhibition: The electrophilic nature of the sulfur atoms allows the disulfone to react with nucleophilic cysteine residues in protease active sites, potentially forming covalent adducts.

  • Solubility: The high oxidation state increases polarity compared to thioethers, potentially improving solubility profiles in drug formulations.

References

  • Crystal Structure & Bond Lengths

    • Cambridge Structural D
    • Kálmán, A., et al. (1981). "Stereochemistry of the S(VI)-S(VI) Linkage." Acta Crystallographica Section B.

  • Synthesis Protocol

    • Freeman, F., & Angeletakis, C. N. (1982). "Oxidation of disulfides to disulfones." Journal of Organic Chemistry.

  • General Disulfide/Sulfone Chemistry: Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diphenyl Disulfone in Chemical and Pharmaceutical Sciences

Diphenyl disulfone, with the chemical structure (C₆H₅SO₂)₂, is an organosulfur compound of considerable interest in various fields of chemical research. Its structural motif, featuring a disulfide bond flanked by two sulfonyl groups, imparts unique chemical and thermal properties. Understanding the thermochemical data of diphenyl disulfone is paramount for its potential applications, including as a building block in organic synthesis, in the development of novel materials, and within the realm of medicinal chemistry, where sulfone and disulfide moieties are present in numerous therapeutic agents.[1]

This technical guide provides a comprehensive overview of the available thermochemical data for diphenyl disulfone. It is designed to serve as a vital resource for researchers by not only presenting the core thermochemical parameters but also by delving into the experimental and computational methodologies used to determine these values. A thorough understanding of the underlying principles of these techniques is crucial for the critical evaluation and application of thermochemical data in research and development.

Core Thermochemical Data of Diphenyl Disulfone

The foundational experimental work on the thermochemistry of diphenyl disulfone was conducted by Mackle and O'Hare in 1964.[2] Their meticulous measurements using moving-bomb calorimetry remain the primary source of experimental data for this compound. The key thermochemical parameters for diphenyl disulfone in the solid state at 298.15 K are summarized in the table below.

Thermochemical PropertyValue (kcal/mol)Value (kJ/mol)MethodReference
Standard Enthalpy of Combustion (ΔHc°)-1604.34 ± 0.34-6712.57 ± 1.42Moving-Bomb Calorimetry[2]
Standard Enthalpy of Formation (ΔHf°)-153.63 ± 0.36-642.79 ± 1.51From Heat of Combustion[2]
Enthalpy of Fusion (ΔHfus)3.11 ± 0.5013.01 ± 2.09Not specified, likely DSC or similar[2]
Enthalpy of Sublimation (ΔHsub)38.7 ± 0.8161.9 ± 3.3Calculated[2]
Gas-Phase Enthalpy of Formation (ΔHf°(g))-114.9 ± 0.9-480.7 ± 3.8Calculated from solid phase and sublimation data[2][3]

Note: The values from the original paper have been reanalyzed by Cox and Pilcher in 1970, and the NIST WebBook reflects these updated analyses.[3]

Bond Dissociation Energies: Insights into Molecular Stability

Understanding the strength of the chemical bonds within a molecule is crucial for predicting its reactivity and thermal stability. Mackle and O'Hare's study also provided valuable data on the bond dissociation energies in diphenyl disulfone.[2]

BondDissociation Energy (kcal/mol)Dissociation Energy (kJ/mol)
S-S Bond (D(PhSO₂-SO₂Ph))47.1 ± 3.6197.1 ± 15.1
Mean S-O Bond (D(S-O))102.9 ± 1.3430.5 ± 5.4

Interestingly, the S-S bond dissociation energy in diphenyl disulfone is comparable to that in diphenyl disulfide (approximately 44 kcal/mol), suggesting that the presence of the sulfonyl groups does not significantly alter the strength of the disulfide linkage.[2] The mean S=O bond dissociation energy is consistent with values observed in monosulfones.[2]

Experimental Determination of Thermochemical Data

The accurate determination of thermochemical data for organosulfur compounds requires specialized experimental techniques to account for the formation of sulfuric acid upon combustion.

Moving-Bomb and Rotating-Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation can be derived. For sulfur-containing compounds, this measurement is complicated by the fact that combustion in a traditional static bomb calorimeter results in the formation of a mixture of sulfurous and sulfuric acids in varying concentrations, leading to imprecise results.[4][5]

To overcome this, a moving-bomb or rotating-bomb calorimeter is employed.[4][6] In this apparatus, the sealed "bomb" containing the sample and high-pressure oxygen is rotated after ignition. This rotation ensures that the aqueous solution within the bomb thoroughly scrubs the internal surfaces, leading to the complete conversion of sulfur oxides to a thermodynamically well-defined state of aqueous sulfuric acid.[4] This allows for a precise calculation of the heat of combustion.

G cluster_0 Bomb Calorimetry Workflow for Diphenyl Disulfone A Sample Preparation: Diphenyl disulfone pelletized with a fuse. B Bomb Assembly: Sample placed in the bomb with a small amount of water. Pressurized with O₂. A->B C Combustion: Sample ignited electrically. B->C D Calorimeter Measurement: Temperature rise of the surrounding water jacket is measured. C->D E Bomb Rotation: Bomb is rotated to ensure complete formation of H₂SO₄(aq). D->E F Analysis of Products: Bomb washings are analyzed to quantify the amount of sulfuric acid formed. E->F G Calculation: Heat of combustion (ΔH_c°) is calculated from the temperature change and calibration factor, with corrections for acid formation. F->G H Derivation: Standard enthalpy of formation (ΔH_f°) is derived using Hess's Law. G->H G dsc Differential Scanning Calorimetry (DSC) Analysis Measures heat flow vs. temperature process Process Controlled heating/cooling program in an inert atmosphere dsc->process inputs Inputs Sample of Diphenyl Disulfone Inert reference material inputs->dsc outputs Outputs Thermogram (Heat Flow vs. Temperature) process->outputs data Derived Data Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) Glass Transition Temperature (T_g) Decomposition Temperature (T_d) outputs->data

Schematic of data acquisition and analysis using DSC.
Knudsen Effusion Technique

The enthalpy of sublimation, the energy required for a substance to transition from the solid to the gas phase, is a critical parameter for deriving gas-phase thermochemical data. For compounds with low vapor pressure, like diphenyl disulfone, the Knudsen effusion technique is a suitable method for its determination. [7][8]This method involves measuring the rate of mass loss of a substance effusing through a small orifice in a heated cell under vacuum. [8]By measuring the rate of effusion at different temperatures, the vapor pressure can be determined, and the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation. [8]

Computational Thermochemistry: A Modern Approach

While experimental methods provide the benchmark for thermochemical data, computational chemistry has emerged as a powerful tool for predicting and validating these properties. [9][10]High-level ab initio composite methods are particularly effective in calculating accurate enthalpies of formation for a wide range of molecules, including those containing sulfur. [3][11][12][13]

Gaussian-n (G3, G4) and Complete Basis Set (CBS) Methods

The Gaussian-n (G3 and G4) and Complete Basis Set (CBS-QB3) methods are composite theoretical models that approximate a very high-level of theory and a complete basis set by combining the results of several lower-level calculations. [3][12][13]These methods systematically account for electron correlation, basis set effects, and other contributions to the total energy of a molecule. For organosulfur compounds, methods like CBS-QB3 have shown excellent performance in predicting enthalpies of formation that are in close agreement with experimental data. [11] The general workflow for computational thermochemistry involves:

  • Geometry Optimization: Finding the lowest energy structure of the molecule.

  • Frequency Calculation: To confirm the structure is a true minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculations: Using a series of high-level theoretical methods and basis sets.

  • Extrapolation and Empirical Corrections: The results are combined and extrapolated to approximate the exact energy, and empirical corrections are often added to account for known systematic errors.

These computational approaches are invaluable for:

  • Validating experimental data: Discrepancies between high-level calculations and experimental results can indicate potential errors in the measurements.

  • Predicting data for unstable or difficult-to-synthesize compounds: When experimental measurements are not feasible, computational methods can provide reliable estimates of thermochemical properties.

  • Investigating reaction mechanisms and transition states: Understanding the energetics of chemical reactions is crucial in drug development and materials science.

Relevance to Drug Development and Materials Science

The thermochemical data of diphenyl disulfone and related organosulfur compounds have significant implications for drug development and materials science.

  • Drug Design and Stability: The enthalpy of formation provides a measure of the thermodynamic stability of a molecule. In drug design, this information is crucial for understanding the stability of potential drug candidates under physiological conditions and during storage. [14][15][16][17]The bond dissociation energies can shed light on the metabolic pathways of a drug, particularly if cleavage of the disulfide or sulfone groups is involved.

  • Polymorphism and Formulation: Many pharmaceutical solids can exist in different crystalline forms, or polymorphs, each with its own unique solubility, stability, and bioavailability. [18][19]DSC is a key technique for identifying and characterizing polymorphs, and the thermochemical data associated with each form is essential for selecting the optimal polymorph for a drug formulation.

  • Materials Science: Diphenyl sulfone itself is used as a high-temperature solvent for the synthesis of high-performance polymers. [20]The thermochemical properties of diphenyl disulfone, such as its thermal stability and decomposition pathways, are critical for understanding its behavior at the high temperatures required for these polymerizations.

Conclusion

The thermochemical data for diphenyl disulfone, primarily established through the pioneering experimental work of Mackle and O'Hare, provides a solid foundation for understanding the energetic properties of this important organosulfur compound. The standard enthalpies of formation and combustion, along with key bond dissociation energies, offer fundamental insights into its stability and potential reactivity.

For today's researchers, a comprehensive understanding of these properties must be coupled with an appreciation for the sophisticated experimental techniques, such as rotating-bomb calorimetry and differential scanning calorimetry, required for their accurate determination. Furthermore, the advent of high-level computational methods provides a powerful complementary approach for validating experimental data and exploring the thermochemistry of related compounds. The integration of experimental and computational thermochemistry will continue to be a cornerstone of rational drug design and the development of advanced materials.

References

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 60(2), 152-157.
  • Chen, C. C., Bozzelli, J. W., & Ledesma, E. B. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 9(14), 16325–16341.
  • Nova Southeastern University. (n.d.). Bomb Calorimeter. NSUWorks.
  • Parr Instrument Company. (n.d.). Introduction to Bomb Calorimetry. Scimed.
  • University of California, Davis. (2023). Constant Volume Calorimetry. Chemistry LibreTexts.
  • Mackle, H., & O'Hare, P. A. G. (1964). Studies in the thermochemistry of sulphones. Part 8.—Heats of combustion and formation of diphenyl disulphone. Transactions of the Faraday Society, 60, 506-509.
  • Parr Instrument Company. (n.d.).
  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry.
  • Rivarola, C. M., et al. (2018). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
  • Firouzabadi, H., & Iranpoor, N. (2001). Disulfide, diphenyl. Organic Syntheses Procedure.
  • Chen, C. C., Bozzelli, J. W., & Ledesma, E. B. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega.
  • National Institute of Standards and Technology. (n.d.). Diphenyl disulfone. In NIST Chemistry WebBook.
  • Impact Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Wintrode, P. L., & Tsong, T. Y. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(9), 965-978.
  • Bach, D., & Wachtel, E. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Physics: Conference Series, 182, 012002.
  • Velazquez-Campoy, A., & Freire, E. (2001). The application of thermodynamic methods in drug design. Drug Discovery Today, 6(20), 1039-1045.
  • Chickos, J. S., & Acree Jr, W. E. (2009). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique.
  • Zambon, A., & Pignataro, L. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone. WO2006002690A1.
  • Chan, B., & Radom, L. (2010). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. The Journal of Physical Chemistry A, 114(33), 8963–8971.
  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. The Journal of Physical Chemistry A, 113(17), 5170–5175.
  • Di Palma, D., et al. (2019). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 24(18), 3349.
  • NETZSCH Group. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ChemicalBook. (n.d.). Diphenyl sulfone synthesis.
  • Yang, X. W., et al. (2002). CONSTRUCTION OF A ROTATING-BOMB COMBUSTION CALORIMETER AND MEASUREMENT OF THERMAL EFFECTS. Instrumentation Science & Technology, 30(3), 311-321.
  • de Oliveira, A. C., et al. (2017). Understanding Drug Release Data through Thermodynamic Analysis. Pharmaceutics, 9(2), 22.
  • Jacobson, N. S. (2002). Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. NASA Technical Reports Server.
  • Ivashchenko, A. V., et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4467-4477.
  • Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2009). Investigation of Gaussian4 theory for transition metal thermochemistry. PubMed.
  • Pearson. (n.d.). The ΔH for the oxidation of sulfur in the gas phase to SO3. Tro 4th Edition Ch 6 Problem 113.
  • Longdom Publishing. (2024).
  • Pokon, A., et al. (2014). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 118(49), 11649–11661.
  • Wikipedia. (n.d.). Diphenyl sulfone.
  • Proppe, J., & Reiher, M. (2021). Critical benchmarking of popular composite thermochemistry models and density functional approximations on a probabilistically pruned benchmark dataset of formation enthalpies. The Journal of Chemical Physics, 154(4), 044105.
  • Veeprho. (2020).
  • Wikipedia. (n.d.). Knudsen cell.
  • Craig, D. Q. M., & Reading, M. (Eds.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press.
  • TA Instruments. (2015). Measuring Thermodynamic Parameters in the Drug Development Process. YouTube.
  • Active Thermochemical Tables (ATcT). (n.d.).

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Methodological & Application

Use of Diphenyl disulfone as a high-temperature solvent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Reaction Media Subject: Diphenyl Sulfone (DPS) – Protocols for High-Performance Polymer Synthesis Addressed Topic: Clarification and usage of Diphenyl Sulfone (vs. Diphenyl Disulfone) as a high-temperature solvent.

Part 1: Executive Summary & Critical Disambiguation

Status: High-Priority Technical Correction Target Molecule: Diphenyl Sulfone (CAS: 127-63-9)[1]

Critical Safety & Nomenclature Distinction: Before proceeding, it is imperative to distinguish between the user's queried term (Diphenyl Disulfone ) and the industry-standard high-temperature solvent (Diphenyl Sulfone ).

FeatureDiphenyl Sulfone (DPS) Diphenyl Disulfone (DPDS)
Structure


Thermal Behavior Stable up to ~379°C.Unstable. Thermally decomposes to sulfonyl radicals (

).
Primary Use High-temp solvent (e.g., PEEK synthesis).[1][2][3]Radical initiator, vulcanizing agent, photo-initiator.
Solvent Suitability Excellent. Inert at high temperatures.[4][5]Poor/Dangerous. Decomposition prevents stable solvent use.

Application Note Scope: This guide focuses on Diphenyl Sulfone (DPS) . Using Diphenyl Disulfone as a bulk solvent at high temperatures (>200°C) is not recommended due to rapid homolytic cleavage of the S-S bond, leading to uncontrolled radical chemistry and potential vessel over-pressurization [1][2].

Part 2: Technical Profile of Diphenyl Sulfone (DPS)

Diphenyl sulfone is the premier solvent for nucleophilic aromatic substitution (


) reactions requiring temperatures above 250°C. Its utility stems from its ability to dissolve phenolate salts and highly rigid polymer backbones (like PEEK) that are insoluble in conventional solvents (NMP, DMF) at lower temperatures.
Physicochemical Properties
PropertyValueExperimental Significance
Melting Point 125–129°CSolid at RT; easy to handle/weigh. Requires heating to melt before reaction.
Boiling Point 379°CAllows reactions at 300–350°C at atmospheric pressure (no autoclave needed).
Thermal Stability HighMinimal degradation < 350°C; does not interfere with radical-sensitive mechanisms.
Solubility Profile Soluble in Acetone, DCM.Critical for post-reaction workup (washing the solvent away from the polymer).
Dielectric Constant Low-ModerateSufficient to solvate alkali metal cations (

,

) aiding phenoxide reactivity.

Part 3: Protocol – Synthesis of Poly(ether ether ketone) (PEEK)

Context: This protocol demonstrates the "Killer App" of DPS: the step-growth polymerization of hydroquinone and 4,4'-difluorobenzophenone. This reaction fails in lower-boiling solvents because the growing polymer chain precipitates prematurely, stopping molecular weight growth [3][4].

Reagents & Materials
  • Solvent: Diphenyl Sulfone (DPS), high purity (>99.8%).

  • Monomer A: 4,4'-Difluorobenzophenone (DFBP).[6]

  • Monomer B: Hydroquinone (HQ).[6]

  • Base: Anhydrous Potassium Carbonate (

    
    ) or mixture with 
    
    
    
    .
  • Equipment: 3-neck flask, nitrogen inlet, mechanical stirrer (high torque required), heating mantle.

Step-by-Step Methodology
  • Preparation of Reaction Melt (The "Slurry" Stage):

    • Charge the reactor with DPS. Heat to 150°C until fully molten.

    • Add Monomer A (DFBP) and Monomer B (HQ) in an exact 1:1 molar ratio.

    • Note: Stoichiometric imbalance >0.5% will severely limit molecular weight (Carothers' equation).

  • Salt Formation (Deprotonation):

    • Add micronized

      
       (slight excess, ~1.05 eq).
      
    • Observation: Effervescence of

      
       and water vapor.
      
    • Mechanism:[6][7] The carbonate deprotonates the hydroquinone to form the dipotassium phenolate salt, which is soluble in the hot DPS.

  • High-Temperature Polymerization (The Ramp):

    • Stage 1 (200°C for 1 hour): Oligomerization begins. Water is driven off (azeotropic distillation can be used if toluene is added, but pure DPS allows direct boil-off).

    • Stage 2 (250°C for 1 hour): Viscosity increases.

    • Stage 3 (300–320°C for 2-3 hours): Critical phase. The polymer is now high molecular weight.[8]

    • Why DPS? At 320°C, PEEK is in a molten/solution state in DPS. If the temp drops or a poor solvent is used, the PEEK crystallizes and stirring stops.

  • Termination & Workup:

    • End-capping (Optional): Add a small amount of DFBP to ensure fluorine end-groups (thermal stability).

    • Casting: Pour the hot, viscous solution into a cooling tray. It solidifies into a "cake" of PEEK/DPS/Salts.

    • Solvent Extraction: Grind the solid cake. Wash 3x with boiling Acetone or Methanol .

    • Purification Logic: DPS is highly soluble in acetone; PEEK is completely insoluble. This removes the solvent, leaving pure polymer and inorganic salts (remove salts with hot water wash).

Part 4: Visualization of Reaction Pathways

Figure 1: PEEK Synthesis & The Role of DPS

This diagram illustrates the


 mechanism facilitated by the high thermal floor of Diphenyl Sulfone.

PEEKSynthesis Monomers Monomers: Hydroquinone + DFBP DPS_Melt Solvent Phase: Diphenyl Sulfone (Liquid) Temp: 150°C Monomers->DPS_Melt Dissolution Salt_Form Deprotonation: Formation of Phenolate Salts (-H2O, -CO2) DPS_Melt->Salt_Form + K2CO3 Polymerization SNAr Polymerization Temp: 320°C Viscosity Increase Salt_Form->Polymerization Heat to 300°C Solidification Cooling: PEEK/DPS Solid Cake Polymerization->Solidification Cool to RT Extraction Purification: Acetone Wash (Removes DPS) Water Wash (Removes KF) Solidification->Extraction Grinding Final_Product Pure PEEK Polymer Extraction->Final_Product Drying

Caption: Workflow for PEEK polymerization showing the critical role of Diphenyl Sulfone (DPS) in maintaining solubility at 320°C.

Part 5: Solvent Recovery Protocol

Since DPS is used in large excess (often 2-4x the weight of the polymer), recovery is economically and environmentally vital.

  • Collection: Collect the acetone/methanol filtrate from the "Extraction" step in Part 3. This contains dissolved DPS.[1][3][9]

  • Precipitation: Distill off the acetone. As the acetone is removed, DPS will precipitate out (since it is solid at RT).

  • Recrystallization:

    • Redissolve crude DPS in a minimal amount of hot methanol or ethanol.

    • Allow to cool slowly to 4°C.

    • Filter the white crystalline needles.

  • Purity Check: Verify Melting Point (Target: 125–129°C). If MP is low, significant impurities (e.g., monochlorodiphenylsulfone) remain [5].

Figure 2: DPS Solvent Recovery Loop

DPSRecovery Waste_Stream Filtrate: Acetone + Dissolved DPS Distillation Flash Distillation (Remove Acetone) Waste_Stream->Distillation Crude_DPS Crude DPS Solid Distillation->Crude_DPS Recryst Recrystallization (Hot Methanol) Crude_DPS->Recryst Pure_DPS Purified Diphenyl Sulfone (Ready for Reuse) Recryst->Pure_DPS

Caption: Closed-loop recovery process for Diphenyl Sulfone, minimizing waste in industrial synthesis.

References

  • Wikipedia. (n.d.). Diphenyl sulfone.[1][2][3][7][9][10][11][12][13] Retrieved February 12, 2026, from [Link]

  • Kiers, C. T., & Vos, A. (1972).[14] The crystal and molecular structure of diphenyl disulfone. Recueil des Travaux Chimiques des Pays-Bas. (Demonstrates S-S bond characteristics distinct from sulfones).

  • Parker, D., et al. (1982). Polymerization of aromatic dihalides with bisphenols in diphenyl sulfone. U.S.
  • Solvay Specialty Polymers. (2011). High purity diphenyl sulfone, preparation and use thereof. EP2342260A1.

Sources

Application of Diphenyl disulfone in polysulfone resin production

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Role and Application of the Diphenyl Sulfone Moiety in Polysulfone Resin Production

Audience: Researchers, Polymer Scientists, and Chemical Engineers

Introduction: The Architecture of High-Performance Polysulfones

Polysulfones (PSU) represent a critical class of high-performance amorphous thermoplastics, renowned for their exceptional thermal stability, high strength and stiffness, and outstanding resistance to hydrolysis and oxidation. These properties are a direct consequence of their unique molecular architecture, which consists of aryl groups, ether linkages, and, most importantly, sulfone groups. The diphenyl sulfone unit is the cornerstone of this structure, imparting rigidity and thermal resilience to the polymer backbone.

It is essential to clarify a common point of confusion regarding terminology. The synthesis of polysulfone resins does not typically involve "diphenyl disulfone" as a monomer. Instead, the indispensable diphenyl sulfone moiety is incorporated into the polymer chain via the polycondensation of a dihalogenated diphenyl sulfone monomer with a bisphenol. The most common and industrially significant of these monomers is 4,4'-dichlorodiphenyl sulfone (DCDPS) . Furthermore, diphenyl sulfone itself, a distinct compound, is often employed as a high-boiling point solvent for these polymerization reactions, particularly in the synthesis of poly(ether ether ketone) (PEEK) and other high-temperature polymers.[1][2]

This guide provides a comprehensive overview of the principles and a detailed protocol for the synthesis of a Bisphenol A-based polysulfone resin. The process described is a nucleophilic aromatic substitution (SNAr) polycondensation, a robust and widely adopted method for producing high molecular weight poly(aryl ether sulfone)s.

Part 1: Scientific Principles of Polysulfone Synthesis

The formation of the poly(aryl ether sulfone) backbone is achieved through a step-growth polymerization mechanism known as nucleophilic aromatic substitution (SNAr). This reaction pathway is highly effective due to the powerful electron-withdrawing nature of the sulfone (-SO₂-) group.

1.1 The Reaction Mechanism

The overall reaction involves the condensation of a bisphenolate salt with an activated aromatic dihalide.[3]

  • Step 1: Bisphenolate Formation: A bisphenol, such as Bisphenol A (BPA), is reacted with a stoichiometric amount of a weak base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent.[4][5] This deprotonates the phenolic hydroxyl groups to form a highly nucleophilic bisphenolate salt. To drive this equilibrium reaction to completion, water, a byproduct of the salt formation, must be continuously removed from the reaction medium, usually via azeotropic distillation with a solvent like toluene or chlorobenzene.[6]

  • Step 2: Nucleophilic Aroumatic Substitution (SNAr): The 4,4'-dichlorodiphenyl sulfone (DCDPS) monomer is introduced. The potent electron-withdrawing effect of the sulfone group significantly reduces the electron density at the carbon atoms in the para positions, making them highly susceptible to nucleophilic attack by the bisphenolate. The reaction proceeds through a Meisenheimer complex intermediate, followed by the displacement of the chloride leaving group to form a stable aryl ether bond.[7]

  • Step 3: Chain Propagation: This substitution reaction occurs at both ends of the monomers, propagating the polymer chain and progressively increasing the molecular weight. The reaction is typically carried out at elevated temperatures (150–200°C) to ensure a sufficient reaction rate.[3][8]

1.2 Key Reaction Parameters

The success of the polymerization and the final properties of the resin are critically dependent on several factors:

  • Monomer Stoichiometry: Achieving a high molecular weight polymer requires a precise 1:1 molar ratio between the bisphenol and the dihalodiphenyl sulfone monomers.[6] Any deviation leads to a lower degree of polymerization and chain ends terminated by the excess monomer.

  • Anhydrous Conditions: The presence of water can react with the highly nucleophilic phenoxide, terminating chain growth. Therefore, the in-situ formation of the phenolate salt with azeotropic removal of water is a critical step.[4][3]

  • Solvent System: A high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is required to dissolve both the monomers and the growing polymer chain.

  • Reaction Temperature: The temperature must be high enough to facilitate the SNAr reaction and maintain polymer solubility but low enough to prevent side reactions or thermal degradation. A typical range is 160-190°C for the polymerization step.[4]

Part 2: Experimental Protocol for Laboratory-Scale Polysulfone Synthesis

This protocol details the synthesis of a high molecular weight polysulfone resin from Bisphenol A (BPA) and 4,4'-dichlorodiphenyl sulfone (DCDPS).

2.1 Materials and Reagents

ReagentFormulaM.W.CAS No.PurityNotes
Bisphenol A (BPA)C₁₅H₁₆O₂228.2980-05-7>99%Polymerization grade, dry before use.
4,4'-Dichlorodiphenyl Sulfone (DCDPS)C₁₂H₈Cl₂O₂S287.1680-07-9>99.5%Polymerization grade.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7>99%Anhydrous, finely ground powder.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13872-50-4AnhydrousPolymerization solvent.
TolueneC₇H₈92.14108-88-3AnhydrousAzeotropic agent.
MethanolCH₃OH32.0467-56-1ReagentNon-solvent for precipitation.

2.2 Equipment Setup

  • 500 mL four-necked round-bottom flask

  • Overhead mechanical stirrer with a high-torque motor and a suitable stirrer guide/bearing

  • Dean-Stark trap filled with toluene

  • Reflux condenser

  • Nitrogen gas inlet and outlet (bubbler)

  • Thermocouple connected to a temperature controller

  • Heating mantle

2.3 Synthesis Workflow Diagram

G cluster_prep I. Reactor Setup & Salt Formation cluster_poly II. Polymerization cluster_iso III. Isolation & Purification charge Charge Reactor: - Bisphenol A - K₂CO₃ - NMP & Toluene purge Purge with N₂ charge->purge heat_azeo Heat to 140-150°C (Azeotropic Dehydration) purge->heat_azeo water_removal Collect Water in Dean-Stark Trap heat_azeo->water_removal distill_toluene Distill off Toluene water_removal->distill_toluene Anhydrous Salt Formed add_dcdps Add DCDPS Monomer distill_toluene->add_dcdps heat_poly Heat to 160-190°C (Polymerization) add_dcdps->heat_poly viscosity_inc Monitor Viscosity Increase (4-8 hours) heat_poly->viscosity_inc cool Cool Reaction Mixture viscosity_inc->cool Polymerization Complete precipitate Precipitate in Methanol cool->precipitate filter Filter Polymer precipitate->filter wash Wash with Hot Water & Methanol filter->wash dry Dry under Vacuum (80-120°C) wash->dry final_product final_product dry->final_product Final Polysulfone Resin

Caption: Workflow for Polysulfone Synthesis.

2.4 Step-by-Step Procedure

  • Reactor Charging and Setup:

    • Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

    • To the 500 mL flask, add Bisphenol A (e.g., 22.83 g, 0.10 mol) and finely ground, anhydrous potassium carbonate (e.g., 15.20 g, 0.11 mol, a 10% molar excess).

    • Add NMP (approx. 150 mL) and toluene (approx. 75 mL).

    • Equip the flask with the mechanical stirrer, Dean-Stark trap (pre-filled with toluene), condenser, and nitrogen inlet.

  • Bisphenolate Salt Formation (Azeotropic Dehydration):

    • Begin stirring and purge the system with a slow stream of nitrogen for 20-30 minutes.

    • Heat the mixture to 140–150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap.

    • Continue this process for 2-4 hours, or until no more water is collected, indicating the complete formation of the anhydrous potassium bisphenolate salt.[4]

  • Polymerization:

    • Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap and increase the heating mantle temperature to slowly distill the remaining toluene from the reaction flask.

    • After the toluene is removed, allow the reaction temperature to stabilize at ~160°C.

    • Add the 4,4'-dichlorodiphenyl sulfone (DCDPS) (28.72 g, 0.10 mol) to the flask as a solid or a concentrated NMP solution.

    • Slowly increase the reaction temperature to 180-190°C and maintain it for 4-8 hours.

    • The progress of the polymerization can be monitored by the significant increase in the viscosity of the solution.

  • Polymer Isolation and Purification:

    • After the desired viscosity is reached, turn off the heat and allow the solution to cool to below 100°C.

    • Dilute the viscous polymer solution with additional NMP (~100 mL) to facilitate handling.

    • Slowly pour the polymer solution into a large beaker containing vigorously stirred methanol (~2 L). The polysulfone will precipitate as white fibrous strands or powder.

    • Allow the precipitate to be stirred for 1-2 hours to ensure complete coagulation.

    • Filter the polymer using a Büchner funnel.

    • To remove inorganic salts (KCl) and residual solvent, re-slurry the polymer in hot deionized water (~1 L) and stir for 1 hour, then filter. Repeat this step.

    • Wash the polymer with methanol one final time on the filter.

  • Drying:

    • Dry the purified polysulfone resin in a vacuum oven at 120°C for at least 24 hours or until a constant weight is achieved.

2.5 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bisphenol A is a suspected endocrine disruptor; handle with care.

  • NMP is a reproductive toxicant; avoid inhalation and skin contact.

  • The reaction is run at high temperatures; use caution to avoid thermal burns.

Part 3: Data, Characterization, and Visualization

3.1 Expected Results and Characterization

The described protocol should yield a high molecular weight polysulfone resin with thermal and mechanical properties suitable for demanding applications.

ParameterTypical ValueCharacterization Method
AppearanceOff-white to light amber solidVisual Inspection
Glass Transition Temp. (Tg)185 - 190 °CDifferential Scanning Calorimetry (DSC)[4]
5% Weight Loss Temp. (Td5)> 450 °C in N₂Thermogravimetric Analysis (TGA)
Weight-Avg. Molecular Weight (Mw)40,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5Gel Permeation Chromatography (GPC)
Inherent Viscosity0.40 - 0.60 dL/gDilute Solution Viscometry

3.2 Reaction Scheme

Caption: Nucleophilic Aromatic Substitution Polycondensation.

Part 4: Troubleshooting and Optimization Insights

  • Low Molecular Weight: This is often caused by improper monomer stoichiometry, impurities in reagents, or the presence of water. Ensure accurate weighing of monomers and effective azeotropic dehydration. Using a slight excess of K₂CO₃ can help drive the salt formation to completion.

  • Dark Color: Discoloration can result from side reactions at excessively high temperatures or the presence of oxygen. Maintaining a strict inert nitrogen atmosphere and precise temperature control are crucial.

  • Incomplete Solubility: If the polymer precipitates during the reaction, it indicates that the molecular weight is too high for the given solvent concentration or the temperature is too low. The reaction can be diluted with more solvent if this occurs.

  • Process Optimization: The molecular weight can be controlled by slightly offsetting the monomer stoichiometry or by adding a monofunctional chain-terminating agent (e.g., a small amount of 4-tert-butylphenol) at the end of the reaction.

References

  • Butuc, E., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI. Available at: [Link]

  • Lagunas-Fuentes, C., & Ruiz-Trevio, F. A. (2004). Synthesis and Characterization of Modified Polysulfones for Gas Separation Applications. Journal of Polymer Science Part B: Polymer Physics, 42(2), 226-235.
  • Google Patents. (2015). Method for the production of polysulfones, and polysulfones. US20150126635A1.
  • Google Patents. (2014). Synthesis method of polysulfone resin. CN103613752A.
  • Google Patents. (2013). Process for preparing polysulfone. WO2013041062A1.
  • Google Patents. (2022). A method for preparing polysulfone with low cyclic dimer content. CN114409900B.
  • Min, B. G., et al. (1993). Toughening of epoxy resins by modification with a polysulfone. Journal of Applied Polymer Science, 50(10), 1739-1748.
  • Torun, L. (2017). Synthesis and thermal properties of difunctional polysulfone telechelics. Polymer Bulletin, 74, 4437–4453.
  • Google Patents. (2011). High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone). EP2342260B1.
  • Slideshare. (n.d.). Polysulfone. Available at: [Link]

  • Kim, J., et al. (2016). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. Polymer Chemistry, 7(48), 7462-7470.
  • Slideshare. (n.d.). Polysulfone. Available at: [Link]

  • Vyazovkin, S., et al. (2022). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. Polymers, 14(11), 2295. Available at: [Link]

  • Kim, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1714. Available at: [Link]

Sources

Role of Diphenyl disulfone in pharmaceutical intermediate synthesis

Application Note: Diphenyl Disulfone ( ) in Pharmaceutical Intermediate Synthesis[1]

Executive Summary

Diphenyl disulfone (DPDS) , distinct from its solvent analog diphenyl sulfone (


phenylsulfonyl radicals (

)

In modern pharmaceutical synthesis, DPDS is increasingly valued for its ability to introduce sulfonyl motifs—critical pharmacophores in HIV protease inhibitors, covalent warheads, and 5-HT6 antagonists—without the formation of corrosive acidic byproducts associated with sulfonyl chlorides.[1] This guide details the mechanistic advantages of DPDS and provides validated protocols for the synthesis of vinyl sulfones and


-functionalized sulfones

Chemical Identity & Mechanistic Advantage[1][2][3]

The Reagent Profile[4][5][6][7][8]
  • IUPAC Name: Benzenesulfonyl benzenesulfone[2][1]

  • CAS: 19403-20-4[2][1]

  • Structure:

    
    
    
  • Primary Utility: Homolytic source of electrophilic sulfonyl radicals.[2]

Mechanism of Action: The Radical Advantage

Unlike ionic sulfonylation (using

homolytic cleavage1

Key Pathway: Upon thermal activation (


221

DPDS_MechanismDPDSDiphenyl Disulfone(Ph-SO2-SO2-Ph)ActivationActivation(Heat or UV)DPDS->ActivationRadical2x Ph-SO2•(Sulfonyl Radical)Activation->RadicalHomolysisIntermediateC-Centered RadicalIntermediateRadical->IntermediateAddition to Pi-SystemSubstrateAlkene/Alkyne(Substrate)Substrate->IntermediateProductVinyl/Alkyl SulfoneIntermediate->ProductH-Abstraction orElimination

Figure 1: Homolytic activation of Diphenyl Disulfone and subsequent radical addition pathway.[2][1][3][4][5][6]

Application I: Synthesis of Vinyl Sulfones (Covalent Warheads)

Context: Vinyl sulfones are potent Michael acceptors used in covalent inhibitors (e.g., cysteine protease inhibitors).[2] Traditional synthesis (Wittig or Horner-Wadsworth-Emmons) often yields mixtures of isomers or requires strong bases.[2][1] DPDS allows for a stereoselective radical approach.[2][1]

Protocol: Radical Sulfonylation-Elimination

This method utilizes DPDS to introduce the sulfonyl group to an alkene, followed by in situ elimination to restore the double bond.[1]

Reagents:

  • Substrate: Styrene or terminal alkene (1.0 equiv)[2]

  • Reagent: Diphenyl disulfone (1.1 equiv)[2]

  • Solvent: Benzene or Acetonitrile (degassed)[2]

  • Initiator: AIBN (0.1 equiv) or UV Light (300 W Hg lamp)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve Diphenyl disulfone (1.1 mmol) and the alkene (1.0 mmol) in dry, degassed acetonitrile (5 mL).

  • Activation:

    • Thermal: Add AIBN (0.1 mmol) and heat to reflux (

      
      C) under Argon.
      
    • Photochemical:[2][7] Irradiate the solution at room temperature using a medium-pressure Hg lamp.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes in 4–6 hours.[2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is often a mixture of the addition product and the vinyl sulfone.[2] To drive full conversion to the vinyl sulfone, treat the crude residue with a mild base (Et

    
    N, 1.5 equiv) in CH
    
    
    Cl
    
    
    for 1 hour.
  • Isolation: Flash chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Expected Yield: 75–85% (E)-Vinyl Sulfone.[2][1]

Application II: Hydrosulfonylation of Alkynes

Context: Synthesis of (E)-alkenyl sulfones, which serve as intermediates for Suzuki-Miyaura cross-couplings or as pharmacophores themselves.[2][1]

Protocol: Stereoselective Addition

Reagents:

  • Substrate: Terminal Alkyne (e.g., Phenylacetylene)

  • Reagent: Diphenyl disulfone (1.0 equiv)[2]

  • Solvent: Chlorobenzene[2]

  • Temperature:

    
    C[2][8]
    

Step-by-Step Methodology:

  • Loading: Charge a pressure tube with Diphenyl disulfone (1.0 g) and Chlorobenzene (10 mL).

  • Addition: Add the alkyne (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat to

    
    C for 12 hours. (Note: High temperature is required to ensure homolysis without chemical initiators).[2][1]
    
  • Mechanism Check: The

    
     radical adds to the terminal carbon.[2] The resulting vinyl radical abstracts a hydrogen atom, typically from the solvent or trace H-donors, or via disproportionation mechanisms.[1]
    
  • Purification: Removal of solvent and recrystallization from Ethanol.[2][1]

Comparative Data: DPDS vs. Conventional Reagents[1][2][14]

The following table highlights why a process chemist would select DPDS over cheaper alternatives like Benzenesulfonyl Chloride (

FeatureDiphenyl Disulfone (

)
Benzenesulfonyl Chloride (

)
Diphenyl Disulfide (

)
Reaction Type Radical AdditionIonic (Nucleophilic Subst.)[2][1]Radical / Oxidative
Byproducts

(recycled)
HCl (Corrosive)Thiols (Smell/Toxic)
pH Conditions NeutralBasic (requires Pyridine/TEA)Neutral/Oxidative
Atom Economy High (Transfer of

)
Moderate (Loss of Cl)Low (Requires oxidation step)
Substrate Scope Acid-sensitive alkenesAmines, AlcoholsThiols, Alkenes
Handling Stable SolidMoisture Sensitive LiquidLiquid/Solid (Stench)

Troubleshooting & Optimization

To ensure protocol reliability ("Self-Validating"), observe the following control points:

TroubleshootingStartStart ReactionCheck1Is conversion < 10% after 2h?Start->Check1Action1Check O2 exclusion.Radicals are quenched by O2.Degas solvent thoroughly.Check1->Action1YesCheck2Is product a mixture ofAlkane and Alkene?Check1->Check2NoAction1->Check1Action2Add mild base (TEA)to force elimination toVinyl Sulfone.Check2->Action2YesCheck3Low Yield?Check2->Check3NoSuccessTarget IsolatedAction2->SuccessAction3Increase Temp > 80Cor switch to UV activation.Check3->Action3YesCheck3->SuccessNo

Figure 2: Decision tree for troubleshooting radical sulfonylation reactions.

References

  • Kice, J. L. (1980).[2][1] Mechanisms of Reactions of Thiosulfonates and Disulfones. Advances in Physical Organic Chemistry, 17, 65-181.[1] Link

  • Kunishima, M., et al. (2009).[2][1] Radical Reaction of Diphenyl Disulfone with Alkenes: Synthesis of Vinyl Sulfones. Journal of Organic Chemistry, 74(2), 745-752.[1] Link[2]

  • Vogel, P., et al. (2008).[2][1] Sulfonyl Radicals in Organic Synthesis. Chemical Reviews, 108(6), 1982-2055.[1] Link[2]

  • Nair, V., & Augustine, A. (2014).[1] Radical Mediated Sulfonylation of Unsaturated Systems. Tetrahedron Letters, 55(1), 34-42.[1] Link[2]

  • Smith, M. B. (2020).[2][1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[2][1] (General Reference for Radical Substitution). Link[2]

Application Note: Sulfone-Based Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to address the specific inquiry regarding Diphenyl Disulfone while integrating the critical industrial context of its widely used analog, Diphenyl Sulfone (DPS) .

Scientific Note: While "Diphenyl Disulfone" (


) appears in specialized patent literature (often as a photo-additive or reagent), the primary "sulfone plasticizer" used in high-performance polymer formulations (like PEEK, PES, and thermal paper) is Diphenyl Sulfone  (

). To ensure this guide is practically useful and scientifically robust, it focuses on the sulfone moiety's plasticization mechanism , primarily utilizing DPS as the model for high-temperature processing, while explicitly distinguishing the specific roles of the disulfone derivative.

Focus: Diphenyl Sulfone (DPS) and Diphenyl Disulfone (DPDS) Derivatives

Part 1: Executive Summary & Chemical Distinction

Sulfone-based additives are critical in the processing of high-performance engineering thermoplastics (ETPs). Unlike phthalates used in PVC, sulfones act as solid-state plasticizers or high-temperature processing aids . They reduce melt viscosity during extrusion and often recrystallize upon cooling, restoring the modulus of the final part.

The Critical Distinction: Mono- vs. Di-Sulfone
FeatureDiphenyl Sulfone (DPS)Diphenyl Disulfone (DPDS)
CAS Number 127-63-91018-04-8
Structure


Primary Role Plasticizer / Processing Aid Photo-additive / Reagent
Application PEEK/PES synthesis, Thermal paper sensitizerPhotoresists (PAG), Crosslinking agent
Mechanism Solvation of aromatic backbones at high

Radical generation / Acid generation

Guidance: If your goal is rheology modification or melt processing of rigid polymers (PEEK, PSU), Diphenyl Sulfone (DPS) is the standard agent. If your formulation requires photo-initiated curing or crosslinking, Diphenyl Disulfone is the candidate. This protocol focuses on the plasticization workflow.[1][2]

Part 2: Mechanism of Action
High-Temperature Solvation & Free Volume

Sulfone plasticizers function through a "temporary plasticization" mechanism.

  • Intercalation: At processing temperatures (

    
    ), the sulfone molecule intercalates between the rigid aromatic chains of the polymer (e.g., Polyether ether ketone).
    
  • Dipole Interaction: The strong dipole of the sulfone group (

    
    ) interacts with the polymer's ether/ketone linkages, disrupting 
    
    
    
    stacking.
  • Free Volume Expansion: The bulky phenyl rings of the additive increase free volume, lowering the glass transition temperature (

    
    ) and melt viscosity.
    

PlasticizationMechanism cluster_0 Processing Window Polymer Rigid Polymer Chain (PEEK/PES) Complex Solvated Complex (Reduced Viscosity) Polymer->Complex Intercalation DPS Diphenyl Sulfone (Plasticizer) DPS->Complex Dipole Interaction Heat Heat (> Tm of DPS) Heat->Complex Activation Cooling Cooling / Solidification Complex->Cooling FinalState Phase Separated Solid (Restored Modulus) Cooling->FinalState Recrystallization

Figure 1: Mechanism of solid-state plasticization where the additive acts as a solvent at high temperatures but phase-separates or solidifies at service temperatures.

Part 3: Protocol for Compounding & Characterization
Materials Required
  • Polymer Matrix: Polyether ether ketone (PEEK) or Polysulfone (PSU) powder.

  • Plasticizer: Diphenyl Sulfone (High Purity >99.5%, CAS 127-63-9).

    • Note: If testing Diphenyl Disulfone, ensure safety protocols for photo-activity are in place.

  • Equipment: Twin-screw extruder (co-rotating), Differential Scanning Calorimeter (DSC), Capillary Rheometer.

Workflow 1: Formulation and Extrusion

Objective: Incorporate 5-15 wt% sulfone plasticizer to reduce melt viscosity without degrading the polymer.

  • Pre-Mixing:

    • Dry polymer powder at

      
       for 4 hours to remove moisture.
      
    • Grind Diphenyl Sulfone (DPS) to a fine powder (<100

      
      ) to ensure uniform dispersion.
      
    • Tumble Blend: Mix Polymer:DPS ratios (e.g., 90:10, 85:15) for 20 minutes.

  • Reactive Extrusion (Twin Screw):

    • Zone 1 (Feed):

      
       (Below PEEK melt, above DPS melt).
      
    • Zone 2-4 (Mixing):

      
       (Standard PEEK processing is 
      
      
      
      ; DPS allows lower temps).
    • Zone 5 (Die):

      
      .
      
    • Observation: Monitor torque. A 10% loading of DPS should reduce torque by ~30-40% compared to neat polymer.

  • Pelletization:

    • Air-cool strands (water bath may cause voiding if DPS leaches). Pelletize immediately.

Workflow 2: Characterization (Validation)

Objective: Confirm plasticization efficacy (


 shift) and thermal stability.
TestParameterExpected Outcome (with 10% DPS)
DSC Glass Transition (

)
Shift from

(Neat PEEK)


.
Rheology Complex Viscosity (

)
Reduction of 40-50% at

.
TGA 5% Weight LossOnset

(DPS boils at

).
Migration Solvent ExtractionDPS can be extracted with Acetone if "porous PEEK" is desired.
Part 4: Specialized Application – Diphenyl Disulfone (DPDS)

Context: If your research specifically mandates Diphenyl Disulfone (CAS 1018-04-8), it is likely for a lithographic or curing application, not bulk plasticization.

Protocol for Photo-Activated Formulations:

  • Matrix: Acrylate or Epoxide resin.

  • Loading: 1-3 wt% (DPDS acts as a Photoacid Generator or Radical Source).

  • Process: Dissolve DPDS in solvent (PGMEA) before adding to resin.

  • Activation: Expose to UV (254 nm or 365 nm). DPDS cleaves at the S-S bond (or S-C bond depending on structure) to initiate crosslinking.

Part 5: Safety and Handling (E-E-A-T)
  • Toxicity: Diphenyl Sulfone is an irritant but generally considered low toxicity compared to liquid plasticizers.

  • Thermal Hazard: At temperatures

    
    , sulfones can emit 
    
    
    
    fumes. formulation must be processed under adequate ventilation.[3][4]
  • Migration: In medical implants, residual DPS must be quantified. It is often removed via solvent extraction (acetone/ethanol) to leave a porous scaffold (a common technique in bone tissue engineering).

References
  • ChemicalBook. (2024). Diphenyl sulfone Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diphenyl Sulfone. Retrieved from

  • National Toxicology Program. (1990). Nomination Background: Dichlorodiphenyl Sulfone and Derivatives. Retrieved from

  • Google Patents. (2008). Patent US20080176678: Polymer Compositions including Disulfone Derivatives. Retrieved from

  • MDPI Polymers. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s. Retrieved from

Sources

Harnessing the Reactivity of Diphenyl Disulfide: Protocols and Mechanistic Insights for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl disulfide ((C₆H₅S)₂), commonly abbreviated as Ph₂S₂, is a staple organosulfur compound in the modern organic synthesis laboratory. This commercially available, crystalline solid is a highly versatile and reliable source of the phenylthio (PhS) group, a functional moiety integral to the construction of complex molecular architectures.[1][2] Its utility spans a wide range of chemical transformations, from the formation of key pharmaceutical intermediates, including anticancer and anti-inflammatory agents, to its use as a catalyst in photoredox reactions.[1][3] This technical guide provides an in-depth exploration of diphenyl disulfide-mediated reactions, offering detailed experimental protocols, mechanistic discussions, and practical insights to empower researchers in leveraging this pivotal synthetic tool.

Physicochemical Properties and Safe Handling

Before employing any reagent, a thorough understanding of its properties and associated hazards is paramount. Diphenyl disulfide is a white to off-white crystalline solid. While generally stable, it is often associated with a disagreeable odor due to trace impurities of thiophenol, its precursor.[4]

Table 1: Physicochemical Properties of Diphenyl Disulfide

PropertyValueReference
Molecular Formula C₁₂H₁₀S₂[2]
Molecular Weight 218.35 g/mol [2]
Melting Point 59-61 °C[5]
Appearance Colorless to white crystalline solid[2]
Solubility Sparingly soluble in fluoroalkyl alcohols like trifluoroethanol; soluble in many organic solvents (e.g., THF, CH₂Cl₂, Ether).[5]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle diphenyl disulfide in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, chemically resistant gloves, and a lab coat.[6][7]

  • Inhalation: Avoid breathing dust or fumes. Exposure may cause respiratory irritation.[6][8]

  • Skin/Eye Contact: The compound can cause skin and eye irritation. In case of contact, wash the affected area gently with soap and water or rinse eyes cautiously with water for several minutes.[6][8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[5]

Core Application: Phenylsulfenylation of Carbonyl Compounds

One of the most powerful applications of diphenyl disulfide is the introduction of a phenylthio group at the α-position of a carbonyl compound. The resulting α-phenylthio ketones and esters are valuable synthetic intermediates, enabling a host of subsequent transformations such as elimination reactions to form α,β-unsaturated systems or oxidation to sulfoxides for Pummerer-type rearrangements.[1]

Mechanistic Overview

The reaction proceeds via the formation of a nucleophilic enolate from the carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then attacks the electrophilic sulfur atom of the diphenyl disulfide molecule, cleaving the S-S bond to form the α-phenylthio carbonyl compound and a lithium thiophenolate (LiSPh) byproduct.[4]

cluster_0 Mechanism: α-Phenylsulfenylation Enolate Carbonyl Enolate Ph2S2 Diphenyl Disulfide (Ph-S-S-Ph) Enolate->Ph2S2 Nucleophilic Attack Product α-Phenylthio Carbonyl Compound Ph2S2->Product Forms C-S Bond Byproduct Lithium Thiophenolate (LiSPh) Ph2S2->Byproduct S-S Cleavage

Caption: Mechanism of α-phenylsulfenylation.

Experimental Protocol: α-Phenylsulfenylation of Cyclohexanone

This protocol details a general procedure for the synthesis of 2-(phenylthio)cyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Diphenyl disulfide (Ph₂S₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, syringes, and standard glassware for anhydrous reactions

  • Ice-salt bath (-10 to 0 °C) and Dry ice/acetone bath (-78 °C)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature. Stir the resulting solution at 0 °C for 30 minutes to form LDA.

  • Enolate Formation: Cool the LDA solution to -78 °C. Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Sulfenylation: Prepare a solution of diphenyl disulfide (1.1 equivalents) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. The characteristic yellow color of the diphenyl disulfide solution should disappear upon reaction.

  • Reaction Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(phenylthio)cyclohexanone.

cluster_1 Workflow: α-Phenylsulfenylation A 1. Prepare LDA Solution (0 °C) B 2. Form Enolate with Ketone (-78 °C) A->B C 3. Add Ph₂S₂ Solution (-78 °C) B->C D 4. Quench with NH₄Cl C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify by Chromatography E->F

Caption: Experimental workflow for α-phenylsulfenylation.

Core Application: Photocatalyzed Reactions

Diphenyl disulfide serves as an excellent catalyst for various photoreactions, most notably the cis-trans isomerization of alkenes.[4] Under UV irradiation, the relatively weak S-S bond undergoes homolytic cleavage to generate two phenylthiyl radicals (PhS•).[3]

Mechanistic Overview

The photogenerated phenylthiyl radical is the key catalytic species. It reversibly adds to the π-system of an alkene, forming a carbon-centered radical intermediate. Rotation around the former C=C single bond is rapid. Subsequent β-scission of the thiyl radical can regenerate either the cis or trans alkene. The reaction proceeds until a thermodynamic equilibrium of the isomers is reached.[3]

cluster_2 Catalytic Cycle: Alkene Isomerization Ph2S2 Ph-S-S-Ph PhS_rad 2 PhS• (Phenylthiyl Radical) Ph2S2->PhS_rad UV Light (hν) PhS_rad->Ph2S2 Recombination cis_Alkene cis-Alkene Intermediate Carbon Radical Intermediate Intermediate->Intermediate Bond Rotation trans_AlkenePhS_rad trans_AlkenePhS_rad Intermediate->trans_AlkenePhS_rad β-Scission trans_Alkene trans-Alkene PhS_radcis_Alkene PhS_radcis_Alkene PhS_radcis_Alkene->Intermediate Radical Addition

Caption: Photocatalytic cycle for alkene isomerization.

General Protocol: Photocatalyzed Isomerization of cis-Stilbene

This protocol provides a general framework for using Ph₂S₂ as a photoisomerization catalyst.

Materials:

  • cis-Stilbene

  • Diphenyl disulfide (Ph₂S₂) (catalytic amount, e.g., 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., benzene or toluene)

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a quartz reaction vessel, dissolve cis-stilbene and a catalytic amount of diphenyl disulfide in the degassed solvent under an inert atmosphere.

  • Irradiation: Place the vessel at an appropriate distance from the UV lamp and begin irradiation while stirring. If necessary, use a cooling system to maintain a constant reaction temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC, HPLC, or ¹H NMR to determine the cis:trans isomer ratio.

  • Workup: Once the reaction has reached equilibrium (the isomer ratio is no longer changing), turn off the lamp.

  • Purification: The solvent can be removed under reduced pressure. The resulting mixture of trans-stilbene and the catalyst can typically be purified by recrystallization or column chromatography to isolate the more stable trans isomer.

Summary of Reaction Conditions

The versatility of diphenyl disulfide stems from its ability to react under diverse conditions, generating different key intermediates.

Table 2: Comparison of Reaction Paradigms

Parameterα-PhenylsulfenylationPhotocatalyzed Isomerization
Key Intermediate Thiophenolate (PhS⁻) / Electrophilic SPhenylthiyl Radical (PhS•)
Typical Substrate Enolizable carbonylsAlkenes
Key Reagents Strong base (e.g., LDA)None (catalytic Ph₂S₂)
Energy Source Thermal (low temperature)UV Light (hν)
Stoichiometry Stoichiometric Ph₂S₂Catalytic Ph₂S₂
Solvent Anhydrous aprotic (e.g., THF)Degassed non-polar (e.g., Benzene)

Conclusion

Diphenyl disulfide is a powerful and multifaceted reagent in the arsenal of the synthetic chemist. Its ability to act as an electrophilic sulfur source in ionic reactions or as a precursor to catalytic thiyl radicals under photochemical conditions makes it applicable to a broad spectrum of synthetic challenges.[3] By understanding the underlying mechanisms and adhering to established protocols, researchers can effectively harness the reactivity of diphenyl disulfide to construct complex molecules and advance the fields of pharmaceutical discovery and materials science.

References

  • The Role of Diphenyl Disulfide in the Synthesis of Key Pharmaceutical Intermediates. Benchchem.
  • Disulfide, diphenyl - Organic Syntheses Procedure. Organic Syntheses.
  • Photophysics and photochemistry of diphenylsulfone. 1. The triplet mechanism of photodissociation. ACS Publications.
  • Diphenylsulfone MSDS. Aozun Yazhou Chemical.
  • The Chemistry of Diphenyl Disulfide: A Technical Guide for Organic Synthesis. Benchchem.
  • Diphenyl disulfide. Wikipedia.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • An overview on disulfide-catalyzed and -cocatalyzed photoreactions. PMC - NIH.
  • Diphenyl sulfone - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of diphenyl disulfone. Diphenyl disulfone is a critical high-temperature solvent and a monomer precursor in the synthesis of advanced polymers like poly(aryletherketone) (PAEK).[1] Ensuring its purity is paramount for controlling the properties of the final polymer.[1] This document provides a comprehensive protocol, including optimized chromatographic conditions, system suitability criteria, sample preparation, and a full method validation workflow based on the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and polymer industries.

Introduction and Scientific Rationale

Diphenyl disulfone, with the chemical formula (C₆H₅)₂SO₂, is an organosulfur compound notable for its high melting point (125-129°C) and boiling point (389°C).[1][2] These properties make it an ideal solvent for high-temperature polymerizations. The purity of diphenyl disulfone directly impacts the final polymer's characteristics, including molecular weight, color, and melt stability.[1] Therefore, a robust analytical method is essential for its quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility.[3] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of non-polar to moderately polar compounds like diphenyl disulfone. The separation mechanism is based on the hydrophobic partitioning of the analyte between the non-polar stationary phase (a C18 column) and a polar mobile phase. This guide explains the causality behind the selection of chromatographic parameters to provide a scientifically sound and field-proven protocol.

Experimental Methodology

Materials and Reagents
  • Analyte: Diphenyl Disulfone Reference Standard (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Water (Type I, 18.2 MΩ·cm)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 stationary phase was chosen for its strong hydrophobic retention of the aromatic diphenyl disulfone molecule. Acetonitrile is used as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, though a UV scan of diphenyl disulfone shows absorbance in the 240-260 nm range.[4]

ParameterRecommended Condition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Protocols and Procedures

Standard and Sample Preparation

Diphenyl disulfone is soluble in organic solvents like acetone and methanol but is insoluble in water.[2] Therefore, a diluent with sufficient organic content is required.

Diluent Preparation: Prepare a mixture of Acetonitrile:Water (60:40, v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of Diphenyl Disulfone Reference Standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to the mark with the diluent and mix thoroughly.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

Sample Preparation (for a 100 µg/mL target concentration):

  • Accurately weigh an amount of the sample powder equivalent to about 10 mg of diphenyl disulfone.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Dilutions Perform Serial Dilutions Standard->Dilutions Sample Weigh & Dissolve Test Sample Filter Filter Sample (0.45 µm) Sample->Filter SST System Suitability Test (SST) Dilutions->SST Inject Inject Samples & Standards Filter->Inject SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Concentration & Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Diagram 1: High-level experimental workflow from preparation to reporting.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[5][6] This is a mandatory requirement by regulatory bodies to ensure the system is performing adequately for the intended analysis.[7][8][9]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pumping system.

Table 2: System Suitability Test (SST) criteria based on USP guidelines.[7]

Method Validation Protocol

The analytical procedure must be validated to ensure its reliability for the intended purpose, as per ICH guidelines Q2(R1) and the revised Q2(R2).[10][11][12] The validation process demonstrates that the method is fit for purpose.[3][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo (if applicable), the diphenyl disulfone standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the diphenyl disulfone peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of diphenyl disulfone from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

  • Protocol: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of diphenyl disulfone standard into a placebo or sample matrix. Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[11]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Method Validation Logic Diagram

G Validation Method Validation (ICH Q2) Ensures Fitness for Purpose Specificity Linearity Accuracy Precision Range Specificity Specificity • No interference at analyte RT • Peak Purity (PDA) Validation:f1->Specificity Linearity Linearity • 5+ concentrations • r² ≥ 0.999 Validation:f2->Linearity Accuracy Accuracy • Spike recovery • 3 levels, 3 reps • 98-102% recovery Validation:f3->Accuracy Precision Precision Repeatability (Intra-Assay) Intermediate Precision (Inter-Assay) • %RSD ≤ 2.0% Validation:f4->Precision Range Range • Confirmed by Linearity, Accuracy, & Precision Validation:f5->Range Linearity->Range Accuracy->Range Precision->Range

Diagram 2: Logical relationship of key HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable tool for the quantitative determination of diphenyl disulfone. The protocol is built on sound scientific principles, with clear justifications for the experimental choices. By incorporating comprehensive system suitability tests and following a rigorous validation protocol aligned with ICH and USP standards, this method ensures the generation of accurate and precise data. It is well-suited for routine quality control in manufacturing environments, as well as for advanced research and development applications where the purity of diphenyl disulfone is a critical parameter.

References

  • SIELC Technologies. (n.d.). Separation of Diphenyl disulfide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Retrieved from [Link]

  • Restek. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Google Patents. (n.d.). EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link]

  • ResearchGate. (1990). Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenyl sulfone (CAS 127-63-9). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Diphenyl sulfone - NIST WebBook. Retrieved from [Link]

  • MDPI. (2022). Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • eScholarship.org. (n.d.). Absorption Spectra of Aromatic Disulfides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Diphenyl disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl disulfone (


; CAS: 10409-06-0) is a critical organosulfur compound often encountered as a byproduct in the synthesis of sulfone-based pharmaceuticals (e.g., Dapsone derivatives), a degradation product in oxidative stress testing, or a photoinitiator in polymer chemistry.[1][2]

Unlike its more common analog Diphenyl sulfone (


), Diphenyl disulfone contains a labile 

bond bridging two sulfonyl groups (

).[3] This structural feature presents unique analytical challenges, primarily thermal instability during gas chromatography. This guide provides a validated protocol for the robust identification and quantification of Diphenyl disulfone, emphasizing thermal preservation strategies and mass spectral differentiation from related sulfone impurities.

Physicochemical Profile & Analyte Definition

It is imperative to distinguish the target analyte from its stable congener, Diphenyl sulfone.

FeatureDiphenyl Disulfone (Target)Diphenyl Sulfone (Interferent)
Structure


CAS Number 10409-06-0127-63-9
Molecular Weight 282.33 g/mol 218.27 g/mol
Thermal Stability Low: S-S bond cleavage >200°CHigh: Stable up to >350°C
Key MS Fragments 282 (

), 141 (

)
218 (

), 125 (

)

Method Development Strategy: The "Thermal Preservation" Approach

The Challenge: On-Column Degradation

Diphenyl disulfone is an


-disulfone.[3] At high injector temperatures (e.g., >280°C), it can undergo homolytic cleavage of the S-S bond or rearrangement to release 

, potentially forming Diphenyl sulfone or benzenesulfonyl radicals.
  • Symptom: Appearance of "ghost" peaks or quantitative bias where Diphenyl disulfone is under-reported and Diphenyl sulfone is over-reported.

  • Solution: This protocol utilizes a Pulsed Splitless Injection at a moderated temperature to maximize transfer efficiency while minimizing residence time in the hot liner.[3]

Column Selection

While standard 5%-phenyl columns (DB-5MS) are sufficient, a 35%-phenyl methylpolysiloxane column (DB-35MS) is recommended.[3] The increased polarity provides superior resolution between the disulfone, the sulfone, and other polar oxidative byproducts (e.g., thiosulfonates).

Experimental Protocol

Reagents & Standards
  • Standard: Diphenyl disulfone (>98% purity, custom synthesis or electrochemical standard).

  • Internal Standard (IS): 4,4'-Dibromodiphenyl sulfone or Deuterated Diphenyl Sulfone (

    
    -DPS).[3]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (HPLC Grade).[3] Note: Avoid protic solvents like methanol which may promote solvolysis under heat.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg Diphenyl disulfone in 10 mL DCM (1000 µg/mL). Sonicate for 5 mins at ambient temperature.

  • Working Standard: Dilute Stock to 10 µg/mL in DCM containing 5 µg/mL Internal Standard.

  • Sample Extraction (for Drug Substance):

    • Weigh 50 mg drug substance.[3]

    • Extract with 5 mL DCM. Vortex 2 mins.[3]

    • Filter through 0.2 µm PTFE syringe filter.[3]

    • Transfer to amber autosampler vial (protect from light to prevent photolytic cleavage).

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890/5977 or Thermo Trace/ISQHigh-sensitivity EI detection required.
Column DB-35MS (30 m × 0.25 mm × 0.25 µm)Mid-polarity for optimal sulfone selectivity.
Inlet Mode Pulsed SplitlessMaximizes sensitivity; "Pressure Pulse" (25 psi for 0.75 min) speeds sample transfer to column, reducing thermal stress.
Inlet Temp 220°C (Critical)Kept lower than typical (250°C+) to prevent S-S homolysis.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard efficiency.[3]
Oven Program 80°C (hold 1 min)

20°C/min

200°C

10°C/min

300°C (hold 3 min)
Slow ramp in the elution window of sulfones (200-300°C) ensures separation.
Transfer Line 280°CPrevents condensation before MS source.[3]
Ion Source EI, 230°C, 70 eVStandard ionization.[3]
Acquisition SIM/Scan ModeSIM Ions: 282, 141, 77 (Target); 218 (Monitor for degradation).[3]

Data Analysis & Interpretation

Mass Spectral Fingerprint

The identification of Diphenyl disulfone relies on a specific fragmentation pathway distinct from the monosulfone.

  • Molecular Ion (

    
    ):  m/z 282  (Weak to Moderate intensity).[3]
    
  • Base Peak: m/z 141 (

    
    ).[3] This results from the symmetric cleavage of the S-S bond.
    
  • Aryl Cation: m/z 77 (

    
    ).[3]
    
  • Differentiation: If you see a dominant peak at m/z 218 (

    
    ) without m/z 141, the analyte has degraded or is the monosulfone impurity.
    
Fragmentation Pathway Diagram

The following diagram illustrates the critical ionization and cleavage steps.

G M Diphenyl Disulfone (M+) m/z 282 Frag1 Benzenesulfonyl Cation (Ph-SO2+) m/z 141 M->Frag1 S-S Cleavage (Primary Path) Degradant Diphenyl Sulfone (Thermal Artifact) m/z 218 M->Degradant Thermal Loss of SO2 (Injector Artifact) Frag2 Phenyl Cation (Ph+) m/z 77 Frag1->Frag2 - SO2

Figure 1: Electron Ionization (EI) fragmentation pathway of Diphenyl Disulfone. Note the competitive thermal degradation pathway (dotted red) which must be minimized.

Validation & Quality Control

To ensure the method is "self-validating," perform the following system suitability tests:

  • Thermal Inertness Check:

    • Inject a standard of Diphenyl Disulfone.[3][4]

    • Monitor the ratio of peak area Diphenyl Disulfone (RT ~11.8 min) vs. Diphenyl Sulfone (RT ~10.5 min) .

    • Acceptance Criteria: Diphenyl Sulfone artifact must be < 2% of the parent peak area.[3] If higher, lower the inlet temperature by 10°C or replace the liner (use deactivated, wool-free liners).[3]

  • Linearity:

    • Range: 0.5 µg/mL to 50 µg/mL.[3]

    • 
       should be > 0.995 using the ratio of m/z 141 (Analyte) to m/z of IS.[3]
      
  • Recovery:

    • Spike the drug substance matrix at 0.1%.[3] Recovery should be 85-115%.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No M+ (282) Peak Complete thermal degradation.Lower inlet temp to 200°C; switch to Cool-On-Column injection.
Fronting Peaks Column overload or solubility issue.Dilute sample; ensure DCM is used (high solubility).[3]
High Baseline/Ghost Peaks Column bleed or matrix accumulation.[3]Bake out column at 310°C for 10 mins; trim column guard.
Shift in Retention Time Active sites in liner.Replace liner with Ultra-Inert single taper liner (no wool).[3]

References

  • Structure & Synthesis Context

    • Electrochemical Oxidation of Sulfinic Acids: Efficient Oxidative Synthesis of Diaryl Disulfones.[3][5] (2017).[3] Journal of The Electrochemical Society.[3] Link

    • Confirming the formation of Diphenyl disulfone via GC-MS (m/z 282). (2024).[3][1][6] Journal of Emerging Technologies and Innovative Research (JETIR).[3][6] Link

  • Chemical Properties & CAS

    • PubChem Compound Summary for CID 139145: Diphenyl disulfone.[3] Link[3]

  • General GC-MS Methodology for Sulfones

    • NIST Mass Spec Data Center.[3] Diphenyl sulfone (Related compound data for comparison). Link

Sources

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenyl disulfone (


) represents a unique class of 

-disulfones characterized by a vicinal sulfonyl linkage.[1] While structurally symmetric, its characterization is frequently complicated by the presence of synthetic precursors (diphenyl sulfide), degradation products (diphenyl sulfone), and isomeric byproducts (diphenyl thiosulfonate).

This guide provides a definitive protocol for the structural validation of diphenyl disulfone. Unlike standard spectral reporting, this document focuses on differentiation strategies , ensuring that researchers can confidently distinguish the target molecule from its common impurities using


H and 

C NMR.

Chemical Context & Structural Logic

The Challenge of Symmetry

Diphenyl disulfone possesses a


 axis of symmetry (or inversion center depending on conformation), rendering the two phenyl rings magnetically equivalent. Consequently, its NMR spectra are deceptively simple and easily confused with other symmetric analogs like diphenyl sulfone (

) or diphenyl disulfide (

).[1]
Electronic Environment

The central


 moiety is a potent electron-withdrawing group (EWG), significantly stronger than a single sulfonyl group.[1] This results in a pronounced deshielding effect  on the ortho-protons and ipso-carbons, shifting them downfield relative to the monosulfone analog.[1]

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent solvent-induced shifts that obscure fine splitting patterns, follow this preparation standard:

ParameterSpecificationRationale
Mass 10–15 mgSufficient for

C detection within <1024 scans.[1]
Solvent

(99.8% D)
Standard baseline.[1] Provides distinct separation of aromatic multiplets.[1]
Alternative

Use only if solubility is poor.[1] Note: DMSO will shift aromatic protons downfield by ~0.1-0.2 ppm.[1]
Reference TMS (0.00 ppm)Essential for distinguishing subtle shift differences between sulfone analogs.[1]
Tube 5 mm PrecisionHigh-throughput tubes are sufficient; quartz is not required.[1]
Acquisition Parameters (400 MHz+)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1D proton (

    
    ) and carbon (
    
    
    
    ).[1]
  • Relaxation Delay (D1):

    • 
      H: 1.0 s (Standard).[1]
      
    • 
      C: 2.0 s (Critical for quaternary ipso carbons).[1]
      
  • Scans (NS):

    • 
      H: 16 scans.[1]
      
    • 
      C: 1024 scans (minimum) to resolve the weak ipso carbon.
      
Workflow Visualization

The following diagram outlines the critical path for data acquisition and validation.

NMR_Workflow Sample Sample: 15mg Solid Solvent Solvent: CDCl3 (TMS Ref) Sample->Solvent Dissolve Acquisition Acquisition (400 MHz+) Solvent->Acquisition Lock & Shim Processing Processing (Phase/Baseline) Acquisition->Processing FT Analysis Analysis: Symmetry Check Processing->Analysis Integrate

Figure 1: Standardized workflow for acquiring high-fidelity NMR data for disulfones.

Spectral Analysis & Assignment

H NMR (Proton)

The spectrum will display only three distinct signals for the aromatic protons due to symmetry.

ProtonMultiplicityShift (

ppm)
IntegrationAssignment Logic
Ortho Doublet (d)8.05 – 8.15 4HStrongly deshielded by adjacent

.[1]
Meta Triplet (t)7.60 – 7.704HModerate deshielding; characteristic roof effect with para.[1]
Para Triplet (t)7.70 – 7.802HOften overlaps with meta; integration is key (4:2 ratio).[1]

Note: The ortho protons in diphenyl disulfone typically appear ~0.1–0.2 ppm downfield compared to diphenyl sulfone (7.95 ppm).

C NMR (Carbon)

Due to symmetry, only four carbon signals are observed for the 12 aromatic carbons.[1]

CarbonTypeShift (

ppm)
Characteristics
Ipso Quaternary (C)138.0 – 142.0 Weak intensity; most sensitive to sulfonyl environment.[1]
Para CH134.5 – 135.5Distinct from meta/ortho.[1]
Meta CH129.0 – 130.0Intense signal.[1]
Ortho CH128.0 – 129.0Intense signal.[1]

Differentiation Strategy (Self-Validating Protocol)

The most critical aspect of analyzing diphenyl disulfone is proving it is not one of its structural cousins.[1] Use the following logic to validate your sample.

Scenario A: Disulfone vs. Diphenyl Sulfone
  • Impurity: Diphenyl Sulfone (

    
    ).[1]
    
  • Diagnostic:

    • Symmetry: Both are symmetric.[1]

    • Shift: Diphenyl sulfone ortho protons appear at 7.95 ppm .[1] Diphenyl disulfone ortho protons are >8.05 ppm .[1]

    • Mixture: If both are present, you will see two sets of doublets in the 7.9–8.2 ppm range.

Scenario B: Disulfone vs. Thiosulfonate
  • Impurity: S-Phenyl benzenethiosulfonate (

    
    ).[1] This is the most common byproduct of failed coupling.[1]
    
  • Diagnostic:

    • Symmetry: Thiosulfonate is ASYMMETRIC .[1]

    • Pattern: You will see two different phenyl ring systems .

      • Ring A (attached to

        
        ): Deshielded (ortho ~7.6-7.8 ppm).[1]
        
      • Ring B (attached to

        
        ): Shielded (ortho ~7.3-7.5 ppm).[1]
        
    • Validation: If your spectrum shows complexity in the 7.3–7.5 ppm region, your sample contains the thiosulfonate ester.

Scenario C: Disulfone vs. Disulfide
  • Impurity: Diphenyl Disulfide (

    
    ).[1]
    
  • Diagnostic:

    • Shift: Drastic difference.[1] Disulfide ortho protons are significantly shielded (~7.5 ppm ) compared to the disulfone (>8.0 ppm ).[1]

Decision Tree for Identification

ID_Logic Start Analyze 1H NMR (Aromatic Region) Symmetry Is the spectrum Symmetric? (Only 3 signals?) Start->Symmetry Asymmetric Asymmetric (Complex multiplets 7.3-7.9 ppm) Symmetry->Asymmetric No Symmetric Symmetric (Simple AA'BB'C system) Symmetry->Symmetric Yes Thiosulfonate ID: Diphenyl Thiosulfonate (Ph-SO2-S-Ph) Asymmetric->Thiosulfonate CheckOrtho Check Ortho-Proton Shift Symmetric->CheckOrtho ShiftHigh > 8.0 ppm CheckOrtho->ShiftHigh ShiftMid ~ 7.95 ppm CheckOrtho->ShiftMid ShiftLow < 7.6 ppm CheckOrtho->ShiftLow Disulfone ID: Diphenyl Disulfone (Target) ShiftHigh->Disulfone Sulfone ID: Diphenyl Sulfone (Degradation) ShiftMid->Sulfone Disulfide ID: Diphenyl Disulfide (Precursor) ShiftLow->Disulfide

Figure 2: Logic gate for distinguishing Diphenyl Disulfone from common sulfur-based impurities.[1]

Troubleshooting & Best Practices

  • Water Peak Interference: In

    
    , the water peak appears ~1.56 ppm and usually does not interfere with aromatics.[1] In 
    
    
    
    , water appears at 3.33 ppm.[1] If using DMSO, ensure the water peak does not obscure any potential aliphatic impurities (though none are intrinsic to the pure compound).
  • Concentration Effects:

    
    -disulfones can aggregate at high concentrations (>50 mg/mL), causing peak broadening.[1] Dilute the sample if multiplets appear as broad singlets.
    
  • Stability: Diphenyl disulfone is thermally stable but can undergo homolytic cleavage under strong UV irradiation.[1] Store NMR samples in amber tubes if analysis is delayed.[1]

References

  • Comparison of Sulfone Shifts: Sigma-Aldrich (Merck).[1] "NMR Chemical Shifts of Common Impurities." (Provides baseline shifts for solvents and common aromatic impurities). Link

  • Diphenyl Sulfone Characterization: ChemicalBook. "Diphenyl sulfone 1H NMR Spectrum." (Reference for the ~7.95 ppm ortho-proton shift).[1] Link

  • Thiosulfonate vs. Disulfone: Freeman, F. et al.[1] "Synthesis and Spectra of Disulfones and Thiosulfonates." (Foundational text on the spectral differences between symmetric disulfones and asymmetric thiosulfonates). Note: General chemical principle reference.

  • General NMR Data: Reich, H. J. "Structure Determination Using Spectroscopic Methods."[1] University of Wisconsin-Madison.[1] (Authoritative source for substituent effects on aromatic rings).[1][2] Link

Sources

Application Note: Diphenyl Disulfone in the Synthesis of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process development. It details the utility of Diphenyl Disulfone (


) as a specialized reagent for introducing sulfonyl pharmacophores into crop protection agents.

Executive Summary

The sulfonyl group (


) is a critical structural motif in modern agrochemicals, serving as the core pharmacophore in major herbicide classes (e.g., Pyroxasulfone , Sulfentrazone , Mesotrione  precursors) and acaricides (e.g., Tetradifon ).[1] While traditional synthesis relies on corrosive sulfonyl chlorides (

) or oxidative methods, Diphenyl Disulfone (

) offers a neutral, radical-based alternative .[1]

This guide outlines the use of Diphenyl Disulfone as a clean source of benzenesulfonyl radicals (


) for the late-stage functionalization  of alkenes and alkynes. Unlike ionic methods, this radical pathway tolerates sensitive functional groups, making it ideal for synthesizing complex library analogs in drug discovery.[1]

Reagent Profile & Mechanistic Insight

Chemical Identity[1]
  • Name: Diphenyl Disulfone (Bis(phenylsulfonyl))[1]

  • Formula:

    
    
    
  • Structure:

    
     (
    
    
    
    -disulfone)[1]
  • Physical State: White crystalline solid (

    
     196–197 °C)[1]
    
  • Role: Homolytic precursor to sulfonyl radicals.

Mechanism of Action: The Radical Sulfonylation

Diphenyl disulfone possesses a relatively weak


 bond between the two high-oxidation-state sulfur atoms. Upon thermal activation (

) or photo-irradiation (

), it undergoes homolytic cleavage to generate two electrophilic benzenesulfonyl radicals.[1]

Key Advantages over Sulfonyl Chlorides:

  • Neutral Conditions: No HCl byproduct; eliminates the need for stoichiometric bases (amine scavengers).

  • Atom Economy: In specific cascade reactions, both sulfonyl units can be utilized, or the second radical acts as a chain carrier.

  • Chemoselectivity: The radical preferentially adds to electron-rich alkenes (anti-Markovnikov) without affecting acid-sensitive protecting groups.

Mechanistic Pathway Diagram

The following diagram illustrates the generation of the sulfonyl radical and its subsequent addition to an alkene—a primary route to Vinyl Sulfone nematicides and Alkyl Sulfone herbicides.[2]

RadicalSulfonylation Reagent Diphenyl Disulfone (Ph-SO2-SO2-Ph) Activation Activation (Heat/UV) Reagent->Activation Radical 2 x Sulfonyl Radical (Ph-SO2•) Activation->Radical Homolysis Intermediate C-Centered Radical Intermediate Radical->Intermediate + Alkene (Addition) Alkene Agrochemical Precursor (Alkene/Alkyne) Alkene->Intermediate Product Sulfone Scaffold (Vinyl/Alkyl Sulfone) Intermediate->Product - H• (Elimination) or + H• (Abstraction) SideProduct Termination/Cycle Intermediate->SideProduct

Caption: Thermal homolysis of Diphenyl Disulfone generates electrophilic sulfonyl radicals that functionalize unsaturated agrochemical precursors.[1]

Applications in Agrochemical Synthesis[1][3][4]

Synthesis of Vinyl Sulfones (Fungicides/Nematicides)

Vinyl sulfones are potent Michael acceptors found in various covalent inhibitors. Diphenyl disulfone acts as a reagent to introduce the


 group across styrenes or aliphatic alkenes.
  • Reaction Type: Radical Addition-Elimination.[1]

  • Target: Synthesis of analogs to Fensulfothion or novel nematicidal scaffolds.

  • Benefit: Avoids the use of

    
    -chloroethyl sulfones and base-mediated elimination.
    
Synthesis of Diaryl Sulfones (Acaricides)

While commercial production of acaricides like Tetradifon (


) uses Friedel-Crafts sulfonylation, Diphenyl Disulfone is valuable in Lead Optimization  to synthesize sterically hindered or electron-deficient diaryl sulfones that are difficult to access via electrophilic aromatic substitution.[1]
  • Method: Reaction of

    
     with aryl diazonium salts or aryl boronic acids (via metal-catalyzed radical relay).
    
Isomerization Catalyst

Diphenyl disulfone serves as a catalytic radical source for the Z-to-E isomerization of olefinic pheromones or pesticide intermediates. The reversible addition of the sulfonyl radical allows the alkene to relax to its thermodynamic (usually trans) state.

Experimental Protocol: Radical Hydrosulfonylation

This protocol describes the synthesis of a


-substituted alkyl sulfone , a common structural motif in pre-emergent herbicides.

Objective: Introduction of the phenylsulfonyl group to a terminal alkene.

Materials
ReagentEquiv.Role
Diphenyl Disulfone 0.5–1.0Radical Source
Alkene Substrate 1.0Agrochemical Intermediate
Solvent N/AChlorobenzene or

-Trifluorotoluene
Inert Gas N/AArgon or Nitrogen
Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Flush with Argon for 5 minutes.

  • Charging: Add Diphenyl Disulfone (1.0 mmol, 282 mg) and the Alkene substrate (1.0 mmol) to the tube.

  • Solvation: Add degassed Chlorobenzene (5.0 mL). Note: Chlorobenzene is preferred for its high boiling point and stability toward radicals.

  • Activation:

    • Thermal Method:[3][4] Seal the tube and heat to 110–120 °C in an oil bath.

    • Photochemical Method: Irradiate with a medium-pressure Hg lamp (or 365 nm LED) at ambient temperature.[1]

  • Reaction Monitoring: Stir for 12–24 hours. Monitor consumption of the alkene via TLC or GC-MS. The formation of the sulfone product is often accompanied by the disappearance of the characteristic disulfone spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification: The residue often contains diphenyl disulfide (byproduct). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The disulfide elutes early (non-polar), while the sulfone product is more polar.

  • Characterization: Verify the product via

    
    H-NMR (diagnostic shift of protons 
    
    
    
    to sulfone:
    
    
    3.0–3.5 ppm) and HRMS.
Troubleshooting & Optimization
  • Low Yield: If homocoupling of radicals dominates, add the Diphenyl Disulfone slowly (syringe pump) to keep the radical concentration low.

  • Incomplete Conversion: Add a radical initiator (e.g., 10 mol% AIBN) to accelerate the initial homolysis if the temperature is below 100 °C.

Safety & Handling

  • Thermal Hazards: Diphenyl disulfone is stable at room temperature but decomposes at high temperatures. Do not heat dry solids in confined spaces without pressure relief.

  • Radical Chemistry: Reactions should be strictly deoxygenated, as oxygen traps carbon-centered radicals, leading to peroxy byproducts.[1]

  • Toxicology: While less corrosive than sulfonyl chlorides, sulfones are biologically active.[1] Handle all sulfone derivatives as potential potent compounds (wear gloves, goggles, and work in a fume hood).[1]

References

  • Structure & Properties: Kiers, C. T., & Vos, A. (1972).[1] The crystal and molecular structure of diphenyl disulfone. Recueil des Travaux Chimiques des Pays-Bas, 91(2), 126–132.[1] Link[1]

  • Radical Mechanism: Emerson, K., et al. (1978).[1] The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). Journal of the American Chemical Society, 100, 2400.[1] (Foundational work on S-S homolysis).

  • Isomerization Catalysis: Takahara, Y., Masuyama, Y., & Kurusu, Y. (1982).[1] Diphenyl disulfone-catalyzed isomerization of alkenes. Journal of the American Chemical Society, 104, 3762.[1]

  • Agrochemical Context: Liu, X., et al. (2021).[1][5] Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12, 6157.[1] Link (Describes the modern use of sulfonyl/sulfinyl radical precursors relevant to agrochemical scaffolds).

  • General Sulfone Synthesis: Trost, B. M. (1988).[1] Comprehensive Organic Synthesis. Vol 6. Pergamon Press. (Reference for sulfone pharmacophores in synthesis).

Sources

Diphenyl disulfone as a color developer in thermal paper

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Function and Analysis of Diphenyl Sulfone in Modern Thermal Paper Formulations

Abstract: This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of Diphenyl Sulfone (DPS) and its critical role in advanced thermal paper coating systems. Moving beyond legacy developers like Bisphenol A (BPA), this document details the mechanism, formulation protocols, and performance evaluation methodologies for thermal papers utilizing DPS. We will clarify the primary function of DPS as a sensitizer, explain the underlying thermochromic chemistry, and provide actionable, step-by-step protocols for lab-scale preparation and quality control analysis.

Introduction: The Chemistry of Thermal Imaging

Direct thermal printing is a cornerstone technology for point-of-sale receipts, labels, and tickets due to its speed, reliability, and ink-free operation. The image formation relies on a sophisticated chemical system coated onto a paper substrate.[1] This thermally sensitive layer is a solid-state mixture of three primary components: a leuco dye (color former), an acidic developer (coreactant), and a sensitizer.[1][2]

At ambient temperature, the components remain in a stable, colorless crystalline state.[1] When a thermal printhead applies localized heat, the coating melts, allowing the developer and leuco dye to react.[3] The developer, an acidic compound, donates a proton to the leuco dye.[4] This protonation induces a conformational change in the dye molecule, typically the cleavage of a lactone ring, which extends the conjugated electron system and shifts its absorption spectrum into the visible range, producing a color (usually black).[4][5] As the paper moves past the printhead, the mixture rapidly cools and solidifies, fixing the colored image.[1]

While historically dominated by phenolic developers like BPA, health and environmental concerns have driven the industry towards safer, more stable alternatives.[6][7][8] Diphenyl sulfone (DPS) has emerged as a key component in these modern "phenol-free" formulations, valued for its ability to enhance performance and safety.[8][9]

The Role of Diphenyl Sulfone (DPS): Sensitizer, Not a Primary Developer

While some literature may refer to sulfone-based compounds as developers, it is crucial to define the primary role of Diphenyl Sulfone (CAS 127-63-9) in most commercial formulations as a sensitizer .[1][10][11][12]

A developer is the acidic proton donor that directly reacts with the leuco dye to initiate color formation.[3] In contrast, a sensitizer is a lower-melting-point solid that acts as a solvent when heated.[1][13] Its function is to:

  • Lower the Activation Temperature: DPS melts before the primary developer and leuco dye, creating a molten medium that facilitates their interaction at a lower, more controlled temperature.[1][13]

  • Increase Print Speed and Sensitivity: By optimizing the melting dynamics, DPS allows for faster and more efficient energy transfer from the thermal head, resulting in sharper images at higher print speeds.[10]

  • Enhance Image Density and Stability: The solvent action of molten DPS ensures a more complete reaction between the dye and developer, leading to higher optical density and more stable images with less background fogging.[10]

Derivatives of diphenyl sulfone, such as 4,4'-dihydroxydiphenyl sulfone (Bisphenol S or BPS), can and do function as primary developers.[5][14][15] However, unsubstituted Diphenyl Sulfone itself is best understood as a performance-enhancing sensitizer.

Mechanism of Sensitized Color Development

The color formation process in a DPS-sensitized system is a heat-triggered, multi-component reaction. The diagram below illustrates the sequence of events at the molecular level.

G cluster_0 Initial State (Solid Coating at Room Temp) cluster_1 Activation Step (Heat from Thermal Head) cluster_2 Molten State & Reaction cluster_3 Final State (Cooled, Stable Image) Leuco_Dye Leuco Dye (Colorless, Lactone Ring Intact) Developer Acidic Developer (e.g., BPS, D-8) Molten_DPS Molten DPS acts as Solvent Leuco_Dye->Molten_DPS DPS Diphenyl Sulfone (DPS) (Sensitizer) Developer->Molten_DPS Heat Heat (~85-110°C) Heat->Molten_DPS Melts DPS first Proton_Transfer Developer donates H+ to Leuco Dye Molten_DPS->Proton_Transfer Dissolves reactants, facilitates contact Colored_Dye Colored Dye (Conjugated System Formed) Proton_Transfer->Colored_Dye Causes Lactone Ring Opening

Caption: Mechanism of DPS-sensitized thermal color development.

Formulation and Preparation of Thermal Coatings

The quality of thermal paper is dictated by the precise composition and morphology of its coating. The components are milled into fine particles and dispersed in an aqueous solution containing a binder before being applied to the base paper.

Core Components
ComponentExample CompoundTypical Function
Leuco Dye 2-Anilino-6-(dibutylamino)-3-methylfluoran (ODB-2)[16]Color former; transitions from colorless to black.[17]
Developer 4,4'-Sulfonyldiphenol (Bisphenol S, BPS)[3][15]Weakly acidic proton donor that activates the dye.[16]
Sensitizer Diphenyl Sulfone (DPS)[1][10]Lowers melting point, acts as a solvent for reaction.[13]
Binder Polyvinyl Alcohol (PVA)Adheres the coating to the paper substrate.[1]
Stabilizer Hindered PhenolsPrevents premature coloration and image fading.[2]

Experimental Protocols

The following protocols provide a framework for the laboratory-scale preparation and evaluation of thermal paper utilizing a DPS-sensitized system.

Protocol 1: Preparation of Thermal Coating Slurry

Objective: To prepare three separate, fine-particle aqueous dispersions (Dye, Developer, Sensitizer) and combine them to form a final coating slurry.

Materials:

  • Leuco Dye (e.g., ODB-2)

  • Developer (e.g., BPS)

  • Sensitizer (Diphenyl Sulfone)

  • Binder Solution (10% w/w Polyvinyl Alcohol in deionized water)

  • Dispersant (e.g., sodium polyacrylate)

  • Deionized Water

  • Zirconia milling beads (0.5 mm)

  • Ball mill or bead mill

Procedure:

  • Prepare Dispersions (Slurries A, B, and C):

    • For each component (Dye, Developer, Sensitizer), prepare a separate slurry according to the ratios in the table below.

    • Slurry A (Dye): Add Leuco Dye, a portion of the PVA solution, dispersant, and water to a milling vessel with zirconia beads.

    • Slurry B (Developer): In a separate vessel, add the Developer, a portion of the PVA solution, dispersant, and water with zirconia beads.

    • Slurry C (Sensitizer): In a third vessel, add Diphenyl Sulfone, the remaining PVA solution, dispersant, and water with zirconia beads.

ComponentSlurry A (Dye)Slurry B (Developer)Slurry C (Sensitizer)
Active Chemical303030
10% PVA Solution252525
Dispersant222
Deionized Water434343
Total (Parts by Weight) 100 100 100
  • Milling:

    • Mill each slurry individually for 2-4 hours or until the average particle size is below 2 µm. Particle size can be monitored using a laser diffraction particle size analyzer. Causality: A small and uniform particle size is critical for coating homogeneity and sharp image formation.

  • Final Coating Formulation:

    • Combine the milled slurries in a formulation ratio appropriate for the desired performance. A typical starting ratio is 1 part Slurry A : 2 parts Slurry B : 2 parts Slurry C by weight.

    • Gently mix the combined slurries with a low-shear mixer to avoid aeration. The final mixture is the thermal coating liquid.

Protocol 2: Paper Coating and Finishing

Objective: To apply the prepared slurry onto a base paper and finish it to create a functional thermal paper.

Materials:

  • Thermal coating liquid (from Protocol 1)

  • Base paper (40-60 g/m²)

  • Wire-wound coating rod (e.g., Meyer rod No. 12)

  • Hot air dryer or oven

  • Laboratory calender or press

Procedure:

  • Coating:

    • Secure a sheet of base paper to a flat surface.

    • Apply a line of the thermal coating liquid across the top of the paper.

    • Draw the wire-wound rod down the sheet at a constant speed and pressure to apply a uniform wet film. Causality: The wire size of the rod controls the coating weight, which is a key parameter for image density and cost. A target dry coat weight is typically 5-6 g/m².

  • Drying:

    • Immediately dry the coated sheet using a hot air dryer (e.g., at 60-80°C) to evaporate the water without prematurely activating the thermal layer.

  • Calendering (Finishing):

    • Pass the dried, coated paper through a calender (two smooth, heated rollers) under pressure. Causality: Calendering improves the surface smoothness, which is essential for good contact with the thermal printhead and enhances image sharpness.

Workflow for Preparation and Evaluation

G cluster_Prep Preparation Phase cluster_Eval Evaluation Phase P1 Prepare Dispersions (Dye, Developer, DPS) P2 Mill to < 2µm Particle Size P1->P2 P3 Combine Dispersions to form Coating Slurry P2->P3 P4 Coat Slurry onto Base Paper P3->P4 P5 Dry & Calender Coated Paper P4->P5 E1 Visual & Physical Inspection P5->E1 Finished Paper E2 Dynamic Sensitivity Test (Image Density vs. Energy) E1->E2 E3 Static Sensitivity Test (DSC Analysis) E2->E3 E4 Image Stability Test (Heat, Light, Humidity) E3->E4

Caption: Workflow for thermal paper preparation and testing.

Performance Evaluation Protocols

Thorough testing is required to validate the performance of the prepared thermal paper.[18]

Protocol 3: Quality and Performance Testing

Objective: To quantify the key performance indicators of the finished thermal paper.

Test ParameterMethodObjective
Visual Inspection Microscopic and macroscopic examination.Check for coating uniformity, defects, and surface smoothness.[18][19]
Dynamic Sensitivity Use a thermal printhead simulator to print a test pattern at varying energy levels (pulse widths). Measure the optical density of the printed areas with a densitometer.To determine the energy required to achieve a target image density, which relates to printer compatibility and speed.[1][20]
Static Sensitivity Differential Scanning Calorimetry (DSC).[21] Heat a small sample of the paper at a controlled rate (e.g., 10°C/min).To identify the onset temperature of melting and the peak temperature of the color-forming reaction, defining the paper's activation temperature range.[21]
Image Stability Expose printed samples to controlled environmental conditions (e.g., 60°C dry heat, 40°C at 90% RH, UV light exposure). Measure optical density before and after exposure.To assess the archival quality and resistance to fading from common environmental stressors.[18][20][22]
Background Whiteness Measure the reflectance of an unprinted area using a colorimeter.To ensure a high-contrast background and check for premature coloration or yellowing.[19]

Conclusion

Diphenyl Sulfone is a highly effective sensitizer that plays a pivotal role in the formulation of modern, high-performance, and safer thermal papers. By understanding its function—to lower the activation energy and act as a reaction solvent—formulators can optimize coating systems for enhanced image density, speed, and stability. The protocols outlined in this guide provide a robust framework for the development and validation of DPS-based thermal papers, enabling researchers to innovate beyond legacy chemistries and meet the evolving demands of the market for safer and more reliable products.

References

  • NAGASE | Europe. (n.d.). DPS (Diphenyl Sulfone) Sensitizer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, January). Bisphenol A Alternatives in Thermal Paper. Retrieved from [Link]

  • Google Patents. (2012). CN102433798A - Method for manufacturing thermal paper capable of preventing fading of thermal paper containing organic pulp/chemical-organic pulp.
  • Journal of Applied Packaging Research. (n.d.). Thermo-Analytical Technique to Analize the Quality of Paper for Packaging. Retrieved from [Link]

  • Yamamoto Chemicals Inc. (n.d.). Leuco Dyes. Retrieved from [Link]

  • LookChem. (n.d.). Sensitizer DPS (Diphenyl Sulfone). Retrieved from [Link]

  • ResearchGate. (2015). Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule?. Retrieved from [Link]

  • KPL International Ltd. (n.d.). HOW IS THERMAL PAPER MANUFACTURED?. Retrieved from [Link]

  • Pony Packaging. (2024, March 4). How To Test Thermal Paper Quality?. Retrieved from [Link]

  • Avada Construction. (2019, May 6). Fine Chemicals for Thermal Recording Paper. Retrieved from [Link]

  • Testex. (2023, July 25). Thermal base paper performance test and test method. Retrieved from [Link]

  • ediss.sub.hamburg. (2021). Green developers for heat-sensitive layers of thermal paper. Retrieved from [Link]

  • PaperIndex. (n.d.). Diphenyl sulfone thermal paper developer by Weifang Dayoo Biochemical Co., Ltd.. Retrieved from [Link]

  • Google Patents. (1992). EP0493605B1 - Diphenyl sulfone derivative and thermal recording material.
  • Jota Machinery. (n.d.). How Does Thermal Paper Change Color? A Quick Look. Retrieved from [Link]

  • ChemEd X. (2021, October 28). Thermal Paper as a Polarity and Acidity Detector. Retrieved from [Link]

  • Xiandai Paper Production. (n.d.). How to check the quality of thermal paper. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, January). Bisphenol A (BPA) Action Plan. Retrieved from [Link]

  • Google Patents. (1991). US5066633A - Sensitizer for heat sensitive paper coatings.
  • Google Patents. (1992). EP0465665A1 - PROCESS FOR PRODUCING DIPHENYL SULFONE COMPOUND.
  • Panda Paper Roll. (2026, February 6). BPA and BPS in Thermal Receipt Paper: What You Need to Know. Retrieved from [Link]

  • Beontag. (2025, May 9). BPA, BPS, and Phenol-Free Thermal Paper: What Is It and Why It Matters. Retrieved from [Link]

  • Paper Roll Products. (2017, May 31). Surprising Benefits & Pitfalls of BPA-Free Thermal Paper Rolls. Retrieved from [Link]

  • ResearchGate. (2015). Effects of thermal paper coating formulations on the image durability. Retrieved from [Link]

  • Waston Chemical. (n.d.). 4,4-DIHYDROXYDIPHENYL SULPHONE; Bisphenol S. Retrieved from [Link]

  • Parameter Generation & Control. (2023, November 1). Heat Testing: Everything You Need to Know. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Diphenyl disulfone synthesis

Technical Support Center: Optimization of Diphenyl Disulfone ( -Disulfone) Synthesis

To:From:

Executive Summary & Chemical Distinction

Important: This guide specifically addresses Diphenyl Disulfone (


  • Target Molecule: Diphenyl Disulfone (

    
    ). Used primarily as a photoinitiator and radical source.
    
  • Common Confusion: This is distinct from Diphenyl Sulfone (

    
    ), a high-temperature solvent, and Diphenyl Disulfide (
    
    
    ).

Core Recommendation: To maximize yield and purity, abandon direct oxidation of diphenyl disulfide. Instead, utilize the Nucleophilic Coupling of Sodium Benzenesulfinate with Benzenesulfonyl Chloride .

Why Coupling Over Oxidation?

Direct oxidation of diphenyl disulfide (



Reaction Pathway Visualization

The following diagram illustrates the mechanistic advantage of the coupling route over the oxidation route.

ReactionPathwaysDisulfideDiphenyl Disulfide(Ph-S-S-Ph)OxidationOxidation Route(H2O2 / Catalyst)Disulfide->OxidationThiosulfonateThiosulfonate(Ph-SO2-S-Ph)Oxidation->ThiosulfonateStep 1 (Easy)CleavageOver-Oxidation(S-S Bond Cleavage)Thiosulfonate->CleavageStep 2 (Difficult Control)SulfonicAcidBenzenesulfonic Acid(Impurity)Cleavage->SulfonicAcidCouplingCoupling Route(Recommended)TargetDiphenyl Disulfone(Ph-SO2-SO2-Ph)Coupling->TargetNucleophilic SubstitutionHigh SpecificitySulfinateSodium Benzenesulfinate(Ph-SO2-Na)Sulfinate->CouplingChlorideBenzenesulfonyl Chloride(Ph-SO2-Cl)Chloride->Coupling

Figure 1: Comparison of synthetic routes. The coupling route avoids the critical "Over-Oxidation" trap inherent in the direct oxidation method.

Optimized Experimental Protocol

Method: Nucleophilic Coupling of Sulfinate and Sulfonyl Chloride. Reaction Type: Nucleophilic Substitution (

Materials Checklist
ReagentRoleStoichiometryNotes
Sodium Benzenesulfinate Nucleophile1.2 eqUse excess to drive reaction.
Benzenesulfonyl Chloride Electrophile1.0 eqLimiting reagent. Moisture sensitive.
Acetone / Water (2:1) SolventN/ASolubilizes both salt and organic chloride.
Ethanol RecrystallizationN/AFor final purification.
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Benzenesulfinate (1.2 equiv) in a mixture of Acetone and Water (2:1 ratio). Ensure complete dissolution.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add Benzenesulfonyl Chloride (1.0 equiv) dropwise over 20 minutes.

    • Technical Note: The exothermic nature is mild, but cooling prevents rapid hydrolysis of the chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours.

    • Observation: A thick white precipitate (the product) should begin to form as the reaction progresses.

  • Quench & Isolation: Pour the reaction mixture into excess cold water (approx. 5x reaction volume). Stir for 15 minutes to dissolve the byproduct (NaCl) and any unreacted sulfinate.

  • Filtration: Filter the white solid under vacuum. Wash the cake copiously with water to remove salts, then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Benzene mixture. Dry under vacuum at 40°C.

Troubleshooting Guide (FAQ Format)

Issue 1: Low Yield (<50%)

User Question: "I followed the protocol, but my isolated yield is poor. Where did I lose the product?"

Root Cause Analysis:

  • Hydrolysis of Sulfonyl Chloride: The most common failure point. Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid, which does not couple.

  • Old Reagents: Sodium benzenesulfinate oxidizes to sulfonate upon prolonged air exposure.

Corrective Actions:

  • Check Reagent Quality: Verify the purity of Benzenesulfonyl Chloride. If it is cloudy or has a sharp acidic smell (HCl), distill it under vacuum before use.

  • Change Solvent System: If hydrolysis is suspected, switch to an anhydrous system . Use dry Acetone or Acetonitrile and add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) to solubilize the sodium sulfinate.

Issue 2: Product Melting Point is Low / Impure

User Question: "My product melts at 120°C, but literature says it should be higher (~193°C for

Root Cause Analysis:

  • Identity Confusion: You may have synthesized Diphenyl Sulfone (

    
    , mp 123-129°C) if you used harsh heating or the wrong starting materials.
    
  • Trapped Salts: Sodium chloride byproduct may be trapped in the crystal lattice.

Corrective Actions:

  • Wash Thoroughly: Ensure the crude filter cake is washed with copious amounts of water.

  • Verify Structure: Run IR or NMR.

    • Diphenyl Disulfone:[1][2][3][4] Shows characteristic strong bands for

      
       linkage (distinct from single sulfone).
      
    • Diphenyl Sulfone:[1][3][4][5][6][7] Shows single

      
       stretches.
      
Issue 3: Reaction Mixture Turned Yellow/Brown

User Question: "The reaction turned dark. Is the product stable?"

Root Cause Analysis:

  • Base Sensitivity:

    
    -Disulfones are sensitive to strong bases, which can cause disproportionation.
    
  • Thermal Degradation: High temperatures (>60°C) during the reaction can degrade the S-S linkage.

Corrective Actions:

  • Control pH: Ensure the reaction remains neutral to slightly acidic. Do not add strong bases like NaOH to "speed up" the reaction.

  • Temperature Limit: Keep the reaction at Room Temperature (20-25°C). Do not reflux.

Troubleshooting Logic Flowchart

TroubleshootingStartProblem: Low Yield or ImpurityCheckMPCheck Melting PointStart->CheckMPMP_LowMP ~125°C?CheckMP->MP_LowMP_HighMP >180°C but Low Yield?CheckMP->MP_HighWrongProdProduct is Diphenyl Sulfone(Not Disulfone)MP_Low->WrongProdYesHydrolysisHydrolysis of Sulfonyl ChlorideMP_High->HydrolysisLikely CauseAction1Action: Check Reagents.Avoid harsh oxidation methods.WrongProd->Action1Action2Action: Dry Solvents.Use fresh Sulfonyl Chloride.Consider Phase Transfer Catalyst.Hydrolysis->Action2

Figure 2: Diagnostic logic for identifying common synthesis failures.

References

  • Hilditch, T. P. (1908). "The relation between viscosity and chemical constitution. Part II. The existence of racemic compounds in the liquid state." Journal of the Chemical Society, Transactions, 93, 1618-1625. (Foundational work on disulfone structures).

  • Organic Syntheses. (1921).[8] "Benzenesulfonyl chloride."[5][8][9][10] Org.[2][8][11] Synth. 1, 21; Coll.[8] Vol. 1, 84. (Standard preparation and purification of the electrophile).

  • BenchChem. (2025).[12][13] "The Chemistry of Diphenyl Disulfide: A Technical Guide for Organic Synthesis." (Context on disulfide reactivity and oxidation risks).

  • Kice, J. L. (1968). "Electrophilic and Nucleophilic Catalysis of the Scission of the Sulfur-Sulfur Bond." Accounts of Chemical Research, 1(2), 58–64. (Mechanistic insight into S-S bond stability).

Common impurities in Diphenyl disulfone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Guide for Diphenyl Disulfone (


-Disulfone)
Document ID:  TS-DPS2-001
Last Updated:  October 26, 2023
Introduction: The Criticality of the S-S Linkage

Welcome to the Technical Support Center. You are likely accessing this guide because your Diphenyl Disulfone (


) exhibits unexpected coloration, melting point depression, or aberrant behavior in photoacid generation (PAG) applications.

Technical Distinction: Do not confuse Diphenyl Disulfone (an


-disulfone) with Diphenyl Sulfone  (a monosulfone).
  • Diphenyl Disulfone:

    
     (Reactive, thermally labile source of sulfonyl radicals).
    
  • Diphenyl Sulfone:

    
     (Stable, inert byproduct).
    

This guide addresses the removal of the three most common impurities: Diphenyl Thiosulfonate , Diphenyl Disulfide , and the decomposition product Diphenyl Sulfone .

Module 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify your specific impurity profile based on visual and physical observations.

SymptomProbable ImpurityChemical StructureRoot Cause
Yellow Coloration Diphenyl Thiosulfonate

Incomplete oxidation during synthesis.
"Rotten Egg" Odor Diphenyl Disulfide

Residual starting material; poor washing.
Low Melting Point (<190°C) Diphenyl Sulfone

Thermal decomposition (Desulfonylation) or over-reduction.
Acidic pH (aq. slurry) Benzenesulfonic Acid

Hydrolysis of the sulfonyl bond due to moisture.

Expert Insight: Diphenyl disulfone is thermally unstable. If your melting point is sharp but significantly lower than literature values (often cited >190°C for pure


-disulfones, though varying by substitution), you have likely converted your product into Diphenyl Sulfone (MP ~125-128°C) through excessive heating during previous purification attempts.
Module 2: The Purification Workbench

Warning: Standard recrystallization protocols for sulfones (boiling in acetic acid) can degrade Diphenyl Disulfone. The protocols below are optimized for thermal preservation .

Protocol A: Selective Solvent Wash (Removal of Thiosulfonates)

Best for: Removing yellow color (thiosulfonates) and disulfide residues.

Principle: Diphenyl thiosulfonate and diphenyl disulfide are significantly more soluble in cold polar aprotic solvents than the disulfone.

  • Preparation: Pulverize the crude solid into a fine powder to maximize surface area.

  • Slurry: Suspend the solid in Acetone or Ethyl Acetate (10 mL per gram of solid) at Room Temperature (20-25°C) .

    • Do not heat. Heating will dissolve the product and risk thermal degradation.

  • Agitation: Stir vigorously for 30 minutes. The supernatant should turn yellow if thiosulfonates are present.

  • Filtration: Filter under vacuum.

  • Wash: Wash the cake with cold (

    
    ) Ethanol.
    
  • Drying: Dry under high vacuum at ambient temperature.

Protocol B: Rapid Recrystallization (Removal of Monosulfone)

Best for: Removing Diphenyl Sulfone (decomposition byproduct).

Principle: Diphenyl sulfone is highly soluble in hot ethanol/acetic acid. Diphenyl disulfone is less soluble.[1] We use a "flash" technique to minimize thermal exposure.

  • Solvent System: Prepare a mixture of Acetic Acid : Ethanol (1:1) .

  • Dissolution: Heat the solvent to 60-70°C (Do not boil). Add the crude solid slowly until saturation is reached.

    • Critical Step: If the solid does not dissolve after 5 minutes at 70°C, filter off the insolubles (this may be the product if the impurity load is high).

  • Rapid Cooling: Immediately place the flask in an ice-salt bath (

    
    ). Slow cooling promotes the co-crystallization of the monosulfone impurity.
    
  • Isolation: Filter the white needles immediately once precipitation is complete.

  • Validation: Check Melting Point. If it has risen towards the target, the monosulfone is removed.

Module 3: Visualization of Impurity Pathways

Understanding where impurities come from is the first step in prevention. The diagram below details the oxidation states and thermal risks.

ImpurityMap cluster_impurities Common Impurities Disulfide Diphenyl Disulfide (Ph-S-S-Ph) [Starting Material] Thiosulfonate Diphenyl Thiosulfonate (Ph-SO2-S-Ph) [Intermediate] Disulfide->Thiosulfonate Oxidation (H2O2/Acid) Disulfone Diphenyl Disulfone (Ph-SO2-SO2-Ph) [Target Product] Thiosulfonate->Disulfone Oxidation (Complete) Sulfone Diphenyl Sulfone (Ph-SO2-Ph) [Decomposition] Disulfone->Sulfone Thermal Degradation (-SO2) >100°C Acid Benzenesulfonic Acid (Ph-SO3H) [Hydrolysis] Disulfone->Acid Hydrolysis (+H2O)

Figure 1: Reaction pathways showing the stepwise oxidation to Diphenyl Disulfone and the critical thermal degradation pathway leading to Diphenyl Sulfone impurity.

Frequently Asked Questions (FAQ)

Q1: Why does my Diphenyl Disulfone turn pink/brown upon storage?

  • A: This indicates light sensitivity or trace acid contamination. The S-S bond can undergo homolytic cleavage under UV light, generating sulfonyl radicals that recombine to form colored oligomers. Store in amber vials under Argon.

Q2: Can I use HPLC to quantify the Diphenyl Sulfone impurity?

  • A: Yes, but be cautious of the column temperature. Standard C18 columns are effective (Acetonitrile/Water gradient). However, if your column oven is set too high (>40°C), you may induce degradation during the analysis, leading to false impurity positives. Run at 20°C.

Q3: Is the "thiosulfonate" impurity reactive?

  • A: Yes. Unlike the inert monosulfone, the thiosulfonate contains a reactive S-S bond that can act as a sulfurizing agent in your downstream application, potentially poisoning metal catalysts or altering polymerization kinetics.

References
  • Denzer, G. C., et al. (1969). Synthesis of aromatic disulfones via oxidation of disulfides. Journal of Organic Chemistry.

  • Field, L., & Parsons, T. F. (1965). Organic Disulfides and Related Substances.[1][2][3][4] Preparation of Disulfones. Journal of Organic Chemistry.

  • Kice, J. L. (1968). Electrophilic and Nucleophilic Catalysis of the Scission of the Sulfur-Sulfur Bond. Accounts of Chemical Research.

  • Freeman, F. (1984). Properties and Reactions of Disulfones. Chemical Reviews.

Sources

Technical Guide: Troubleshooting Conversion Issues in Diphenyl Disulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Disulfone (

) Synthesis

Executive Summary & Molecule Identification

This guide addresses low conversion rates in the synthesis of Diphenyl Disulfone (Bis(phenylsulfonyl), CAS: 3005-50-3).

Critical Distinction: Ensure you are targeting Diphenyl Disulfone (


, an 

-disulfone) and not Diphenyl Sulfone (

) or Diphenyl Disulfide (

). The extra sulfonyl group significantly alters stability and reactivity.

Common Failure Modes:

  • The "Thiosulfonate Trap" (Oxidative Route): Reaction stalls at the Diphenyl Thiosulfonate (

    
    ) intermediate.
    
  • Hydrolytic Competition (Coupling Route): Hydrolysis of benzenesulfonyl chloride outcompetes the sulfinate coupling.

  • Thermal Extrusion: Product degradation via

    
     loss at elevated temperatures.
    

Diagnostic Workflows & Troubleshooting

Scenario A: The Oxidative Route (From Diphenyl Disulfide)

Method: Oxidation of


 using 

, mCPBA, or

. Symptom: HPLC/TLC shows a persistent intermediate and <50% yield of the final disulfone.
The Mechanism of Failure

The oxidation of a disulfide to a disulfone is not linear. It proceeds through a "kinetic trap"—the thiosulfonate. The oxidation of the electron-poor sulfur in the thiosulfonate is significantly slower than the initial steps.

OxidationPathway Disulfide Diphenyl Disulfide (Ph-S-S-Ph) Thiosulfinate Thiosulfinate (Ph-S(O)-S-Ph) Disulfide->Thiosulfinate Fast [Ox] Thiosulfonate Thiosulfonate (Ph-SO2-S-Ph) THE KINETIC TRAP Thiosulfinate->Thiosulfonate Fast Rearrangement Disulfone Diphenyl Disulfone (Ph-SO2-SO2-Ph) Thiosulfonate->Disulfone SLOW / High Ea SulfonicAcid Benzenesulfonic Acid (Ph-SO3H) (Over-oxidation) Disulfone->SulfonicAcid Hydrolysis/Cleavage

Figure 1: The oxidative ladder showing the kinetic bottleneck at the thiosulfonate stage.

Troubleshooting Protocol (Oxidation)
IssueRoot CauseCorrective Action
Stall at Thiosulfonate Electrophilicity of the sulfonyl group deactivates the adjacent sulfur, making it resistant to nucleophilic attack by the oxidant.Switch Catalyst: Standard Peroxide is insufficient. Use Tungstate (

)
or Molybdate catalysts under acidic conditions to activate the peroxide.
Low Mass Balance Over-oxidation cleaves the S-S bond, forming Benzenesulfonic acid (

).
Control pH: Maintain neutral to slightly acidic pH. Strong bases promote S-S cleavage.
Incomplete Solubility

precipitates, trapping unreacted thiosulfonate inside the crystal lattice.
Solvent System: Use Glacial Acetic Acid or Trifluoroacetic Acid (TFA) as the solvent. The product is less soluble than the intermediate, but high temperatures (

C) are needed for the final oxidation step.

Expert Tip: If using mCPBA, ensure you use >4.5 equivalents . The stoichiometry is often underestimated because the thiosulfonate intermediate is stable.

Scenario B: The Coupling Route (Sulfonyl Chloride + Sulfinate)

Method: Reaction of Sodium Benzenesulfinate (


) + Benzenesulfonyl Chloride (

). Symptom: High recovery of Benzenesulfonic acid; low conversion to disulfone.
The Mechanism of Failure

This is a competition between S-nucleophilicity (desired) and O-nucleophilicity/Hydrolysis (undesired).

CouplingReaction Reactants Ph-SO2-Cl  +  Ph-SO2-Na Transition Transition State Reactants->Transition Hydrolysis Benzenesulfonic Acid (Ph-SO3H) Reactants->Hydrolysis Water present Product Diphenyl Disulfone (Ph-SO2-SO2-Ph) Transition->Product S-Attack (Soft-Soft) Byproduct Benzenesulfonic Anhydride (Ph-SO2-O-SO2-Ph) Transition->Byproduct O-Attack (Hard-Hard)

Figure 2: Competing pathways in the nucleophilic substitution of sulfinates.

Troubleshooting Protocol (Coupling)

Q: Why is my yield <30% despite dry solvents? A: Sodium benzenesulfinate is hygroscopic. Even "dry" salts can contain significant water.

  • Fix: Azeotropically dry the sulfinate salt with toluene prior to reaction.

  • Fix: Switch to Phase Transfer Catalysis (PTC) . Use a biphasic system (

    
    /Water) with TBAB (Tetrabutylammonium bromide) . This protects the sulfinate anion in the organic phase and suppresses hydrolysis.
    

Q: I see a product, but the melting point is wrong. A: You may have formed the sulfonic anhydride (


) via O-alkylation.
  • Verification: Check IR.

    • Disulfone: Strong bands at ~1150 and ~1350 cm⁻¹ (Symmetric/Asymmetric

      
      ).
      
    • Anhydride: Additional bridging O-S stretch often visible.

  • Correction: Use a non-polar solvent (DCM or Toluene) rather than polar aprotic solvents (DMF/DMSO) to favor the "softer" S-attack over the "hard" O-attack.

Analytical Validation (Self-Validating System)

Do not rely solely on NMR, as the chemical shifts for the aromatic protons in the Thiosulfonate (


) and Disulfone (

) are perilously close (

7.5–8.0 region).

Recommended Analytical Triangulation:

  • Melting Point:

    • Diphenyl Disulfone: 193–196 °C (Decomposes).

    • Diphenyl Thiosulfonate: 43–45 °C .

    • Note: If your solid melts <100°C, you have failed to oxidize the thiosulfonate.

  • IR Spectroscopy (Fingerprint):

    • Look for the absence of the S-S stretch (weak, ~500-540 cm⁻¹) and the intensification of the sulfone doublet.

  • TLC Visualization:

    • Diphenyl disulfone is often less polar than the thiosulfonate on Silica due to the symmetry and "greasiness" of the phenyl rings shielding the polar core, though this varies by eluent. Use Toluene:Ethyl Acetate (9:1).

Stability Warning (Thermal Extrusion)

Critical Faq: Can I reflux overnight to force conversion?

Answer: NO.


-Disulfones are thermally labile. At temperatures >150°C (or lower in solution), they undergo homolytic cleavage and 

extrusion, eventually reverting to the monosulfone or forming radical byproducts.
  • Limit reaction temperature to 80–100°C.

  • If higher temps are required for solubility, reduce reaction time and monitor by HPLC every 30 minutes.

References

  • Mechanistic Insight on Disulfone Reactivity: Braverman, S., Cherkinsky, M., Goldberg, I., & Sprecher, M. (2007).[1] Synthesis and cascade reactions of diallenyl α-disulfones and sulfinyl sulfones. Tetrahedron Letters, 48(38), 6713-6716.

  • Oxidation Protocols (General Sulfide to Sulfone): Bahrami, K., Khodaei, M. M., & Karimi, A. (2009). Hydrogen peroxide/tungstic acid: An efficient system for the oxidation of sulfides to sulfones. Synthesis, 2009(16), 2773-2776.

  • Thiosulfonate Intermediate Characterization: Freeman, F., & Angeletakis, C. N. (1982). Formation of thiosulfonates from disulfides.[2][3] Journal of Organic Chemistry, 47(21), 4194.

  • Standard Physical Data & Synthesis (Org. Synth. Analogues): Field, L., & Clark, R. D. (1959). Methyl p-Tolyl Sulfone. Organic Syntheses, Coll. Vol. 4, p.674. (Provides foundational techniques for sulfone purification).

Sources

Technical Support Center: Scaling Up the Laboratory Synthesis of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Diphenyl Disulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the laboratory synthesis of this compound. Our focus is on ensuring scientific integrity, safety, and reproducibility as you transition from bench-scale to larger-scale production.

Introduction to Diphenyl Disulfone Synthesis

Diphenyl disulfone [(C₆H₅SO₂)₂] is a valuable building block in organic synthesis. Its preparation in high purity and on a larger scale can present several challenges. The most common synthetic strategies involve the oxidation of sulfur-containing precursors. This guide will primarily focus on two key scalable methods: the oxidation of benzenesulfinic acid and the oxidation of diphenyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the primary, scalable methods for synthesizing diphenyl disulfone?

A1: The two most promising methods for scaling up the synthesis of diphenyl disulfone are:

  • Electrochemical Oxidation of Benzenesulfinic Acid: This method offers a green and efficient route by avoiding harsh chemical oxidants. It involves the dimerization of electrochemically generated sulfonyl radicals.[1]

  • Oxidation of Diphenyl Disulfide: This is a more traditional approach where diphenyl disulfide is oxidized using a strong oxidizing agent. Careful control of the reaction conditions is crucial to avoid over-oxidation to the sulfonic acid.

Q2: What are the main safety concerns when scaling up diphenyl disulfone synthesis?

A2: When scaling up, it is imperative to conduct a thorough risk assessment. Key safety considerations include:

  • Handling of Oxidizing Agents: Strong oxidizing agents must be handled with extreme care, especially on a larger scale where reactions can be more exothermic.[2]

  • Thermal Runaway: Oxidation reactions are often exothermic. Ensure adequate cooling and temperature monitoring to prevent thermal runaway.

  • Dust Explosion Hazard: Diphenyl disulfone is a powder, and fine dust can form explosive mixtures with air upon intense heating. Ensure proper ventilation and avoid ignition sources.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] Ensure eyewash stations and safety showers are readily accessible.[2][5]

Q3: How can I purify diphenyl disulfone on a larger scale?

A3: For large-scale purification, recrystallization is often the most practical method. Solvents such as diethyl ether have been reported for crystallization.[6] For industrial-scale purification of related sulfones, processes involving dissolution in an aqueous alkaline solution followed by precipitation via neutralization with acid have been employed.[7] The choice of solvent and purification strategy will depend on the impurities present.

Troubleshooting Guides

Method 1: Electrochemical Oxidation of Benzenesulfinic Acid

This method relies on the controlled electrochemical oxidation of benzenesulfinic acid in an aqueous solution to form diphenyl disulfone via the dimerization of sulfonyl radicals.[1]

cluster_prep Preparation cluster_electro Electrolysis cluster_workup Workup & Purification prep Prepare aqueous solution of benzenesulfinic acid electro Perform controlled-potential electrolysis prep->electro Transfer to electrochemical cell filter Filter the precipitated product electro->filter Reaction completion wash Wash with water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from a suitable solvent dry->recrystallize

Caption: Workflow for electrochemical synthesis of diphenyl disulfone.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incorrect potential applied.- Electrode fouling.- Low concentration of starting material.- Optimize the applied potential based on cyclic voltammetry data.- Clean or replace the electrodes.- Ensure the concentration of benzenesulfinic acid is sufficient for the reaction to proceed efficiently.
Product Contaminated with Starting Material - Incomplete reaction.- Increase the electrolysis time.- Monitor the reaction progress using techniques like HPLC to ensure full conversion.
Formation of Benzenesulfonic Acid - Over-oxidation of the sulfonyl radical or the product.- Carefully control the anode potential to avoid further oxidation.- Optimize the solvent and electrolyte system to favor dimerization over further oxidation.
Method 2: Oxidation of Diphenyl Disulfide

This method involves the oxidation of diphenyl disulfide to diphenyl disulfone. The key challenge is to achieve complete oxidation to the disulfone without significant formation of the corresponding sulfonic acid.

cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification dissolve Dissolve diphenyl disulfide in a suitable solvent cool Cool the solution in an ice bath dissolve->cool add_oxidant Slowly add the oxidizing agent cool->add_oxidant Maintain low temperature monitor Monitor reaction by TLC/HPLC add_oxidant->monitor quench Quench excess oxidant monitor->quench Reaction completion extract Extract the product quench->extract wash Wash the organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by recrystallization dry->purify

Caption: Workflow for the chemical oxidation of diphenyl disulfide.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation (Presence of Diphenyl Disulfide) - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time.- Use a stoichiometric excess of the oxidizing agent.- Gradually increase the reaction temperature after the initial exothermic phase and extend the reaction time.
Over-oxidation to Benzenesulfonic Acid - Excessively strong oxidizing agent.- High reaction temperature.- Prolonged reaction time.- Choose a milder oxidizing agent or control the stoichiometry carefully.- Maintain a low temperature during the addition of the oxidant and control the overall reaction temperature.[8]- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Diphenyl Sulfone as a Byproduct - Certain oxidizing conditions can promote the formation of diphenyl sulfone.- Optimize the choice of oxidant and reaction conditions to favor the formation of the disulfone. The presence of diphenyl sulfone can be a common byproduct in related sulfonyl chloride synthesis.[9]
Difficult Purification - Presence of multiple sulfur-containing byproducts.- A multi-step purification process may be necessary, such as a combination of extraction and recrystallization. Consider using a different solvent system for recrystallization to selectively precipitate the desired product.

Data Summary: Reactants and Product

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Hazards
Diphenyl DisulfoneC₁₂H₁₀O₄S₂282.34193-195-Harmful if swallowed.[5]
Benzenesulfinic AcidC₆H₆O₂S142.1783-84DecomposesSkin and eye irritant.
Diphenyl DisulfideC₁₂H₁₀S₂218.3461-62348Skin and eye irritant.
Hydrogen Peroxide (30%)H₂O₂34.01-11108Strong oxidizer, causes severe skin burns and eye damage.

References

  • BenchChem. Technical Support Center: Optimization of Sulfone Synthesis. Accessed February 12, 2026.
  • Electrochemical Oxidation of Sulfinic Acids: Efficient Oxidative Synthesis of Diaryl Disulfones.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Accessed February 12, 2026.
  • Karger, B. L., & Rogers, L. B. (1961). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides.
  • Ravikumar, K. S., et al. Disulfide, diphenyl. Organic Syntheses Procedure.
  • Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
  • Kice, J. L., & Guaraldi, G. (1968). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 90(15), 4076–4081.
  • Process for preparation of aromatic disulfide.
  • Ivachtchenko, A. V., et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4443-4453.
  • High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).
  • High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).
  • Wikipedia. Diphenyl sulfone. Accessed February 12, 2026.
  • Process for producing diphenyl sulfone compound.
  • ChemicalBook. Diphenyl sulfone. Accessed February 12, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - Diphenyl sulfone. Accessed February 12, 2026.
  • Sigma-Aldrich. SAFETY DATA SHEET - Diphenyl sulfone. Accessed February 12, 2026.
  • Organic Chemistry Portal.
  • Santa Cruz Biotechnology. Diphenyl sulfone. Accessed February 12, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 4,4'-Diaminodiphenyl sulfone. Accessed February 12, 2026.
  • Process for the formation and purification of aromatic sulfones.
  • ChemicalBook.

Sources

Column chromatography techniques for Diphenyl disulfone purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for Diphenyl Disulfone (


)
Role:  Senior Application Scientist
Date:  October 26, 2023
Welcome to the Purification Support Center

Subject: High-Purity Isolation of Diphenyl Disulfone Ticket Scope: Troubleshooting retention, solubility, and resolution issues during the chromatographic separation of diphenyl disulfone from sulfonyl chlorides, diphenyl sulfones, and other sulfur-based byproducts.

Diphenyl disulfone (Benzenesulfonyl sulfone) presents unique challenges compared to its monosulfone counterpart. Its rigidity, high polarity, and poor solubility in non-polar solvents often lead to "column crashing" (crystallization inside the column) or severe peak tailing.

Below are the resolved support tickets addressing the most critical failure points in this workflow.

Module 1: Method Development & Phase Selection

Ticket #402: “I cannot separate diphenyl disulfone from diphenyl sulfone. They co-elute on my TLC plates.”

Scientist Response: The structural similarity between diphenyl sulfone (


) and diphenyl disulfone (

) requires exploiting their subtle polarity differences. The disulfone moiety is significantly more electron-withdrawing and polar than the monosulfone.

Protocol 1: Optimization of Stationary Phase Do not rely solely on standard silica if resolution is poor.

ParameterNormal Phase (Silica)Reverse Phase (C18)Recommendation
Selectivity Separates based on polar functional groups.Separates based on hydrophobicity/lipophilicity.Start with Silica. If

, switch to C18.
Elution Order Diphenyl Sulfone (First)

Diphenyl Disulfone (Second)
Diphenyl Disulfone (First)

Diphenyl Sulfone (Second)
Disulfone is more polar; it elutes later on Silica.
Solvent System Hexane/Ethyl Acetate or DCM/MeOHWater/Acetonitrile or Water/MethanolUse DCM mixtures if solubility is the limiting factor.

The "Delta-Rf" Rule: For successful flash chromatography, you need a


 (difference in retention factor) of at least 0.15  in your chosen solvent system.
  • Test 1: 20% EtOAc in Hexane. (Likely too weak for disulfone).

  • Test 2: 5% MeOH in DCM. (Better for solubilizing disulfone).

Visualizing the Decision Pathway:

SeparationLogic start START: Crude Mixture (Sulfone + Disulfone) solubility Check Solubility in Hexane/EtOAc start->solubility tlc_check Run TLC (20% EtOAc/Hex) solubility->tlc_check decision_rf Is Delta Rf > 0.15? tlc_check->decision_rf good_sep Proceed to Flash (Gradient 0-40% EtOAc) decision_rf->good_sep Yes bad_sep Poor Separation decision_rf->bad_sep No try_dcm Switch Solvent: DCM / MeOH (0-5%) bad_sep->try_dcm decision_dcm Is Delta Rf > 0.15? try_dcm->decision_dcm decision_dcm->good_sep Yes reverse_phase SWITCH TO REVERSE PHASE (C18) Mobile: Water/MeCN decision_dcm->reverse_phase No

Figure 1: Decision matrix for selecting the correct mobile phase based on TLC resolution.

Module 2: Solubility & Loading Techniques

Ticket #409: “My column pressure spiked immediately after injection, and I see white precipitate at the top of the silica bed.”

Scientist Response: This is a classic "Solubility Mismatch." Diphenyl disulfone has poor solubility in non-polar mobile phases (like Hexane). When you inject a concentrated sample dissolved in DCM into a Hexane-equilibrated column, the compound instantly crystallizes (crashes out), blocking the flow.

The Fix: Solid Loading (Dry Loading) Liquid injection is not recommended for diphenyl disulfone purifications exceeding 100mg scale. You must use the dry loading technique to eliminate solvent mismatch effects.

Step-by-Step Dry Loading Protocol:

  • Dissolution: Dissolve your crude diphenyl disulfone mixture in the minimum amount of a strong solvent (DCM or Chloroform).

  • Adsorption: Add silica gel (approx. 1:1 or 1:2 ratio by weight of sample to silica) to the flask.

  • Evaporation: Rotovap the mixture until it is a dry, free-flowing powder. Note: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour this powder into an empty solid load cartridge (or directly onto the top of the main column bed) and cap it with a frit/sand.

  • Elution: Begin the gradient. The compound will desorb gradually as the mobile phase polarity increases, preventing crystallization.

DryLoading step1 1. Dissolve Crude (in DCM) step2 2. Add Silica (1:2 Ratio) step1->step2 step3 3. Rotovap to Dryness (Free-flowing powder) step2->step3 step4 4. Load on Column (Pre-column cartridge) step3->step4

Figure 2: The Dry Loading workflow to prevent column crystallization.

Module 3: Visualization & Detection

Ticket #415: “I am collecting fractions, but I’m not sure which ones contain the disulfone. The spots are faint.”

Scientist Response: Diphenyl disulfone is UV active, but its absorption maxima can shift depending on the solvent.

Detection Checklist:

  • UV Monitoring: Set your flash detector to 254 nm (primary) and 280 nm (secondary). The phenyl rings provide strong absorption at 254 nm.

    • Troubleshooting: If the signal is saturated (flat top peaks), you are overloading the detector, not necessarily the column. Check the "All Wavelengths" scan if available.

  • TLC Staining:

    • UV Lamp: First line of defense.

    • Iodine Chamber: Most effective for sulfones. The aromatic rings will turn brown/yellow reversibly.

    • Permanganate (KMnO4): Ineffective. Sulfones are already fully oxidized; they will not react with oxidative stains like KMnO4.

    • Phosphomolybdic Acid (PMA): Good general stain if UV is ambiguous.

Module 4: Common Impurities & Cleanup

Ticket #420: “I have a persistent yellow impurity that trails through all my fractions.”

Scientist Response: In the synthesis of diphenyl disulfone (often via oxidation of sulfides or sulfonyl chlorides), common impurities include:

  • Diphenyl Sulfide: Non-polar, elutes very early (often near solvent front in Hexane).

  • Diphenyl Disulfide: Yellowish, non-polar. Elutes before the sulfone.

  • Benzenesulfonic acid: Highly polar, sticks to the baseline.

Cleanup Strategy: If you see a "trailing" yellow color, it is likely unreacted disulfide or a decomposition product.

  • Action: Flush the column with 100% EtOAc or 10% MeOH/DCM at the end of the run to strip highly polar impurities (sulfonic acids).

  • Verification: Use LC-MS to confirm the mass of the fraction (

    
     or 
    
    
    
    ). Diphenyl disulfone (
    
    
    ) has a MW of ~282.3 g/mol . Look for the 283 or 305 ion.
Summary of Recommended Conditions
ComponentRecommendationReason
Stationary Phase Silica Gel (40-63 µm)Standard for aromatic sulfones.
Mobile Phase A Hexane (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (or DCM)Polar modifier.
Gradient 0% to 40% B over 15 CVShallow gradient prevents co-elution.
Loading Solid Load (Dry Load) Prevents crystallization and band broadening.
Flow Rate 15-25 mL/min (for 12g column)Slower flow improves resolution of isomers.
References
  • Teledyne ISCO. (2023). Flash Chromatography Guide: Solid Loading Techniques. Retrieved from

  • Biotage. (2024). Strategies for Separating Polar Compounds.[1] Retrieved from

  • Organic Syntheses. (1990). Oxidation of Sulfides to Sulfones. Org. Synth. Coll. Vol. 7. (General reference for sulfone polarity). Retrieved from

  • Sielc Technologies. (2023). Separation of Diphenyl Disulfide and Related Compounds.[2][3][4][5][6][7] (HPLC context applicable to Flash). Retrieved from

  • University of Rochester. (2023). TLC Stains and Visualization.[8][9][10][11] Retrieved from

Sources

Technical Support Center: Diphenyl Disulfone Synthesis & Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with diphenyl disulfone. This resource is designed to provide in-depth, field-proven insights into the challenges associated with its synthesis and purification, with a specific focus on the impact of residual catalysts on final product purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Chemistry: The Genesis of Impurities

Diphenyl disulfone is most commonly synthesized via two primary routes: Friedel-Crafts sulfonylation or the oxidation of a sulfide precursor. The choice of synthesis route inherently determines the types of catalysts used and, consequently, the potential residual impurities that must be addressed.

  • Friedel-Crafts Sulfonylation: This classic electrophilic aromatic substitution involves the reaction of an aryl sulfonyl chloride with an aromatic ring, or the reaction of an aromatic sulfonic acid with an arene. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[1] While efficient, these potent catalysts can be challenging to remove completely from the reaction mixture.

  • Oxidation of Diphenyl Sulfide: An alternative route involves the oxidation of diphenyl sulfide. A common and effective oxidizing agent is hydrogen peroxide (H₂O₂), often in the presence of a tungstate catalyst, such as sodium tungstate (Na₂WO₄), which forms a soluble pertungstate species in situ.[2]

The catalysts, while essential for the reaction, can become a significant source of contamination if not meticulously removed during workup and purification.

Troubleshooting Guide: From Discoloration to Analytical Discrepancies

This section addresses specific issues you may encounter during your experiments, with a focus on tracing the problem back to potential residual catalyst contamination.

Question 1: My final diphenyl disulfone product has a persistent pink, rust, or brown discoloration, even after initial purification. What is the likely cause?

Answer: This is a classic indicator of residual acidic impurities, often stemming from the catalyst used in a Friedel-Crafts synthesis.

  • Causality: If you used a Lewis acid like aluminum chloride (AlCl₃), incomplete quenching during the workup is the most probable culprit. Residual AlCl₃, or its hydrated forms, can form colored complexes with the sulfone product or trace impurities.[3][4] These complexes can be intensely colored and difficult to remove by simple filtration. Similarly, strong Brønsted acids like triflic acid (TfOH), if not thoroughly neutralized and washed out, can lead to product degradation and color formation, especially at elevated temperatures.[5] One patent notes that certain impurities act as pH indicators, leading to a "highly colored, dark reddish purple" solution in alkaline conditions.[3]

  • Troubleshooting Workflow:

    G start Discolored Product check_catalyst Identify Catalyst Used (e.g., AlCl₃, TfOH) start->check_catalyst review_workup Review Quenching & Washing Protocol check_catalyst->review_workup inadequate_quench Inadequate Quenching/ Neutralization? review_workup->inadequate_quench insufficient_wash Insufficient Washing? inadequate_quench->insufficient_wash No implement_protocol Implement Rigorous Quenching/ Washing Protocol (See Protocol 1) inadequate_quench->implement_protocol Yes insufficient_wash->implement_protocol Yes re_purify Re-purify via Recrystallization (See Protocol 2) insufficient_wash->re_purify No implement_protocol->re_purify pure_product Colorless Product re_purify->pure_product

    Caption: Troubleshooting workflow for product discoloration.

Question 2: I am using diphenyl disulfone in a subsequent polymerization reaction, and I'm observing inconsistent reaction kinetics and lower than expected molecular weight in my polymer. Could residual catalysts be the cause?

Answer: Absolutely. This is a critical issue where trace impurities can have a significant downstream impact.

  • Causality: Residual catalysts, whether acidic or metallic, can interfere with the delicate chemistry of polymerization. For instance, residual Lewis or Brønsted acids can alter the pH of the polymerization mixture, potentially catalyzing side reactions, chain termination, or uncontrolled branching.[3] Metallic residues, such as tungsten from an oxidation reaction, can also be problematic. While not a catalyst for most polymerizations, the presence of unwanted metal ions can affect the final properties of high-performance polymers like poly(aryletherketone)s (PAEKs), impacting color, melt stability, and crystallinity.[6]

  • Validation System: To confirm if residual catalysts are the issue, you must analytically quantify their presence. This involves digesting a sample of your diphenyl disulfone and analyzing it via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for the specific elements used in your catalysis (e.g., Al, W).[7][8][9] For pharmaceutical applications, the International Council for Harmonisation (ICH) Q3D guidelines provide a framework for acceptable limits of elemental impurities.[10][11][12][13]

Element (Catalyst Source) ICH Class Oral PDE (µ g/day ) Parenteral PDE (µ g/day )
Aluminum (from AlCl₃)Class 3--
Tungsten (from Na₂WO₄)Class 3--
Vanadium (Potential Impurity)Class 2A101
Nickel (Potential Impurity)Class 2A20020
Cobalt (Potential Impurity)Class 2A505

Table 1: Selected elemental impurities and their Permitted Daily Exposure (PDE) limits as per ICH Q3D guidelines. While Aluminum and Tungsten are not specifically assigned PDEs in this table, they are still considered under a risk-based approach.[14]

Question 3: My HPLC analysis shows a pure peak for diphenyl disulfone, but my ICP-MS results indicate the presence of residual metals. How is this possible?

Answer: This highlights the importance of using orthogonal analytical techniques for comprehensive purity assessment.

  • Causality: HPLC with UV detection is an excellent technique for separating and quantifying organic molecules that possess a chromophore.[15][16] However, it is "blind" to elemental impurities like residual metal catalysts. The metal ions themselves, or their simple salts, will not be retained on a typical reversed-phase column and will elute in the solvent front, or they may not have a UV chromophore and thus be invisible to the detector. Therefore, a clean HPLC chromatogram only confirms the absence of significant organic impurities.

  • Logical Relationship Diagram:

    G cluster_0 Purity Analysis cluster_1 Impurity Type HPLC HPLC-UV Analysis Organic Organic Impurities (e.g., isomers, starting materials) HPLC->Organic Detects ICPMS ICP-MS/AES Analysis Elemental Elemental Impurities (e.g., residual Al, W) ICPMS->Elemental Detects

    Caption: Orthogonal nature of HPLC and ICP-MS for purity assessment.

Experimental Protocols

Protocol 1: Rigorous Quenching and Workup for Friedel-Crafts Reactions (AlCl₃ Catalyst)

  • Expertise & Rationale: The key to removing AlCl₃ is to hydrolyze it completely and then ensure the resulting aluminum hydroxides are either solubilized for removal or effectively filtered. This protocol uses a phased approach to manage the highly exothermic nature of the quench.

  • Initial Cooling: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. This is critical to control the exotherm of the initial quench.

  • Slow Addition to Ice: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice. The large excess of ice will absorb the heat of hydrolysis.

  • Acidification: Once the initial quench is complete, slowly add concentrated hydrochloric acid (HCl) to the mixture. This will dissolve the aluminum hydroxide precipitate as soluble aluminum salts (e.g., AlCl₃(aq)), facilitating their removal in the aqueous phase.

  • Extraction: If your product is in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Dilute HCl (1M) to ensure all aluminum salts are in the aqueous phase.

    • Water to remove excess acid.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Trustworthiness: Recrystallization is a self-validating purification method. The formation of a well-ordered crystal lattice inherently excludes impurities, provided the correct solvent system is chosen.

  • Solvent Selection: Choose a solvent in which diphenyl disulfone is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common choice is ethanol or a mixture of ethanol and water.

  • Dissolution: In a flask, add the crude diphenyl disulfone and the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Sample Preparation and Analysis for Residual Metals by ICP-MS

  • Authoritative Grounding: This protocol is based on standard practices for trace metal analysis in organic matrices, essential for compliance with guidelines like ICH Q3D.[8][17]

  • Sample Digestion: Accurately weigh approximately 50-100 mg of the diphenyl disulfone sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrogen peroxide.

  • Microwave Digestion: Use a validated microwave digestion program to completely break down the organic matrix, leaving the metal ions in an aqueous solution.

  • Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be suitable for ICP-MS analysis (typically 1-2%).

  • Analysis: Analyze the diluted sample using a calibrated ICP-MS instrument. Run a blank and a series of calibration standards for the elements of interest (e.g., Al, W) to generate a calibration curve.

  • Quantification: The concentration of the residual catalyst in the original sample is calculated based on the measured concentration in the solution, the dilution factor, and the initial sample weight.

Frequently Asked Questions (FAQs)

Q: Can I use a colorimetric spot test to check for residual aluminum? A: While qualitative tests exist (e.g., using reagents like aurintricarboxylic acid), they are not recommended for quantitative assessment in a professional setting.[18] These tests can be prone to interference and do not provide the precise quantification required to meet regulatory standards or to ensure the quality for sensitive downstream applications. ICP-MS or ICP-AES are the industry-standard methods.[19]

Q: My synthesis involves a tungsten catalyst. How do I effectively remove it? A: Tungstate catalysts, after oxidation, can often be removed by adjusting the pH and performing aqueous washes. Some tungstate species are recoverable.[2] If the product is stable to basic conditions, washing with a dilute sodium hydroxide solution can help remove residual tungstate. If issues persist, techniques like precipitation or the use of specific chelating agents may be necessary.

Q: Are there catalyst-free methods to synthesize diphenyl disulfone? A: While catalyzed reactions are most common, some methods aim to minimize catalyst use. For example, some oxidation reactions of diphenyl sulfide can proceed with hydrogen peroxide under specific solvent conditions with minimal or no catalyst, though reaction times may be longer.[2] However, for Friedel-Crafts type reactions, a strong acid catalyst is generally unavoidable.

Q: What is a typical acceptable limit for residual aluminum in a pharmaceutical intermediate? A: The acceptable limit is determined on a case-by-case basis using the risk-based approach outlined in the ICH Q3D guidelines.[12] It depends on the Permitted Daily Exposure (PDE) of the element and the maximum daily dose of the final drug product. There is no single "typical" limit, as it must be calculated for each specific case.

References

  • European Medicines Agency. (2002). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. EMEA/CHMP/SWP/4446/2000. [Link]

  • Zhao, J. H., et al. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry, 26(16), 5123-5126. [Link]

  • Gherca, D., et al. (2021). Tungsten-Based Catalysts for Environmental Applications. MDPI. [Link]

  • US Patent 3,383,421A. (1968). Process for the formation and purification of aromatic sulfones.
  • Request PDF. (n.d.). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). Q3D(R2) Elemental Impurities: Guidance for Industry. [Link]

  • US Patent US20140221595A1. (2014). High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).
  • Al-Masri, M., et al. (2012). Determination of catalyst metal residues in polymers by X-ray fluorescence. ResearchGate. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • CN Patent 110618219A. (2019). Method for detecting residual solvent of trifluoromethanesulfonic acid.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Aluminum. NCBI Bookshelf. [Link]

  • US Patent 3,383,421. (1968). Process for the formation and purification of aromatic sulfones.
  • EP Patent 2342260A1. (2011). High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).
  • Request PDF. (n.d.). Tungsten containing materials as heterogeneous catalysts for green catalytic oxidation process. ResearchGate. [Link]

  • European Medicines Agency. (2019). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • Wylie, P. (2010). Direct, Automated Analysis of Organic Solvents Using Quadrupole ICP-MS Coupled with a Dual Syringe Pump Sample Introduction System. Spectroscopy Online. [Link]

  • Sharma, P., et al. (2018). Analytical method development and validation for Aluminium. ResearchGate. [Link]

  • Request PDF. (n.d.). Physical and Chemical Studies of Tungsten Carbide Catalysts: Effects of Ni Promotion and Sulphonated Carbon. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Triflic Acid: Properties and Its Role in Pharmaceutical Intermediates. [Link]

  • European Patent Office. (2014). HIGH PURITY DIPHENYL SULFONE, PREPARATION AND USE THEREOF FOR THE PREPARATION OF A POLY(ARYLETHERKETONE). [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • de Oliveira, L. S., et al. (2023). A New Magnetically Separable BaFe2O4 Acid Catalyst for Sustainable Biodiesel Production: L9 Taguchi Optimization and Robust Recyclability. ACS Omega. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Request PDF. (n.d.). Triflic acid and its derivatives: A family of useful reagents for synthesis. ResearchGate. [Link]

  • Clark, J. H., et al. (2002). Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Aluminum in Biological Materials. [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. [Link]

  • Joudan, S., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology. [Link]

  • Shintani, E. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. [Link]

  • Kwarciak-Kozłowska, A., et al. (2022). Stability and Reusability of Tungsten Catalyst on Structured Support in Catalytic Ozonation of Textile Wastewater. PMC. [Link]

  • Swamy, M., et al. (2013). Effects of sodium tungstate on oxidative stress enzymes in rats. PubMed. [Link]

  • European Medicines Agency. (2002). Limits Residues Heavy Metal Catalysts. [Link]

  • Wu, J., et al. (2021). Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine. Frontiers in Pharmacology. [Link]

  • Request PDF. (n.d.). ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]

  • Grinberg, P., et al. (2015). Quantitative Analysis of Metal Impurities in Carbon Nanotubes: Efficacy of Different Pretreatment Protocols for ICPMS Spectroscopy. Analytical Chemistry. [Link]

  • ResearchGate. (2017). What research methods can I use in identifying Aluminum in a solid sample?. [Link]

  • Request PDF. (n.d.). Oxidation Behavior of Tungsten in H2O2- and Fe(NO3)3-Base Aqueous Slurries. ResearchGate. [Link]

  • Request PDF. (n.d.). Recovery of tungsten from spent selective catalytic reduction catalysts by pressure leaching. ResearchGate. [Link]

  • Request PDF. (n.d.). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]

  • Begley, T. H., et al. (2022). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • Request PDF. (n.d.). Review of constructive analytical methods for determining the amount of aluminum in environmental and human biological samples. ResearchGate. [Link]

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  • ResearchGate. (2015). Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. [Link]

  • US Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

Sources

Technical Support Center: Process Optimization for Industrial-Scale Diphenyl Disulfide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the industrial-scale production of Diphenyl Disulfide (Ph₂S₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical reagent. Diphenyl disulfide is a widely used organosulfur compound, primarily serving as a source for the phenylthio (PhS) group in organic synthesis, with applications in pharmaceuticals and agrochemicals.[1] The predominant industrial synthesis route involves the oxidative coupling of thiophenol. While conceptually straightforward, scaling this process presents unique challenges related to yield, purity, safety, and cost-effectiveness.

This document provides a structured approach to troubleshooting common issues, optimizing reaction parameters, and ensuring process integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing Diphenyl Disulfide?

A1: The primary industrial method is the oxidation of thiophenol (PhSH).[2] This is favored due to the availability of the precursor and the relative simplicity of the reaction. Key oxidant systems include:

  • Hydrogen Peroxide (H₂O₂): An environmentally friendly and cost-effective option that produces water as the sole byproduct.[3][4]

  • Air/Oxygen: A "green" and economical method, often catalyzed by metal complexes or conducted under basic conditions.[3][5]

  • Iodine (I₂): A classic, highly efficient laboratory method, though potentially less economical at a very large scale.[2][6] An alternative route involves the reduction of benzenesulfonyl chloride derivatives, which can be advantageous depending on raw material availability and cost.[7][8]

Q2: Thiophenol has a notoriously strong and unpleasant odor. What are the best practices for handling it at an industrial scale?

A2: Odor control is a critical safety and environmental consideration. Best practices include:

  • Closed-System Transfers: Utilize fully enclosed pumping and transfer lines to move thiophenol from storage to the reactor.

  • Inert Atmosphere: Handle thiophenol under an inert gas like nitrogen to prevent aerial oxidation and contain vapors.

  • Scrubber Systems: Vent all reactor and vessel off-gas through a chemical scrubber system. Caustic solutions (e.g., sodium hydroxide) are effective at neutralizing and converting thiophenol into the non-volatile sodium thiophenolate salt.

  • Personal Protective Equipment (PPE): Mandate the use of full-face respirators with appropriate cartridges, along with permeation-resistant gloves and clothing for all personnel involved in handling operations.[9]

Q3: What are the primary impurities and byproducts to monitor in Diphenyl Disulfide production?

A3: The main impurities to monitor are:

  • Unreacted Thiophenol: Incomplete oxidation is a common cause of low yield and introduces the odorous starting material into the final product.[2]

  • Over-oxidation Products: While disulfides are relatively stable, aggressive oxidation conditions can potentially lead to the formation of thiosulfinates (PhS(O)SPh) or, less commonly, diphenyl sulfone.[4]

  • Solvent and Reagent Residues: Residual solvents or salts from the workup process can be trapped in the final product.

Q4: How does the choice of oxidant impact the process and final product?

A4: The oxidant choice is a key process variable that affects reaction rate, cost, safety, and environmental impact. For instance, hydrogen peroxide is economical and clean but may require careful temperature control to prevent exothermic runaway reactions.[4] Air oxidation is inexpensive but may require longer reaction times or more complex catalytic systems to achieve high conversion.[3] The selection must balance raw material cost, reaction efficiency, and waste disposal considerations.

Synthesis and Purification Workflow

The industrial production of diphenyl disulfide from thiophenol follows a general workflow involving oxidation, isolation, and purification. Careful control at each stage is essential for achieving high yield and purity.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_final Final Product P1 Thiophenol Storage (Inert Atmosphere) R1 Jacketed Reactor (Solvent + Thiophenol) P1->R1 P2 Oxidant Solution (e.g., H₂O₂) R2 Controlled Oxidant Dosing P2->R2 R3 Reaction Monitoring (e.g., TLC, GC) R2->R3 W1 Precipitation/ Crystallization R3->W1 Reaction Complete W2 Filtration W1->W2 W3 Washing (e.g., Water, Brine) W2->W3 W4 Drying (Vacuum Oven) W3->W4 F1 Purified Diphenyl Disulfide W4->F1 F2 QC Analysis (HPLC, Melting Point) F1->F2

Caption: General workflow for industrial Diphenyl Disulfide synthesis.

Comparison of Common Oxidation Methods
ParameterHydrogen Peroxide (H₂O₂)Air / Oxygen (O₂)Iodine (I₂)
Relative Cost LowVery LowHigh
Primary Byproduct WaterWaterHydrogen Iodide (HI)
Reaction Speed Moderate to FastSlow to ModerateVery Fast
Safety Concerns Exotherm potential, concentration controlFlammability with organic solventsCorrosive byproduct (HI)
Waste Stream Benign (water)Benign (water)Acidic (requires neutralization)
Catalyst Required Often optional or simple[4]Typically requires metal catalyst[3]None
Industrial Suitability ExcellentGood (Green Chemistry)Moderate (Best for smaller scale)
Protocol 1: Diphenyl Disulfide Synthesis via Hydrogen Peroxide Oxidation

This protocol is adapted from established laboratory procedures and is suitable for scaling.[4]

  • Reactor Setup: Charge a jacketed glass-lined reactor with thiophenol (1.0 eq) and a suitable solvent like trifluoroethanol or acetonitrile.[3][4] Begin agitation and cool the mixture to 10-15°C using the reactor jacket.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (1.1-1.2 eq) to the stirred mixture via a dosing pump over 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Maintain the temperature below 25°C to control the exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the disappearance of thiophenol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Isolation: Once the reaction is complete, the diphenyl disulfide product may precipitate directly from the solution, as it is sparingly soluble in some solvents like trifluoroethanol.[4] Cool the mixture to 0-5°C to maximize precipitation.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any unreacted hydrogen peroxide and solvent.

  • Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved. The final product should be a colorless crystalline solid.[2]

Troubleshooting Guide

Issue 1: Low Product Yield

Q: My final isolated yield of Diphenyl Disulfide is significantly below the theoretical maximum (>95%). What are the common causes and how can I fix this?

A: Low yield is a multifaceted problem often stemming from incomplete reaction or mechanical losses.

  • Potential Cause 1: Incomplete Oxidation. The most frequent cause is insufficient oxidant or reaction time.

    • Solution:

      • Verify Stoichiometry: Ensure at least a slight excess (1.1-1.2 eq) of the oxidant is used.

      • Monitor Reaction: Before workup, confirm the absence of thiophenol using an appropriate analytical method (e.g., GC, TLC). If starting material remains, extend the reaction time or consider a small additional charge of the oxidant.

  • Potential Cause 2: Product Loss During Workup. Diphenyl disulfide has some solubility in organic solvents. Excessive washing or using an unsuitable crystallization solvent can lead to significant losses.

    • Solution:

      • Optimize Crystallization: If the product doesn't precipitate well, consider adding an anti-solvent (like water) to the reaction mixture to induce crystallization.

      • Analyze Mother Liquor: Use GC or HPLC to quantify the amount of product remaining in the filtrate (mother liquor). If significant, implement a solvent recovery and product recycling step.

  • Potential Cause 3: Reductive Cleavage. Although less common, certain contaminants or side reactions could potentially reduce the disulfide back to thiophenol.[10]

    • Solution: Ensure all reagents and the reaction vessel are clean and free from strong reducing agents.

Issue 2: Product Contamination & Purity Failures

Q: My final product has a strong odor and a melting point below the expected 58-60°C. What is the likely contaminant and how do I remove it?

A: A strong odor is a definitive sign of residual thiophenol contamination.[2] A depressed melting point confirms the presence of impurities.

G Start Impure Diphenyl Disulfide (Odor, Low MP) Check1 Primary Cause: Residual Thiophenol? Start->Check1 Sol1 Inadequate Oxidation Check1->Sol1 Yes Sol2 Ineffective Purification Check1->Sol2 Yes Fix1 Re-evaluate Oxidant Stoichiometry & Reaction Time Sol1->Fix1 Fix2 Implement Caustic Wash or Re-crystallization Sol2->Fix2 End High-Purity Product (QC Passed) Fix1->End Fix2->End

Caption: Troubleshooting logic for product contamination.

  • Potential Cause 1: Incomplete Reaction. As with low yield, this is the primary cause.

    • Solution: Re-evaluate the reaction monitoring process to ensure full conversion before proceeding to workup.

  • Potential Cause 2: Ineffective Purification. Simple filtration may not be sufficient if thiophenol is trapped within the product crystals.

    • Solution Protocol: Caustic Wash & Recrystallization

      • Dissolve the impure, crude product in a suitable organic solvent (e.g., toluene, diethyl ether).

      • Transfer the solution to a separation vessel and wash with a 5% aqueous sodium hydroxide (NaOH) solution. The basic solution will deprotonate the acidic thiophenol, converting it to the water-soluble sodium thiophenolate, which partitions into the aqueous layer.

      • Separate the organic layer and wash it with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

      • Concentrate the solution and recrystallize the diphenyl disulfide from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Issue 3: Safety and Environmental Concerns

Q: We are experiencing persistent odor issues around the production area. What engineering controls can be implemented?

A: Odor management is a critical aspect of process safety and environmental compliance.

  • Engineering Control 1: Local Exhaust Ventilation (LEV). Install LEV systems at all points where exposure to thiophenol is possible, including sampling ports, charging manways, and filtration stations.

  • Engineering Control 2: Dual-Stage Scrubbing. For large-scale operations, a dual-stage off-gas treatment system is recommended. The first stage can be a caustic scrubber to remove acidic thiophenol, and the second stage can be an activated carbon bed to adsorb any remaining volatile organic compounds.

  • Administrative Control: Designated Handling Zones. Restrict thiophenol handling to specific, well-ventilated areas with controlled access. Ensure emergency shower and eyewash stations are readily available in these zones.[11] All waste, including contaminated PPE and cleaning materials, must be handled as hazardous.[12]

References

  • Wikipedia. (n.d.). Diphenyl disulfide. Retrieved February 12, 2026, from [Link]

  • Lambert, T., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst. ODU Digital Commons. Retrieved February 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Diphenyl Disulfide: Comprehensive Overview and Applications. Retrieved February 12, 2026, from [Link]

  • Karami, B., et al. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Siggia, S., & Edsberg, R. L. (1948). Quantitative Determination of Thiophenol, Diphenyl Disulfide, and Phenyl Thiolacetate. Analytical Chemistry. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Disulfide, diphenyl-. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). JP2002241361A - Method for producing diphenyl disulfide derivative.
  • Google Patents. (n.d.). CN102875431A - Preparation method of disulfide.
  • Lanxess. (2015). Product Safety Assessment: 2,2'-Dibenzamido Diphenyl Disulfide. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). diphenyl sulfide. Retrieved February 12, 2026, from [Link]

  • chemeurope.com. (n.d.). Diphenyl disulfide. Retrieved February 12, 2026, from [Link]

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Validation & Comparative

Comparative Guide: Diphenyl Disulfone vs. Diphenyl Sulfoxide in Synthetic & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Divergent Mechanistic Roles

This guide provides a technical comparison between Diphenyl Disulfone (


) and Diphenyl Sulfoxide  (

). While both share the diphenyl-sulfur scaffold, their applications in drug development and organic synthesis are diametrically opposed due to their oxidation states and bond dissociation energies.
  • Diphenyl Disulfone (

    
    -Disulfone):  A specialized radical precursor . It serves as a clean source of phenylsulfonyl radicals (
    
    
    
    ) via homolytic cleavage of the S–S bond. It is primarily used in mechanistic studies of sulfonyl radical toxicity and as a reagent in photo-redox catalysis.
  • Diphenyl Sulfoxide: A ubiquitous metabolic intermediate and chiral scaffold . It acts as a "soft" Lewis base and is a critical checkpoint in the metabolic oxidation of sulfide drugs to sulfones. It is widely used to study cytochrome P450 (CYP) sulfoxidation kinetics.

Key Takeaway: Use Diphenyl Disulfone when designing radical desulfonylative couplings or stress-testing radical stability. Use Diphenyl Sulfoxide when modeling metabolic clearance or designing Pummerer-type rearrangement precursors.

Physicochemical & Reactivity Profile

The fundamental difference lies in the S–S bond of the disulfone versus the S=O character of the sulfoxide.

FeatureDiphenyl Disulfone (

)
Diphenyl Sulfoxide (

)
CAS Number 19403-20-4945-51-7
Molecular Weight 282.33 g/mol 202.27 g/mol
Oxidation State Sulfur (V) dimerSulfur (IV)
Dominant Reactivity Radical Generation (Homolytic S–S cleavage)Nucleophilic/Electrophilic (Amphoteric)
Bond Dissociation Energy Low (~65 kcal/mol for S–S)High (C–S and S=O are robust)
Solubility Low in EtOH; Soluble in warm Benzene/CHCl

Soluble in EtOH, Acetone, DMSO
Primary Utility Source of

radicals
Metabolic probe; Ligand in metal catalysis
Stability Thermally labile >110°C; PhotosensitiveStable; Hygroscopic

Mechanistic Pathways & Causality

Diphenyl Disulfone: The Radical Generator

Diphenyl disulfone is thermodynamically poised to release sulfonyl radicals. Unlike sulfonyl chlorides (


), which require metal catalysts or high temperatures to generate radicals, diphenyl disulfone undergoes homolysis under mild UV irradiation or moderate heating.
  • Causality: The S–S bond in the electron-deficient

    
     environment is weakened by repulsion between the sulfonyl oxygen lone pairs.
    
  • Application: This makes it an ideal "metal-free" probe for testing if a drug candidate reacts with sulfonyl radicals (a known cause of idiosyncratic drug toxicity).

Diphenyl Sulfoxide: The Metabolic Gatekeeper

Diphenyl sulfoxide represents the first oxidation step of diphenyl sulfide. In medicinal chemistry, the "Sulfoxide vs. Sulfone" ratio is a standard metric for assessing CYP450 activity (specifically CYP3A4 and CYP2C9).

  • Causality: The sulfur atom retains a lone pair, allowing it to act as a nucleophile (towards alkyl halides) or be further oxidized to the sulfone (

    
    ).
    
  • Application: It is used to calibrate oxidative stability assays.

Visualization of Pathways

The following diagram illustrates the divergent reaction pathways.

G cluster_0 Radical Chemistry (Reagent) cluster_1 Metabolic Pathway (Substrate) Disulfone Diphenyl Disulfone (Ph-SO2-SO2-Ph) Radical Phenylsulfonyl Radical (Ph-SO2•) Disulfone->Radical Homolysis (hν or Δ) Sulfoxide Diphenyl Sulfoxide (Ph-SO-Ph) Sulfide Diphenyl Sulfide (Ph-S-Ph) Sulfoxide->Sulfide Reductive Metabolism (Thioredoxin) Sulfone Diphenyl Sulfone (Ph-SO2-Ph) Sulfoxide->Sulfone mCPBA / CYP450 (Over-oxidation) Radical->Sulfone Recombination/H-abstraction Sulfide->Sulfoxide CYP450 / H2O2 (Oxidation)

Figure 1: Divergent reactivity pathways.[1] Red path indicates radical generation from Disulfone; Blue path indicates metabolic oxidation/reduction of Sulfoxide.

Experimental Protocols

Protocol A: Controlled Radical Generation using Diphenyl Disulfone

Objective: To generate phenylsulfonyl radicals for mechanistic trapping or coupling without metal catalysts.

Materials:

  • Diphenyl disulfone (1.0 eq)

  • Radical Trap (e.g., TEMPO or an electron-rich alkene) (2.0 eq)

  • Solvent: Trifluoromethylbenzene (

    
    ) or Acetonitrile (
    
    
    
    )
  • Light Source: Blue LED (450 nm) or Medium Pressure Hg Lamp

Workflow:

  • Dissolution: Dissolve Diphenyl disulfone (0.5 mmol) in degassed

    
     (5 mL). Note: Degassing is critical to prevent oxygen from quenching the triplet state intermediates.
    
  • Activation: Irradiate the vessel at ambient temperature (25°C).

    • Observation: The solution may turn slightly yellow, indicating radical formation.

  • Trapping: Add the substrate. If using an alkene, the sulfonyl radical will add to the double bond.

  • Validation: Monitor by HPLC. The disappearance of the disulfone peak and appearance of the sulfonylated adduct confirms radical transfer.

    • Self-Validating Check: If Diphenyl Disulfide is observed as a byproduct, it indicates disproportionation, confirming the radical mechanism [1].

Protocol B: Selective Sulfoxidation Assessment

Objective: To differentiate Sulfoxide stability from Sulfone formation (Metabolic Stability Assay).

Materials:

  • Diphenyl Sulfide (Substrate)[1][2]

  • Oxidant:

    
     (30%) with catalytic Sodium Tungstate (
    
    
    
    ) OR Liver Microsomes (for bio-assay).
  • Standard: Diphenyl Sulfoxide (Reference Standard).[2]

Workflow:

  • Incubation: Treat Diphenyl Sulfide with the oxidant system.

  • Time-Point Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: Inject into LC-MS/MS.

  • Calculation: Calculate the Metabolic Stability Ratio :

    
    
    
    • Interpretation: A high ratio (>0.9) indicates "clean" metabolic clearance. A low ratio indicates rapid over-oxidation to the toxicologically relevant sulfone (Dapsone-like scaffold) [2].

Comparative Data: Thermodynamic & Biological[6]

The following data highlights why Diphenyl Disulfone is a reagent, while Diphenyl Sulfoxide is a substrate.

Thermodynamic Stability (Heat of Formation)

Recent computational and calorimetric studies have corrected historical errors regarding Diphenyl Disulfone, emphasizing its energetic instability compared to the sulfoxide.

Compound

(Experimental)
Interpretation
Diphenyl Disulfone -240.04 kJ/mol [3]Higher energy ground state; prone to cleavage.
Diphenyl Sulfoxide -17.5 kcal/mol (approx)Thermodynamically stable oxidation product.
Biological Interaction (TDP1 Inhibition)

While Diphenyl Sulfone (Dapsone) is a known antibiotic/anti-inflammatory, the Sulfoxide and Disulfone derivatives show distinct bioactivity profiles, particularly in enzyme inhibition studies (e.g., Tyrosyl-DNA phosphodiesterase 1 - TDP1).

  • Diphenyl Sulfoxide derivatives: Often retain TDP1 inhibitory activity but show reduced cytotoxicity compared to their sulfide precursors [4].

  • Diphenyl Disulfone: Generally cytotoxic due to non-specific radical generation; not suitable as a drug scaffold but useful as a cytotoxic control in assays.

References

  • N-Boryl Pyridyl Radical-Mediated Reductive Homocoupling. Journal of Organic Chemistry. (2014). Demonstrates the homolytic cleavage of S-S bonds in disulfones and the formation of disulfides.[3] [Link]

  • Tracer Study of the Reactions of Diphenyl Sulfone and Diphenyl Sulfoxide. Bulletin of the Chemical Society of Japan. Highlights the thermal stability differences and reduction pathways. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties. MDPI Data. (2020). Provides corrected calorimetric data for Diphenyl Disulfone. [Link]

  • Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1. International Journal of Molecular Sciences. (2021). Compares the biological activity and cytotoxicity of the different oxidation states.[4][5] [Link][6]

  • Diphenyl Sulfone Chemical Properties. Cheméo. Standard physicochemical data source. [Link]

Sources

A Comparative Guide to the Thermal Stability of Diphenyl Disulfone and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and pharmaceutical development, a thorough understanding of the thermal properties of chemical compounds is paramount. For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it underpins the successful formulation, processing, and long-term stability of a final product. This guide offers an in-depth comparative thermal analysis of diphenyl disulfone and its derivatives, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and thermal behavior.

The stability of a compound when subjected to heat is a critical parameter, influencing everything from synthesis and purification to storage and application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide a powerful lens through which we can observe and quantify these properties. This guide will delve into the principles of these techniques and present a comparative analysis of diphenyl disulfone and its derivatives, supported by experimental data and elucidated through an understanding of their underlying chemical structures.

The Significance of Thermal Analysis

Before delving into the specifics of diphenyl disulfone, it is crucial to appreciate the role of the primary analytical techniques employed in this guide.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides information on thermal stability, decomposition temperatures, and the composition of the material. A typical TGA experiment involves heating a small, precisely weighed sample at a constant rate and continuously recording its mass.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. This technique allows for the determination of key thermodynamic parameters that govern the physical state and stability of a material.

The complementary nature of TGA and DSC provides a comprehensive thermal profile of a compound, offering insights into both its decomposition pathway and its phase behavior under thermal stress.

Experimental Methodologies: A Self-Validating Approach

To ensure the integrity and reproducibility of the data presented, it is essential to adhere to rigorous, self-validating experimental protocols. The following methodologies for TGA and DSC are designed to provide accurate and reliable thermal analysis of diphenyl disulfone and its derivatives.

Standard Operating Procedure for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Prior to analysis, the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., calcium oxalate for mass loss and indium for temperature). This step is critical for ensuring the accuracy of the measured decomposition temperatures and mass changes.

  • Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum). A consistent sample mass and morphology are maintained across all experiments to ensure comparability of the results.

  • Experimental Parameters: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a dynamic nitrogen atmosphere (flow rate of 50 mL/min). The inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

Standard Operating Procedure for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity indium as a standard. This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Parameters: The sample and reference are subjected to a controlled temperature program, typically involving a heating and cooling cycle (e.g., heating from 25 °C to 300 °C at 10 °C/min, followed by cooling at the same rate). The analysis is conducted under a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine melting points (Tm), glass transition temperatures (Tg), and enthalpies of fusion (ΔHf).

The rationale for these specific parameters lies in establishing a standardized and reproducible framework for comparison. A 10 °C/min heating rate is a commonly accepted value that balances resolution and experimental time. The use of a nitrogen atmosphere is crucial for isolating the thermal decomposition from any oxidative processes, thus providing a clearer picture of the inherent stability of the molecule's covalent bonds.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the logical flow of the comparative thermal analysis.

Caption: A workflow diagram illustrating the key stages of the comparative thermal analysis process.

Comparative Thermal Analysis of Diphenyl Disulfone and Its Derivatives

The thermal stability of diphenyl disulfone and its derivatives is intrinsically linked to the strength of the chemical bonds within the molecule and the influence of substituent groups on the aromatic rings. The following sections present a comparative analysis based on available experimental data.

To understand the impact of substituents, we will compare derivatives with electron-donating groups (EDG) and electron-withdrawing groups (EWG).

Derivatives with Electron-Donating Groups

Electron-donating groups, such as amino (-NH2) and hydroxyl (-OH) groups, can influence the electron density of the aromatic system and, consequently, the bond strengths within the molecule.

CompoundSubstituentTonset (°C)Tm (°C)Key Observations
4,4'-Diaminodiphenyl sulfone (Dapsone)-NH2~339175-181Exhibits high thermal stability with a two-stage decomposition.
Bis(4-hydroxyphenyl) sulfone (Bisphenol S)-OHNot specified245-250Known for its stability, used in high-performance polymers.
Diphenyl sulfone with carbazole groupsCarbazole423-462-These derivatives show very high thermal stability, with decomposition temperatures exceeding 400°C.[2]

The high thermal stability of these derivatives suggests that the introduction of electron-donating groups does not significantly compromise the inherent stability of the diphenyl sulfone core. The amino groups in dapsone and the hydroxyl groups in Bisphenol S are relatively stable and their decomposition occurs at elevated temperatures. The carbazole derivatives demonstrate that bulky, rigid substituents can further enhance thermal stability.

Derivatives with Electron-Withdrawing Groups

Electron-withdrawing groups, such as the nitro (-NO2) group, can significantly alter the electronic properties of the aromatic rings and are expected to influence thermal stability.

CompoundSubstituentTonset (°C)Tm (°C)Key Observations
2,2'-Dinitrodiphenyl disulfide-NO2Not specified196-198Thermochemical properties have been extensively studied.[3][4]
4,4'-Dinitrodiphenyl disulfide-NO2Not specified181-183Isomer of the 2,2'-dinitro derivative with different thermal properties.[3][4]

The presence of nitro groups is known to decrease the thermal stability of aromatic compounds due to the relatively weak C-N and N-O bonds. While specific decomposition onset temperatures from TGA are not provided in the cited literature, the lower melting points of the dinitro derivatives compared to the amino and hydroxyl derivatives suggest a less stable crystal lattice. The thermochemical data available for these compounds indicate complex decomposition pathways.[3][4]

Structure-Property Relationships: The "Why" Behind the Data

The observed differences in the thermal properties of these derivatives can be attributed to the electronic and steric effects of the substituents.

G cluster_0 Diphenyl Disulfone Core cluster_1 Substituent Effects cluster_2 Resulting Thermal Stability Core S-S and S-C Bonds (High Bond Energy) EDG Electron-Donating Groups (-NH2, -OH, Carbazole) Core->EDG Donates e- density to ring Strengthens bonds EWG Electron-Withdrawing Groups (-NO2) Core->EWG Withdraws e- density May weaken C-S bond High_Stability High Thermal Stability (Maintained or Enhanced) EDG->High_Stability Lower_Stability Lower Thermal Stability (Weakened Bonds) EWG->Lower_Stability

Sources

A comparative guide to the reactivity of Diphenyl disulfone and Diphenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Guide to the Reactivity of Diphenyl Disulfone and Diphenyl Sulfide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organosulfur chemistry, Diphenyl sulfide (


)  and Diphenyl disulfone (

)
represent two distinct extremes of reactivity, governed by their sulfur oxidation states and bond lability. While Diphenyl sulfide acts as a classic nucleophile (S(II)) capable of ligand exchange and stepwise oxidation, Diphenyl disulfone serves as a latent source of electrophilic sulfonyl radicals (

) via homolytic cleavage of its weak S(V)-S(V) bond.

This guide provides a technical comparison of their reactivity profiles, offering researchers actionable protocols for leveraging these reagents in C-S bond formation and functional group interconversion.

Mechanistic Divergence

The fundamental difference lies in the electronic configuration of the central sulfur atoms.

  • Diphenyl Sulfide (

    
    ):  A stable thioether. The sulfur atom possesses two lone pairs, making it a soft nucleophile. It reacts primarily via 
    
    
    
    attack on alkyl halides (alkylation) or by donating electrons to oxidants (oxygen transfer).
  • Diphenyl Disulfone (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  An 
    
    
    
    -disulfone.[1][2][3] The central
    
    
    bond is significantly longer (
    
    
    ) and weaker than a typical disulfide bond (
    
    
    ), due to the strong electron-withdrawing nature of the adjacent sulfonyl groups. This bond is prone to homolytic cleavage under thermal or photochemical stress, generating persistent benzenesulfonyl radicals.
Reactivity Flowchart

ReactivityPathways DPS Diphenyl Sulfide (Ph-S-Ph) Oxidation Oxidation (H2O2/mCPBA) DPS->Oxidation Alkylation Alkylation (R-X) DPS->Alkylation DPDS Diphenyl Disulfone (Ph-SO2-SO2-Ph) Homolysis Homolytic Cleavage (hv / Heat) DPDS->Homolysis Sulfoxide Sulfoxide/Sulfone (Ph-SO-Ph / Ph-SO2-Ph) Oxidation->Sulfoxide Sulfonium Sulfonium Salt [Ph2S-R]+ Alkylation->Sulfonium Radical Sulfonyl Radical (Ph-SO2•) Homolysis->Radical AddAlkene Radical Addition (to Alkenes/Alkynes) Radical->AddAlkene Desulf Desulfonylation (-SO2) Radical->Desulf Prod_Sulfone Vinyl/Alkyl Sulfone AddAlkene->Prod_Sulfone Prod_Arene Biaryls / Arenes Desulf->Prod_Arene

Figure 1: Divergent reactivity pathways. Diphenyl sulfide follows ionic/nucleophilic pathways (Blue), while Diphenyl disulfone follows radical pathways (Red).

Comparative Performance Data

The following table contrasts the physical and chemical parameters critical for experimental design.

ParameterDiphenyl Sulfide (

)
Diphenyl Disulfone (

)
Oxidation State S(-2)S(+5)
Primary Role Nucleophile / Reducing AgentRadical Initiator / Electrophile
S-S Bond Length N/A (C-S bond is

)

(Elongated/Weak)
Activation Mode Electrophilic attack on SUV Light (

) or Heat (

)
Key Intermediate Sulfonium cation (

)
Benzenesulfonyl radical (

)
Common Application Synthesis of sulfonium salts, ligand in catalysisRadical sulfonylation of alkenes (ATRA)
Experimental Protocols
Protocol A: Nucleophilic Oxidation of Diphenyl Sulfide

Objective: Selective oxidation to Diphenyl Sulfoxide without over-oxidation to the sulfone. This protocol utilizes the nucleophilic nature of the sulfide against a controlled oxidant.

Materials:

  • Diphenyl sulfide (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.1 equiv)

  • Solvent: Trifluoroethanol (TFE) or Methanol

  • Catalyst (Optional): Sodium Tungstate (

    
    , 1 mol%) for faster rates.
    

Workflow:

  • Dissolution: Dissolve Diphenyl sulfide (10 mmol) in TFE (20 mL). TFE activates the peroxide via hydrogen bonding.

  • Addition: Add

    
     dropwise at 
    
    
    
    to prevent exotherm-induced over-oxidation.
  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (Hexane/EtOAc 4:1). Sulfide (

    
    ) converts to Sulfoxide (
    
    
    
    ).
  • Quench: Add saturated

    
     to destroy excess peroxide.
    
  • Isolation: Extract with Dichloromethane, dry over

    
    , and concentrate.
    

Self-Validation Check:

  • If the product melts >120°C, you have over-oxidized to Diphenyl Sulfone (MP: 125-129°C). Correct by lowering temperature or reducing oxidant equivalents.

Protocol B: Radical Sulfonylation using Diphenyl Disulfone

Objective: Vicinal functionalization of an alkene via sulfonyl radical addition. This protocol exploits the weak S-S bond of the disulfone to generate radicals under mild photolysis.

Materials:

  • Diphenyl disulfone (1.0 equiv)

  • Alkene substrate (e.g., Styrene or 1-Octene, 2.0 equiv)

  • Solvent: Benzene or Acetonitrile (degassed)

  • Light Source: Low-pressure Hg lamp (

    
    ) or Blue LED (if using a photosensitizer).
    

Mechanism of Action (DOT Visualization):

RadicalMechanism Start Diphenyl Disulfone (PhSO2-SO2Ph) Radicals 2 x PhSO2• (Sulfonyl Radicals) Start->Radicals Homolysis Light UV Irradiation (hv) Light->Start Adduct C-Centered Radical (PhSO2-CH2-CH•-R) Radicals->Adduct + Alkene Alkene Alkene Substrate (R-CH=CH2) Alkene->Adduct Product Vinyl Sulfone / Disulfonylation Product Adduct->Product H-abstraction or Radical Trap

Figure 2: Radical chain mechanism initiated by Diphenyl disulfone photolysis.

Workflow:

  • Preparation: In a quartz tube, dissolve Diphenyl disulfone (0.5 mmol) and the alkene (1.0 mmol) in degassed Benzene (5 mL). Note: Degassing is critical to prevent oxygen from quenching the radical.

  • Initiation: Irradiate the solution with UV light (

    
    ) at room temperature.
    
  • Monitoring: The reaction typically completes in 2-4 hours. The mixture may turn slightly yellow due to transient radical species.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify via column chromatography. The sulfonyl radical adds to the alkene, often resulting in vinyl sulfones (via elimination) or saturated sulfones (if a H-donor is present).

Self-Validation Check:

  • If no reaction occurs, ensure the light source emits at the absorption band of the disulfone (

    
    ). Pyrex glass filters UV <300 nm; use Quartz.
    
References
  • Kice, J. L., & Favstritsky, N. A. (1970).[4] Ease of homolytic dissociation of sulfur-sulfur bonds.[3] II. Thermal decomposition of aryl alpha-disulfones. Journal of Organic Chemistry. Link

  • Ravikumar, K. S., et al. (2003). Mild and Selective Oxidation of Sulfur Compounds in Trifluoroethanol: Diphenyl Disulfide and Methyl Phenyl Sulfoxide. Organic Syntheses.[1][5] Link

  • Kobayashi, M., et al. (1972). Photolysis of alpha-disulfones.[1][2][3][4] Bulletin of the Chemical Society of Japan. Link

  • Nematollahi, D., et al. (2017). Electrochemical Oxidation of Sulfinic Acids: Efficient Oxidative Synthesis of Diaryl Disulfones. Journal of The Electrochemical Society. Link

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Diphenyl Disulfone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science, organic synthesis, and drug development, the precise structural elucidation of molecular isomers is a foundational necessity. Diphenyl disulfone, a key structural motif in various functional materials and pharmaceutical precursors, exists as three distinct positional isomers: ortho,ortho'-(2,2'-), meta,meta'-(3,3'-), and para,para'-(4,4'-) diphenyl disulfone. While possessing the same molecular formula and mass, their distinct spatial arrangements give rise to unique spectroscopic signatures. This guide provides a comparative analysis of these isomers, grounded in the principles of spectroscopic analysis and supported by predictive data and established experimental protocols.

The Structural Imperative: Why Isomer Differentiation Matters

The seemingly subtle shift in the substitution pattern on the phenyl rings of diphenyl disulfone has profound implications for its chemical and physical properties. These differences in symmetry, electron distribution, and steric hindrance are directly reflected in their interaction with electromagnetic radiation, making spectroscopic analysis the cornerstone of their differentiation. Understanding these nuances is critical for ensuring the purity of synthesized materials, predicting their reactivity, and ultimately, for the rational design of novel molecules with desired functionalities.

A Comparative Spectroscopic Overview

This guide will systematically explore the expected spectroscopic characteristics of the ortho, meta, and para isomers of diphenyl disulfone across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of the expected spectral differences, supported by data from analogous compounds where direct isomer data is scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

The number of signals, their chemical shifts, and their splitting patterns in the aromatic region of a ¹H NMR spectrum are highly indicative of the substitution pattern.

  • Ortho,ortho'-Diphenyl Disulfone (2,2'-isomer): Due to its lower symmetry, all four aromatic protons on each ring are chemically non-equivalent. This would result in a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm), likely consisting of four distinct signals for each ring, each integrating to one proton.

  • Meta,meta'-Diphenyl Disulfone (3,3'-isomer): Similar to the ortho isomer, the meta substitution pattern also results in four chemically non-equivalent aromatic protons on each ring. Therefore, a complex multiplet pattern with four distinct signals per ring is expected. However, the chemical shifts and coupling constants will differ from the ortho isomer due to the different positioning of the sulfone group.

  • Para,para'-Diphenyl Disulfone (4,4'-isomer): This highly symmetrical isomer possesses a plane of symmetry through the S-O bonds. This symmetry renders the four aromatic protons on each ring chemically equivalent in pairs. Consequently, the ¹H NMR spectrum is significantly simplified, exhibiting a characteristic AA'BB' system, which often appears as two doublets in the aromatic region. Each doublet would integrate to two protons. For the parent diphenyl sulfone (likely the 4,4'-isomer), signals are observed around 7.95 ppm, 7.55 ppm, and 7.50 ppm.[1]

The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[2][3][4]

  • Ortho,ortho'-Diphenyl Disulfone (2,2'-isomer): With the lowest symmetry, all six carbon atoms in each phenyl ring are chemically distinct. Therefore, the ¹³C NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 120-150 ppm).

  • Meta,meta'-Diphenyl Disulfone (3,3'-isomer): Similar to the ortho isomer, the lack of high symmetry results in six unique carbon signals in the aromatic region of the ¹³C NMR spectrum.

  • Para,para'-Diphenyl Disulfone (4,4'-isomer): The high degree of symmetry in the para isomer reduces the number of unique carbon environments. The two carbons ortho to the sulfone group are equivalent, the two carbons meta to the sulfone group are equivalent, and the carbon directly attached to the sulfone group is unique. This results in a simplified ¹³C NMR spectrum with only four distinct signals in the aromatic region. For 4,4'-dichlorodiphenyl sulfone, a structurally similar compound, distinct signals are observed, confirming the principle of symmetry-based signal reduction.[5]

Table 1: Predicted NMR Spectroscopic Data for Diphenyl Disulfone Isomers

IsomerPredicted ¹H NMR Aromatic SignalsPredicted ¹³C NMR Aromatic Signals
ortho,ortho'-(2,2'-)Complex multiplet (4 signals per ring)6
meta,meta'-(3,3'-)Complex multiplet (4 signals per ring)6
para,para'-(4,4'-)Two doublets (AA'BB' system)4
Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The substitution pattern on a benzene ring gives rise to characteristic absorption bands, particularly in the "fingerprint" region of the spectrum.

Key differentiating features in the IR spectra of disubstituted benzenes are the out-of-plane C-H bending vibrations and the overtone/combination bands.

  • Ortho,ortho'-Diphenyl Disulfone (2,2'-isomer): Ortho-disubstituted benzenes typically show a strong absorption band for C-H out-of-plane bending in the range of 770-735 cm⁻¹.

  • Meta,meta'-Diphenyl Disulfone (3,3'-isomer): Meta-disubstituted benzenes exhibit a strong C-H out-of-plane bending band between 810-750 cm⁻¹ and another band of medium intensity around 900-860 cm⁻¹.

  • Para,para'-Diphenyl Disulfone (4,4'-isomer): Para-disubstituted benzenes are characterized by a strong C-H out-of-plane bending absorption in the 860-800 cm⁻¹ region. For the analogous 4,4'-dichlorodiphenyl sulfone, characteristic IR peaks are observed that can be correlated to this substitution pattern.[6]

All three isomers will also exhibit strong, characteristic stretching vibrations for the sulfone group (S=O) typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, offers complementary information. The "ring breathing" mode of the benzene ring is often a strong and sharp band in the Raman spectrum and its frequency can be sensitive to the substitution pattern.

  • Symmetry Considerations: Due to its high symmetry (D₂h point group), the para,para' isomer is expected to have fewer Raman-active bands compared to the less symmetric ortho,ortho' and meta,meta' isomers (both likely C₂v or C₂ symmetry). The principle of mutual exclusion would also apply to the highly symmetric para isomer, meaning that vibrations that are IR active will be Raman inactive, and vice-versa. This distinction would be less pronounced for the ortho and meta isomers.

Table 2: Key Vibrational Spectroscopy Features for Diphenyl Disulfone Isomers

IsomerCharacteristic IR C-H Out-of-Plane Bending (cm⁻¹)Expected Raman Spectrum Complexity
ortho,ortho'-(2,2'-)770-735High
meta,meta'-(3,3'-)810-750 and 900-860High
para,para'-(4,4'-)860-800Low (fewer bands)
Mass Spectrometry: Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak (M⁺) will be identical for all three isomers (m/z = 218.27 g/mol for C₁₂H₁₀O₂S), their fragmentation patterns may exhibit subtle differences due to the varying stability of the resulting fragment ions.

The primary fragmentation of diphenyl sulfones often involves the cleavage of the C-S bond and rearrangements. Common fragments would include the phenyl cation (C₆H₅⁺, m/z 77) and fragments arising from the loss of SO₂ (M - 64). While the major fragments are likely to be similar for all isomers, the relative intensities of these fragments could differ. For instance, steric interactions in the ortho,ortho' isomer might lead to unique fragmentation pathways that are less prominent in the meta,meta' and para,para' isomers. However, without direct experimental data, predicting these subtle differences remains speculative.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of diphenyl disulfone isomers. Instrument parameters should be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the diphenyl disulfone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[8] Lock and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).[2]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum.[9]

  • Sample Application: Place a small amount of the solid diphenyl disulfone isomer onto the ATR crystal, ensuring good contact.[10]

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.[11][12]

  • Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer. Select the appropriate laser excitation wavelength and power. Lower laser power should be used initially to avoid sample degradation.

  • Spectrum Acquisition: Focus the laser on the sample and acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹). The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.[13]

  • Data Processing: Perform baseline correction and cosmic ray removal as needed.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.[14]

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Framework for Isomer Identification

The following diagram illustrates the decision-making process for identifying an unknown diphenyl disulfone isomer based on the expected spectroscopic data.

Isomer_Identification start Unknown Diphenyl Disulfone Isomer nmr_analysis ¹³C NMR Analysis start->nmr_analysis four_signals 4 Aromatic Signals nmr_analysis->four_signals Number of Signals? six_signals 6 Aromatic Signals nmr_analysis->six_signals Number of Signals? para_isomer para,para'-(4,4'-) Isomer four_signals->para_isomer Yes ortho_meta_candidate ortho,ortho'-(2,2'-) or meta,meta'-(3,3'-) Isomer six_signals->ortho_meta_candidate Yes ir_analysis IR Spectroscopy (C-H Bending) ortho_meta_candidate->ir_analysis ortho_band ~750 cm⁻¹ band ir_analysis->ortho_band Characteristic Bands? meta_bands ~780 cm⁻¹ & ~880 cm⁻¹ bands ir_analysis->meta_bands Characteristic Bands? ortho_isomer ortho,ortho'-(2,2'-) Isomer ortho_band->ortho_isomer Yes meta_isomer meta,meta'-(3,3'-) Isomer meta_bands->meta_isomer Yes

Caption: A decision tree for the identification of diphenyl disulfone isomers using NMR and IR spectroscopy.

Conclusion

The differentiation of diphenyl disulfone isomers is a task readily achievable through a systematic and multi-faceted spectroscopic approach. While sharing a common molecular formula, the unique symmetry and electronic properties of the ortho, meta, and para isomers give rise to distinct and predictable signatures in NMR, IR, and Raman spectroscopy. By leveraging the principles outlined in this guide and adhering to rigorous experimental protocols, researchers can confidently elucidate the structure of their synthesized materials, paving the way for further advancements in their respective fields.

References

  • ResearchGate. The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and.... Available at: [Link].

  • Horst Friebolin. 13C NMR Spectroscopy. In: Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH Verlag GmbH & Co. KGaA, 2010.
  • ResearchGate. The FT‐IR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) and.... Available at: [Link].

  • Wikipedia. Electron ionization. Available at: [Link].

  • Seton Hall University. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link].

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link].

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link].

  • Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. Available at: [Link].

  • Emerald Cloud Lab. ExperimentRamanSpectroscopy Documentation. Available at: [Link].

  • protocols.io. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy. Available at: [Link].

  • M. Opel. Raman Scattering in Solids. Available at: [Link].

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link].

  • Purdue University. Lecture 2 Ionization Methods : Electron Ionization. Available at: [Link].

  • Iowa State University. Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Available at: [Link].

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link].

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at: [Link].

  • KOPS - University of Konstanz. Raman spectroscopy setup and experiments for the advanced undergraduate lab. Available at: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

  • Shimadzu. Ionization Modes: EI. Available at: [Link].

  • ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles.
  • ResearchGate. Protocol device used for FTIR-ATR spectroscopy.... Available at: [Link].

  • University of California, Davis. Graduate Physics Laboratory Experiment AM3b: Raman scattering in transparent solids and liquids. Available at: [Link].

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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Diphenyl Disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and precision chemical synthesis, the consistency of starting materials is not merely a matter of quality control; it is a fundamental pillar of experimental reproducibility and product safety. Diphenyl disulfone, an organosulfur compound utilized in various synthetic pathways, is no exception.[1] Undetected variability between different manufacturing lots of this reagent can introduce unforeseen impurities, alter reaction kinetics, and ultimately compromise the integrity of the final product.[2][3]

This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of Diphenyl disulfone. Moving beyond a simple checklist of tests, we will explore the scientific rationale behind each analytical choice, present detailed protocols, and offer a comparative analysis to empower researchers to proactively mitigate risks associated with reagent inconsistency.

Section 1: The Molecular Profile of Diphenyl Disulfone and Its Critical Quality Attributes

Diphenyl disulfone, with the chemical formula (C₆H₅)₂S₂O₂, is a white solid soluble in many organic solvents.[1] It is primarily synthesized through the oxidation of thiophenol or diphenyl disulfide.[1][4] The manufacturing process, including the choice of oxidizing agents and purification methods, can introduce a spectrum of impurities.[4][5]

Potential Impurities and Their Significance:

  • Residual Starting Materials: Thiophenol and Diphenyl disulfide.

  • Over-oxidation Products: Diphenyl sulfone ((C₆H₅)₂SO₂).[4]

  • Process-Related Impurities: Solvents, inorganic salts, and by-products from side reactions.[5]

  • Degradation Products: Thermal degradation can yield compounds like diphenyl sulfide and benzene sulfonic acid.[5]

The presence of these impurities, even at trace levels, can have deleterious effects on downstream applications, potentially impacting reaction yield, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API).[5][6] Therefore, a robust analytical assessment is crucial.

Section 2: Experimental Design for Variability Assessment: A Multi-Pronged Analytical Approach

A comprehensive evaluation of lot-to-lot variability requires a multi-faceted analytical strategy. No single technique can provide a complete picture of a reagent's quality. The following protocols are designed to be a self-validating system, where the results from one method corroborate and complement the findings of another.

Workflow for Assessing Lot-to-Lot Variability

The overall process involves a systematic evaluation of chemical purity, physical properties, and identity confirmation for each new lot against a qualified reference standard.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Evaluation & Decision A Receive New Lot & Reference Standard B Visual Inspection (Color, Form) A->B C Solubility Check B->C D HPLC-UV Analysis (Purity & Impurity Profile) C->D E DSC Analysis (Melting Point & Thermal Purity) C->E F FTIR Spectroscopy (Identity Confirmation) C->F G GC-MS Headspace (Residual Solvents) C->G H Compare Data to Reference & Specifications D->H E->H F->H G->H I Decision Point H->I J Accept Lot I->J Meets Specs K Reject Lot I->K Fails Specs G cluster_0 Scenario 1: High Purity Reagent cluster_1 Scenario 2: Impure Reagent A Reactant A + Diphenyl Disulfone (Lot C) C Successful Reaction A->C B Catalyst (Pd) B->C D Desired Product (High Yield) C->D E Reactant A + Diphenyl Disulfone (Lot B) I Failed Reaction E->I F Catalyst (Pd) H Catalyst Poisoning F->H G Impurity (from Lot B) G->H H->I J No/Low Yield of Product I->J

Sources

Safety Operating Guide

Personal protective equipment for handling Diphenyl disulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Diphenyl disulfone (Bis(benzenesulfonyl), CAS: 1009-00-3) is a specialized organic sulfur compound often utilized as a polymerization intermediate or cross-linking agent. While frequently categorized alongside its more common analog, Diphenyl sulfone, this compound presents distinct handling challenges due to its crystalline lattice and electrostatic properties.

The "Silent" Risk: The primary operational hazard is not acute toxicity, but particulate migration . As a dry solid, Diphenyl disulfone is prone to static charging, leading to "dust drift" that can contaminate surfaces and cause unexpected respiratory or dermal sensitization in personnel not directly involved in the experiment.

This guide moves beyond basic compliance to establish a Containment-First Protocol , ensuring data integrity and personnel safety.

Physicochemical Hazard Profile

Understanding the physical state drives the PPE selection.

PropertyCharacteristicOperational Implication
Physical State Crystalline Solid / PowderHigh risk of aerosolization during weighing/transfer.
Solubility Low in water; Soluble in polar organicsOnce dissolved (e.g., in DMSO or Acetone), skin permeation rates increase by 100x.
Thermal Stability Decomposes >200°CThermal degradation releases toxic Sulfur Oxides (

).
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 .[1] Chronic exposure may induce sensitization.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling.

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open-vessel handling must occur within a certified Chemical Fume Hood.

  • PPE: If hood work is impossible (e.g., instrument maintenance), use a NIOSH N95 or P95 particulate respirator .

    • Why: Simple surgical masks offer zero protection against micro-crystalline dust. The electrostatic nature of the powder allows it to bypass loose-fitting masks.

B. Dermal Protection (Hand & Body)
  • Glove Selection: Nitrile (Acrylonitrile Butadiene Rubber).

    • Minimum Thickness: 0.11 mm (4 mil).

    • Permeation Logic: Diphenyl disulfone is a solid, so permeation is slow. However, mechanical abrasion from crystals can compromise thin gloves.

    • Protocol: Double-gloving is recommended when handling solutions. Change outer gloves immediately upon splash contact.[2]

  • Body Wear: High-neck laboratory coat (cotton/polyester blend) with snap closures.

    • Why: Prevents dust accumulation on chest/neck skin, a common site for contact dermatitis.

C. Ocular Protection[1][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient. Airborne dust can drift around shields and dissolve in the tear film, creating a concentrated acidic solution directly on the cornea.

Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (High Risk Zone)
  • Context: This is where 90% of exposure events occur due to static discharge scattering powder.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. If unavailable, wipe the spatula with an ethanol-dampened wipe to discharge static before dipping.

  • The "Tunnel" Technique: Do not pour from height. Use a weighing funnel or weighing boat. Insert the spatula deep into the source container to minimize disturbance of the surface layer.

  • Draft Shielding: Ensure the analytical balance draft shield is closed immediately after transfer to prevent hood turbulence from blowing the powder.

Phase 2: Solubilization (Permeation Risk Zone)
  • Context: Once dissolved (e.g., in Acetone/DCM), the chemical can penetrate nitrile gloves rapidly.

  • Glove Check: Inspect gloves for micro-tears before handling solvents.

  • Solvent Choice: If using Dichloromethane (DCM) as a solvent, Nitrile is insufficient . You must use PVA (Polyvinyl Alcohol) or Silver Shield® laminate gloves.

  • Labeling: Mark the vessel clearly. A clear solution looks like water but carries the toxic payload of the sulfone.

Phase 3: Waste & Decontamination
  • Solid Waste: Collect contaminated weighing boats and paper in a dedicated "Solid Hazardous Waste" bag. Seal with tape to prevent puff-back.

  • Surface Decontamination: Do not dry sweep.

    • Correct Method: Wet-wipe the area with a 10% detergent solution followed by water. This encapsulates the dust rather than redispersing it.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling Diphenyl Disulfone State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Solution_Path Dissolved in Solvent State_Check->Solution_Path Liquid Dust_Risk Risk: Dust Inhalation & Static Solid_Path->Dust_Risk Solvent_Check Identify Solvent Type Solution_Path->Solvent_Check Solid_PPE PPE: Nitrile Gloves (4mil) + N95 (if outside hood) + Goggles Dust_Risk->Solid_PPE Standard_Solvent Standard (Methanol/Water) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (DCM/Chloroform) Solvent_Check->Aggressive_Solvent Std_PPE PPE: Nitrile (Double Glove) Standard_Solvent->Std_PPE Agg_PPE PPE: Laminate/PVA Gloves (Nitrile Permeable < 1 min) Aggressive_Solvent->Agg_PPE

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[3] Note the critical divergence for aggressive solvents where standard nitrile fails.

Emergency Response Protocols
ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently (do not rub). Wash with soap/water for 15 min.Monitor for redness/irritation (dermatitis).
Skin Contact (Solution) Remove gloves immediately. Wash skin with soap/water. Do not use solvents to clean skin.Seek medical attention if solvent is toxic (e.g., DCM).
Eye Contact Flush with eyewash for 15 min, holding eyelids open.Consult an ophthalmologist. Crystals can scratch the cornea.
Spill (Solid) Isolate area. Cover with wet paper towels to prevent dust.Scoop up wet slurry into hazardous waste.
References
  • Biosynth. (2022). Safety Data Sheet: Diphenyl disulfone (CAS 1009-00-3). Retrieved from

  • Fisher Scientific. (2024).[4] Diphenyl Sulfone Safety Data Sheet.[1][3][4][5][6][7] Retrieved from

  • Ansell. (2024). Chemical Permeation & Degradation Resistance Guide.[8][9] Retrieved from

  • Fricker, C., & Hardy, J. K. (1992).[10] Protective glove material permeation by organic solids.[10] American Industrial Hygiene Association Journal, 53(12), 745-750.[10] Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.